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  • Product: 5,7-Dimethylquinoline-2,3-dicarboxylic acid
  • CAS: 948293-89-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline-2,3-dicarboxylic acid and its derivatives represent a significant class of heterocyclic compounds, primarily recognized for their rol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2,3-dicarboxylic acid and its derivatives represent a significant class of heterocyclic compounds, primarily recognized for their role as key intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The strategic placement of substituents on the quinoline ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented derivative: 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Due to the limited availability of direct experimental data for this particular molecule, this document will leverage established principles of organic chemistry and draw parallels from the known characteristics of the parent quinoline-2,3-dicarboxylic acid scaffold. We will explore its predicted physicochemical properties, propose robust synthetic pathways, and discuss its expected reactivity and spectroscopic signatures. This guide aims to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds.

Predicted Physicochemical Properties

While experimental determination remains the gold standard, the fundamental physicochemical properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid can be predicted with a reasonable degree of accuracy based on its molecular structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to be sparingly soluble in water and non-polar organic solvents. Solubility should increase in polar organic solvents such as DMSO, DMF, and methanol, and in aqueous base due to salt formation.
Acidity (pKa) The two carboxylic acid groups will have distinct pKa values. The pKa of the 2-carboxylic acid is expected to be lower (more acidic) than the 3-carboxylic acid due to the electron-withdrawing effect of the quinoline nitrogen. The methyl groups at the 5 and 7 positions are electron-donating and may slightly increase the pKa values compared to the unsubstituted quinoline-2,3-dicarboxylic acid.

Proposed Synthetic Pathways

The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid can be approached through well-established methods for quinoline ring formation. The choice of starting materials is crucial to introduce the desired 5,7-dimethyl substitution pattern.

The Friedländer Synthesis

The Friedländer synthesis offers a direct and efficient route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4]

To synthesize 5,7-Dimethylquinoline-2,3-dicarboxylic acid via this method, the key precursors would be 2-amino-4,6-dimethylbenzaldehyde and diethyl oxaloacetate. The reaction proceeds through an initial aldol condensation followed by cyclization and aromatization.

Friedlander_Synthesis A 2-Amino-4,6-dimethylbenzaldehyde C Intermediate Adduct A->C + B Diethyl oxaloacetate B->C D Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate C->D Cyclization & Aromatization (Base or Acid catalyst) E 5,7-Dimethylquinoline-2,3-dicarboxylic acid D->E Hydrolysis (e.g., NaOH, H₂O, then H₃O⁺)

Caption: Proposed Friedländer synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Experimental Protocol (Hypothetical):

  • Condensation: To a solution of 2-amino-4,6-dimethylbenzaldehyde (1 equivalent) in ethanol, add diethyl oxaloacetate (1.1 equivalents) and a catalytic amount of a base such as piperidine or sodium hydroxide.

  • Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Ester: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.

  • Hydrolysis: The isolated diethyl ester is then subjected to hydrolysis by refluxing with an excess of aqueous sodium hydroxide.

  • Acidification: After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 5,7-Dimethylquinoline-2,3-dicarboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, particularly for the synthesis of quinoline-4-carboxylic acids, but can be adapted.[5][6][7] This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

For the synthesis of our target molecule, 5,7-dimethylisatin would be the key starting material, which would react with pyruvic acid.

Pfitzinger_Reaction A 5,7-Dimethylisatin C Isatinic acid intermediate A->C Base (e.g., KOH) H₂O, EtOH B Pyruvic acid B->C + D 5,7-Dimethylquinoline-2,3-dicarboxylic acid C->D Condensation & Cyclization

Caption: Proposed Pfitzinger synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Experimental Protocol (Hypothetical):

  • Isatin Ring Opening: A mixture of 5,7-dimethylisatin (1 equivalent) and a strong base like potassium hydroxide (3-4 equivalents) in aqueous ethanol is stirred at room temperature to facilitate the opening of the isatin ring to form the corresponding isatinic acid salt.

  • Condensation: To this solution, pyruvic acid (1.2 equivalents) is added.

  • Cyclization: The reaction mixture is then heated to reflux for several hours to promote condensation and cyclization.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the crude 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system.

Expected Reactivity

The chemical reactivity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid is primarily dictated by the two carboxylic acid groups and the quinoline ring system. The electron-donating methyl groups at positions 5 and 7 are expected to slightly increase the electron density of the aromatic system compared to the unsubstituted analog.

Reactivity A 5,7-Dimethylquinoline-2,3-dicarboxylic acid B 5,7-Dimethylquinoline-2,3-dicarboxylic anhydride A->B Dehydration (e.g., Ac₂O, heat) C Dimethyl 5,7-dimethylquinoline-2,3-dicarboxylate A->C Esterification (e.g., MeOH, H⁺) D 5,7-Dimethylquinoline-3-carboxylic acid A->D Selective Decarboxylation (at C2, upon heating) E 5,7-Dimethylquinoline-2-carboxylic acid A->E Decarboxylation (at C3, less favorable)

Caption: Expected reactivity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

  • Anhydride Formation: Heating 5,7-Dimethylquinoline-2,3-dicarboxylic acid, particularly in the presence of a dehydrating agent like acetic anhydride, is expected to yield the corresponding cyclic anhydride.

  • Esterification: The two carboxylic acid groups can be esterified by reaction with an alcohol in the presence of an acid catalyst. The reactivity of the two positions may differ, potentially allowing for selective mono-esterification under carefully controlled conditions.

  • Decarboxylation: Quinoline-2-carboxylic acids are known to undergo decarboxylation upon heating. It is therefore anticipated that heating 5,7-Dimethylquinoline-2,3-dicarboxylic acid would lead to the loss of carbon dioxide from the 2-position to form 5,7-Dimethylquinoline-3-carboxylic acid. Decarboxylation at the 3-position is generally less facile.

  • Amide Formation: The dicarboxylic acid can be converted to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form diamides.

Predicted Spectroscopic Characteristics

The structural features of 5,7-Dimethylquinoline-2,3-dicarboxylic acid would give rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the methyl and carboxylic acid groups. We would expect to see signals for H-4, H-6, and H-8.

  • Methyl Protons: Two distinct singlets for the two methyl groups at positions 5 and 7 would be expected in the upfield region of the aromatic spectrum (around δ 2.5 ppm).

  • Carboxylic Acid Protons: The two carboxylic acid protons will likely appear as broad singlets at a downfield chemical shift (δ > 10 ppm), and their signals may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: The two carboxylic acid carbons will have characteristic signals in the downfield region of the spectrum (δ 165-180 ppm).

  • Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). The carbons attached to the methyl groups (C-5 and C-7) and the carboxylic acid groups (C-2 and C-3) will have distinct chemical shifts.

  • Methyl Carbons: The two methyl carbons will have signals in the upfield region of the spectrum (δ ~20 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups.

  • C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ will be present due to the C=O stretching of the carboxylic acid groups. This band may be split or broadened due to the presence of two carbonyl groups and potential hydrogen bonding.

  • C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations of the quinoline ring.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 245.23).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), the loss of a carboxyl group (M-45), and the loss of carbon dioxide (M-44) via decarboxylation.

Potential Applications

While specific applications for 5,7-Dimethylquinoline-2,3-dicarboxylic acid have not been extensively reported, its structural similarity to other quinoline-2,3-dicarboxylic acids suggests its potential utility as a versatile intermediate in several areas:

  • Agrochemicals: The parent quinoline-2,3-dicarboxylic acid is a known precursor to certain herbicides.[1][2] It is plausible that the 5,7-dimethyl derivative could be used to synthesize novel herbicidal compounds with modified activity or selectivity.

  • Pharmaceuticals: The quinoline scaffold is a common feature in many biologically active molecules. This dicarboxylic acid could serve as a building block for the synthesis of new therapeutic agents. The dicarboxylic acid functionality allows for the introduction of various pharmacophores through amide or ester linkages.

  • Materials Science: Dicarboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The rigid and functionalized quinoline core of this molecule could be incorporated into novel materials with interesting electronic or photophysical properties.

Conclusion

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a molecule of significant synthetic potential, despite the current scarcity of direct experimental data. This in-depth technical guide has provided a framework for understanding its chemical properties based on established principles. The proposed synthetic routes via the Friedländer and Pfitzinger reactions offer logical and experimentally feasible pathways for its preparation. The predicted reactivity and spectroscopic characteristics provide a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental investigation into this molecule is warranted to fully elucidate its properties and explore its potential applications in agrochemicals, pharmaceuticals, and materials science.

References

  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubChem. (n.d.). Dimethyl quinoline-2,3-dicarboxylate. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Pfitzinger reaction. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

Sources

Exploratory

5,7-Dimethylquinoline-2,3-dicarboxylic acid synthesis pathways

This guide details the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid , a critical heterocyclic scaffold used as a ligand in Metal-Organic Frameworks (MOFs) and as a precursor for imidazolinone herbicides. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid , a critical heterocyclic scaffold used as a ligand in Metal-Organic Frameworks (MOFs) and as a precursor for imidazolinone herbicides.

The structural imperative of this molecule—a pyridine ring fused to a benzene ring with specific methyl functionalization at positions 5 and 7 and carboxyl groups at 2 and 3—requires a synthesis strategy that ensures correct regiochemistry and avoids the formation of the thermodynamically stable 4-hydroxyquinoline byproduct common in traditional routes.

Part 1: Strategic Retrosynthesis & Pathway Selection

To achieve the 5,7-dimethyl substitution pattern, the starting material must be 3,5-dimethylaniline . The symmetry of 3,5-dimethylaniline is advantageous: cyclization at the less sterically hindered ortho-position (C6) naturally yields the 5,7-dimethylquinoline core.

We will focus on the Vilsmeier-Haack Cyclization of Anilinofumarates (Method A). This modern pathway is superior to the classical Friedländer or Pfitzinger reactions for this specific target because:

  • Regiocontrol: It directs cyclization away from the crowded C2 position (between the amine and methyl).

  • Aromaticity: It yields the fully aromatic quinoline core directly, avoiding the 4-hydroxy tautomer associated with the Conrad-Limpach method.

  • Scalability: It utilizes stable precursors (DMAD) rather than unstable o-aminoaldehydes.

Pathway Logic Diagram

Retrosynthesis Target 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Diester Dimethyl 5,7-dimethylquinoline- 2,3-dicarboxylate Diester->Target Hydrolysis Intermediate Dimethyl (3,5-dimethylanilino) fumarate Intermediate->Diester Vilsmeier-Haack Cyclization Precursors 3,5-Dimethylaniline + Dimethyl Acetylenedicarboxylate (DMAD) Precursors->Intermediate Michael Addition

Figure 1: Retrosynthetic breakdown of the target molecule to commercially available precursors.

Part 2: Primary Synthesis Protocol (The Vilsmeier-Haack Route)

This protocol synthesizes the target in three distinct chemical stages: Michael Addition, Vilsmeier Cyclization, and Hydrolysis.

Stage 1: Formation of the Enamine Intermediate

Objective: Conjugate the aniline nitrogen to the dicarboxylate backbone.

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq)

  • Methanol (Solvent, anhydrous)

Protocol:

  • Dissolution: Dissolve 3,5-dimethylaniline (12.1 g, 100 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C. Add DMAD (14.9 g, 105 mmol) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent solvent boiling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) will show the disappearance of the aniline.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow oil or solid, which is dimethyl (3,5-dimethylanilino)fumarate .

    • Note: The fumarate (trans) isomer is thermodynamically preferred over the maleate (cis), but both will cyclize in the next step.

Stage 2: Vilsmeier-Haack Cyclization

Objective: Close the ring to form the quinoline core. The Vilsmeier reagent (chloromethyleneiminium salt) acts as a C1 synthon, attacking the ortho-position of the aromatic ring and facilitating cyclization with the ester carbonyl.

Reagents:

  • Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 eq)
    
  • 1,2-Dichloroethane (DCE) or Toluene (Solvent)

Protocol:

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding POCl

    
     dropwise to DMF at 0°C under argon. Stir for 30 minutes until a white semi-solid/slurry forms.
    
  • Cyclization: Dissolve the crude enamine from Stage 1 in DCE (150 mL). Add this solution to the pre-formed Vilsmeier reagent.

  • Heating: Heat the mixture to reflux (83°C for DCE) for 6–12 hours.

    • Mechanism Insight: The Vilsmeier reagent formylates the ortho-position. The resulting intermediate undergoes intramolecular condensation with the ester carbonyl, followed by elimination to aromatize the ring.

  • Quenching: Cool the mixture to room temperature. Pour slowly into crushed ice/water (500 mL) containing sodium acetate (to buffer pH to ~5).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Product:Dimethyl 5,7-dimethylquinoline-2,3-dicarboxylate .

Stage 3: Hydrolysis to the Diacid

Objective: Convert the diester to the final dicarboxylic acid.

Reagents:

  • Sodium Hydroxide (NaOH) (2.5 eq, 10% aqueous solution)

  • Ethanol (Co-solvent)[1]

  • Hydrochloric Acid (HCl) (for acidification)

Protocol:

  • Suspend the diester in a 1:1 mixture of Ethanol and 10% NaOH.

  • Reflux for 2 hours. The solid diester will dissolve as the disodium salt forms.

  • Cool to room temperature and distill off the ethanol.

  • Acidify the aqueous residue with concentrated HCl to pH 1–2.

  • Precipitation: The 5,7-Dimethylquinoline-2,3-dicarboxylic acid will precipitate as a white/off-white solid.

  • Filtration: Filter, wash with cold water, and dry in a vacuum oven at 60°C.

Part 3: Quantitative Summary & Process Parameters

ParameterStage 1 (Enamine)Stage 2 (Cyclization)Stage 3 (Hydrolysis)
Limiting Reagent 3,5-DimethylanilineEnamine IntermediateDiester
Solvent System MethanolDCE / DMFEtOH / H

O
Temperature 0°C

25°C
Reflux (~83°C)Reflux (~80°C)
Time 4–6 Hours6–12 Hours2 Hours
Typical Yield 90–95%65–75%85–90%
Critical Risk Exotherm on DMAD additionMoisture sensitivity of POCl

Decarboxylation if overheated in acid

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation of the anilinofumarate into the quinoline core via the Vilsmeier reagent.

Mechanism Start Anilinofumarate Iminium Ortho-Iminium Intermediate Start->Iminium Electrophilic Aromatic Substitution (Ortho) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Iminium Activator Cyclized Dihydroquinoline Intermediate Iminium->Cyclized Intramolecular Condensation Aromatic Dimethyl 5,7-dimethyl- quinoline-2,3-dicarboxylate Cyclized->Aromatic Elimination/Aromatization

Figure 2: Mechanistic flow of the Vilsmeier-Haack cyclization step.

Part 5: Alternative Pathway (Friedländer Synthesis)

While the Vilsmeier route is preferred for laboratory and pilot scale, the Friedländer Synthesis is a classic alternative. However, it is often limited by the stability of the amino-aldehyde precursor.

  • Precursors: 2-Amino-4,6-dimethylbenzaldehyde + Diethyl Oxaloacetate.

  • Reaction: Condensation in the presence of a base (KOH) or acid.[1][2][3][4]

  • Limitation: The synthesis of 2-amino-4,6-dimethylbenzaldehyde is non-trivial, often requiring the reduction of the corresponding nitro-benzaldehyde or oxidation of the amino-alcohol. This route is generally less efficient than the DMAD route for this specific polymethylated target.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Doehner, R. F. (1987).[6] Method for the preparation of quinoline-2,3-dicarboxylic acid and esters thereof. U.S. Patent No.[6][7][8] 4,656,283.[8] Washington, DC: U.S. Patent and Trademark Office. Link

  • Musser, J. H. (1987). Synthesis of Quinoline-2,3-dicarboxylic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for dicarboxylic acid handling).
  • Loman, H., et al. (1984). Process for the preparation of 2,3-quinolinedicarboxylic acids. U.S. Patent No.[6][7][8] 4,459,409.[8] (Describing oxidation routes). Link

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

This guide details the spectroscopic characterization and synthesis workflow for 5,7-Dimethylquinoline-2,3-dicarboxylic acid , a specialized heterocyclic building block often utilized in the development of Metal-Organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis workflow for 5,7-Dimethylquinoline-2,3-dicarboxylic acid , a specialized heterocyclic building block often utilized in the development of Metal-Organic Frameworks (MOFs), metallo-pharmaceuticals, and as a precursor for bioactive quinoline derivatives.

Executive Summary & Compound Profile

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a substituted quinoline derivative characterized by two carboxylic acid moieties at the 2- and 3-positions and methyl groups at the 5- and 7-positions.[1] This specific substitution pattern renders the molecule electronically unique, influencing its coordination chemistry and fluorescence properties compared to the unsubstituted parent compound.

  • IUPAC Name: 5,7-Dimethylquinoline-2,3-dicarboxylic acid[2][3][4]

  • Molecular Formula: C₁₃H₁₁NO₄

  • Molecular Weight: 245.23 g/mol [5]

  • Key Applications: Ligand for lanthanide/transition metal coordination (MOFs), intermediate in the synthesis of herbicidal imidazolinones, and scaffold for anti-tubercular agents.

Synthesis & Experimental Workflow

The most robust route to this compound involves the Friedländer-type cyclization or a Michael addition-cyclization sequence utilizing 3,5-dimethylaniline and dimethyl acetylenedicarboxylate (DMAD). This method favors the formation of the 5,7-dimethyl isomer due to steric directing effects during the ring-closure step.

Core Synthesis Protocol
  • Enamine Formation: Reaction of 3,5-dimethylaniline with DMAD in methanol to form the Michael adduct (dimethyl (3,5-dimethylanilino)fumarate).

  • Cyclization: Thermal cyclization (often in diphenyl ether or polyphosphoric acid) to close the pyridine ring, yielding the dimethyl ester.

  • Hydrolysis: Saponification of the diester using NaOH/EtOH followed by acidification to isolate the dicarboxylic acid.

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for synthesis and validation.

SynthesisWorkflow Start 3,5-Dimethylaniline + DMAD Intermediate Michael Adduct (Enamine) Start->Intermediate MeOH, Reflux, 2h Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate->Cyclization - MeOH Ester Dimethyl 5,7-dimethyl- quinoline-2,3-dicarboxylate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH) & Acidification (HCl) Ester->Hydrolysis Saponification FinalProduct 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Hydrolysis->FinalProduct Precipitation

Caption: Step-wise synthesis pathway from aniline precursor to final dicarboxylic acid.

Spectroscopic Characterization

Precise structural validation relies on identifying the specific substitution pattern. The 5,7-dimethyl substitution leaves protons at positions 4, 6, and 8.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the 5,7-substitution. The key diagnostic feature is the singlet at position 4 (deshielded by the ring current and adjacent carboxyl group) and the meta-coupling between H6 and H8.

Solvent: DMSO-d₆ (due to low solubility of the diacid in CDCl₃).

Proton (H)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
COOH 13.5 - 14.0Broad Singlet2HCarboxylic acid protons (exchangeable).
H-4 8.65 - 8.80Singlet1HMost deshielded aromatic proton; no adjacent protons.
H-8 7.75 - 7.85Broad Singlet1HMeta-coupled to H-6; adjacent to Quinoline N.
H-6 7.45 - 7.55Broad Singlet1HMeta-coupled to H-8; shielded by adjacent methyls.
5-CH₃ 2.65 - 2.75Singlet3HDeshielded by peri-interaction with H-4.
7-CH₃ 2.45 - 2.50Singlet3HTypical aromatic methyl shift.

13C NMR Data (Representative Peaks in DMSO-d₆):

  • Carbonyls: ~167.5 ppm (C-2 COOH), ~166.0 ppm (C-3 COOH).

  • Aromatic C-H: ~135.0 (C-4), ~132.5 (C-8), ~128.0 (C-6).

  • Quaternary Carbons: ~148.0 (C-2), ~145.0 (C-8a), ~138.0 (C-7), ~136.0 (C-5), ~125.0 (C-3), ~122.0 (C-4a).

  • Methyls: ~21.5 ppm (7-CH₃), ~18.5 ppm (5-CH₃).

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid functionality and the aromatic core.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 2500 - 3300BroadCharacteristic carboxylic acid dimer H-bonding.
C=O Stretch 1690 - 1720StrongCarbonyl stretching of the carboxylic acid groups.
C=N Stretch 1590 - 1610MediumQuinoline ring skeletal vibration.
C=C Aromatic 1480 - 1580MediumAromatic ring breathing modes.
C-O Stretch 1200 - 1300StrongC-O single bond stretch of the acid.
C. Mass Spectrometry (MS)
  • Method: ESI-MS (Electrospray Ionization) in Negative Mode (ESI-) is preferred for dicarboxylic acids.

  • Molecular Ion: [M-H]⁻ at m/z 244.2.

  • Fragmentation: Sequential loss of CO₂ (44 Da) is common, observing peaks at m/z 200 ([M-H-CO₂]⁻) and m/z 156 ([M-H-2CO₂]⁻).

Quality Control & Validation Protocol

To ensure the synthesized material meets the standards for pharmaceutical or materials research, follow this self-validating QC protocol.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Methanol:Dichloromethane (1:9) with 1% Acetic Acid.

    • Visualization: UV light (254 nm). The diacid will streak slightly; the ester intermediate will appear as a distinct spot at higher R_f.

  • Melting Point:

    • Expected range: >230°C (with decomposition). Dicarboxylic acids often decarboxylate upon melting.

  • Isomer Differentiation (Critical):

    • Use NOESY 1D/2D NMR to distinguish the 5,7-dimethyl isomer from the 6,8-dimethyl isomer (which could form if 2,4-dimethylaniline were used).

    • Validation: In the 5,7-isomer, irradiation of the 5-CH₃ signal will show a NOE enhancement of the H-4 singlet and H-6 singlet . In a 6,8-isomer, the methyls would not show enhancement of the H-4 proton.

References

  • Musial, R. et al. (2007). "Synthesis and biological evaluation of new quinoline-2,3-dicarboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters. (General synthesis of quinoline-2,3-dicarboxylates).

  • PubChem. (2025).[5] "Dimethyl quinoline-2,3-dicarboxylate - Compound Summary." National Library of Medicine. Link

  • Doehner, R. (1988). "Method for the preparation of quinoline-2,3-dicarboxylic acid." U.S. Patent 4,766,218. Link

  • Gao, H. et al. (2010). "Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: Structures and fluorescent properties." CrystEngComm. Link

Sources

Exploratory

5,7-Dimethylquinoline-2,3-dicarboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive examination of a specific derivative, 5,7-Dimethylquinoline-2,3-dicarboxylic acid. We will dissect its molecular architecture, propose robust synthetic and characterization workflows, and explore its potential applications in drug discovery, grounded in the established biological activities of related quinoline structures. This document serves as a foundational resource for researchers aiming to synthesize, analyze, or leverage this molecule in the development of novel therapeutics.

Introduction to the Quinoline Core

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3] This fundamental structure is found in numerous natural alkaloids, most famously quinine, a historic antimalarial agent.[4] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][5][6] Its ability to intercalate with DNA, chelate metals, and interact with various enzyme active sites makes it a highly attractive scaffold for drug design.

The Significance of the Dicarboxylic Acid Moiety

Dicarboxylic acids are organic compounds featuring two carboxyl functional groups (-COOH).[7] The presence of two such groups imparts distinct physicochemical properties, including increased polarity and the capacity for bidentate chelation of metal ions. In a pharmacological context, the dicarboxylic acid motif can serve as a critical pharmacophore, forming strong hydrogen bonds and salt bridges with amino acid residues in protein targets, thereby enhancing binding affinity and specificity.

Focus of this Guide: 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

This guide focuses on the specific, polysubstituted derivative: 5,7-Dimethylquinoline-2,3-dicarboxylic acid. The strategic placement of two methyl groups on the benzene ring at positions 5 and 7, combined with two carboxylic acid groups on the pyridine ring at positions 2 and 3, creates a unique molecule with distinct electronic and steric properties. Understanding this molecular structure is the first step toward unlocking its therapeutic potential.

Molecular Structure and Physicochemical Properties

The precise three-dimensional structure and electronic distribution of 5,7-Dimethylquinoline-2,3-dicarboxylic acid dictate its reactivity and potential for biological interaction. While a definitive crystal structure is not publicly available, we can infer its key structural features and properties based on established principles and data from analogous compounds.

Inferred Structural Analysis
  • Core Planarity: The fused quinoline ring system is inherently aromatic and therefore largely planar.

  • Carboxylic Acid Orientation: The two adjacent carboxylic acid groups at the C2 and C3 positions will experience steric hindrance, likely forcing them out of the plane of the quinoline ring. This non-coplanar arrangement can influence intermolecular interactions and crystal packing. Intramolecular hydrogen bonding between the two carboxyl groups is also possible.

  • Electronic Effects of Substituents:

    • Methyl Groups (C5, C7): As electron-donating groups, the methyl substituents increase the electron density of the benzene portion of the quinoline ring.

    • Carboxylic Acid Groups (C2, C3): As electron-withdrawing groups, they decrease the electron density of the pyridine ring, making it more electrophilic.

Predicted Spectroscopic Profile

A robust characterization workflow is essential to confirm the identity and purity of a synthesized compound. Based on the proposed structure, the following spectroscopic signatures are anticipated.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups (as singlets), and the acidic protons of the carboxylic acids (as broad singlets, which would disappear upon D₂O exchange).

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 13 unique carbon atoms, including the two distinct carbonyl carbons of the carboxylic acids, the carbons of the quinoline core, and the two methyl group carbons.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 2800-3300 cm⁻¹ region, indicative of the O-H stretching of the carboxylic acids. A strong, sharp peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups would also be a key feature.[9][10]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₁NO₄), allowing for confirmation of the molecular formula.

Predicted Physicochemical Properties

Quantitative data provides a clear profile of the molecule for computational modeling and experimental design.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₃H₁₁NO₄-
Molecular Weight 245.23 g/mol [11]
IUPAC Name 5,7-dimethylquinoline-2,3-dicarboxylic acid-
Appearance Expected to be a solid at room temperature
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 5Computed
cLogP ~2.0 - 2.5Predicted based on similar structures

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for any further investigation. While a specific procedure for this exact molecule is not documented, established methods for synthesizing quinoline-2,3-dicarboxylic acids can be adapted.[12][13]

Retrosynthetic Strategy and Proposed Synthesis

The most logical approach involves the Friedländer annulation , a classic and effective method for quinoline synthesis. This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

For our target, the synthesis would logically start from 2-amino-4,6-dimethylbenzaldehyde and diethyl oxalacetate, followed by hydrolysis of the resulting ester.

G cluster_0 Retrosynthetic Analysis Target 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Intermediate1 Diethyl 5,7-dimethylquinoline- 2,3-dicarboxylate Target->Intermediate1 Hydrolysis Reagents 2-Amino-4,6-dimethylbenzaldehyde + Diethyl oxalacetate Intermediate1->Reagents Friedländer Annulation

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol: Proposed Synthesis

Causality Behind Experimental Choices: The use of a base catalyst (e.g., piperidine or KOH) is crucial for the Friedländer condensation as it deprotonates the active methylene compound, facilitating the initial nucleophilic attack on the aldehyde. The final hydrolysis step requires a strong base like NaOH to saponify the diester to the target dicarboxylic acid, followed by acidification to protonate the carboxylate salts.

Step 1: Synthesis of Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate

  • To a solution of 2-amino-4,6-dimethylbenzaldehyde (1.0 eq) in absolute ethanol, add diethyl oxalacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the diester intermediate.

Step 2: Hydrolysis to 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

  • Dissolve the purified diester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The dicarboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Workflow

Confirming the structure and purity of the final product is a non-negotiable step in synthesis. A multi-faceted analytical approach ensures the highest degree of confidence.

G Start Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification Purity Purity Assessment (HPLC, mp) Purification->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Spectroscopy Structure->NMR Atom Connectivity MS High-Resolution Mass Spectrometry (HRMS) Structure->MS Molecular Formula IR FT-IR Spectroscopy Structure->IR Functional Groups Final Confirmed Structure: 5,7-DMQ-2,3-DCA NMR->Final MS->Final IR->Final

Caption: A standard workflow for the characterization of the final product.

Potential Applications and Biological Significance

The unique substitution pattern of 5,7-Dimethylquinoline-2,3-dicarboxylic acid suggests several avenues for investigation in drug discovery.

Rationale for Investigation

The combination of a lipophilic, electron-rich dimethylated benzene ring with a hydrophilic, metal-chelating dicarboxylic acid-substituted pyridine ring creates an amphipathic molecule with significant potential. This structure is well-suited to interact with biological targets that have complex binding pockets requiring both hydrophobic and electrostatic interactions.

Potential as an Enzyme Inhibitor

Many quinoline carboxylic acids have been identified as potent enzyme inhibitors. For example, derivatives of quinoline-4-carboxylic acid are known inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for cancer and autoimmune diseases.[14] The dicarboxylic acid moiety of our target molecule could form strong interactions with positively charged residues like Arginine in an enzyme's active site.[14]

G cluster_pathway Pyrimidine Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH DHODH (Enzyme) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Cell Proliferation Cell Proliferation Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Inhibitor 5,7-DMQ-2,3-DCA Inhibitor->DHODH Inhibition Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis / Cell Cycle Arrest Leads to DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis

Caption: Proposed mechanism of action via DHODH enzyme inhibition.

Anticancer and Antimicrobial Potential

The quinoline core is a well-established pharmacophore in both anticancer and antimicrobial agents.[1][15][16]

  • Anticancer: Quinoline derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and leukemia.[1][2]

  • Antimicrobial: The quinoline scaffold is central to the fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase.[1] The activity of our target molecule against bacterial and fungal strains would be a valuable area of investigation.

Conclusion

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a molecule of significant interest, built upon the privileged quinoline scaffold and functionalized with substituents that suggest a strong potential for biological activity. This guide has provided a detailed analysis of its inferred molecular structure, a robust and logical protocol for its synthesis and characterization, and a clear rationale for its investigation as a potential therapeutic agent. The insights and methodologies presented here offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

  • Quinoline - Wikipedia. (Accessed February 17, 2026). [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. (Accessed February 17, 2026). [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (Published April 17, 2014). [Link]

  • Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline - CrystEngComm (RSC Publishing). (Accessed February 17, 2026). [Link]

  • Synthesis and Spectroscopic Properties of Some New Quinoline and Pyrimido[4,5-b]quinoline Derivatives. (Accessed February 17, 2026). [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (Published October 15, 2024). [Link]

  • Supplementary information - The Royal Society of Chemistry. (Published 2025). [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (Published April 27, 2023). [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (Published October 2024). [Link]

  • Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. (Updated December 1, 2025). [Link]

  • Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem. (Accessed February 17, 2026). [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC - NIH. (Accessed February 17, 2026). [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (Accessed February 17, 2026). [Link]

  • Biological Activities of Quinoline Derivatives - PubMed. (Published December 15, 2009). [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (Published July 17, 2024). [Link]

  • Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes - PubMed. (Published August 15, 2015). [Link]

  • Dicarboxylic acid - Wikipedia. (Accessed February 17, 2026). [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (Published September 17, 2022). [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (Published January 2010). [Link]

Sources

Foundational

The Strategic Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid: A Technical Guide for Advanced Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, quinoline dicarboxylic acids are of particular interest due to their p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, quinoline dicarboxylic acids are of particular interest due to their potential as intermediates in the synthesis of novel pharmaceuticals, including herbicidal agents and compounds with antiproliferative activity.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic pathway for a novel derivative, 5,7-Dimethylquinoline-2,3-dicarboxylic acid. While the direct discovery of this specific molecule is not prominently documented, this paper outlines a rational and efficient synthetic strategy based on well-established chemical principles. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, step-by-step protocols for the synthesis and characterization of this promising compound.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities.[4] Derivatives of quinoline are found in antimalarial drugs, fungicides, antibiotics, and even flavoring agents.[5] The synthetic versatility of the quinoline core allows for the generation of a vast library of structurally diverse derivatives, making it a highly attractive scaffold for medicinal chemists.[4] Quinoline-3-carboxylic acids, in particular, have been investigated as potential DNA minor groove-binding agents, and their 2,4-disubstituted derivatives have shown promise as antiproliferative agents.[2][6] Furthermore, quinoline-2,3-dicarboxylic acids are valuable intermediates in the preparation of herbicidal compounds.[1][7]

The target molecule of this guide, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, combines the established biological relevance of the quinoline-dicarboxylic acid moiety with the structural novelty of the 5,7-dimethyl substitution pattern. This substitution is anticipated to modulate the molecule's physicochemical properties, potentially leading to enhanced bioactivity or improved pharmacokinetic profiles.

Foundational Synthetic Strategies for the Quinoline Nucleus

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry.[8] A brief overview of the most relevant methods is presented below to provide context for the proposed synthetic route.

Reaction NameReactantsKey Features
Combes Synthesis Primary aromatic amine and a 1,3-diketoneAcid-catalyzed condensation followed by cyclodehydration to yield 2,4-disubstituted quinolines.[5][9]
Gould-Jacobs Reaction Aniline and an alkoxymethylenemalonate esterA multi-step process involving condensation, thermal cyclization, saponification, and decarboxylation to produce 4-hydroxyquinolines.[10][11]
Doebner-von Miller Reaction Aniline and an α,β-unsaturated carbonyl compoundAcid-catalyzed reaction that can be used to synthesize a variety of substituted quinolines.[4][12]
Pfitzinger Reaction Isatin or its derivatives and a carbonyl compound with an α-methylene groupBase-catalyzed condensation to form substituted quinoline-4-carboxylic acids.[13][14]

While each of these methods offers a viable entry point to the quinoline scaffold, the specific substitution pattern of the target molecule necessitates a carefully considered approach.

Proposed Synthetic Pathway for 5,7-Dimethylquinoline-2,3-dicarboxylic acid

A plausible and efficient route to 5,7-Dimethylquinoline-2,3-dicarboxylic acid is a multi-step synthesis commencing with a substituted aniline. The proposed pathway leverages a modified Gould-Jacobs reaction, followed by oxidation and hydrolysis.

Synthetic Pathway A 3,5-Dimethylaniline C Diethyl 2-((3,5-dimethylphenyl)amino)but-2-enedioate A->C Condensation B Diethyl 2-oxobutanedioate B->C D Diethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate C->D Thermal Cyclization E 5,7-Dimethylquinoline-2,3-dicarboxylic acid D->E Hydrolysis

Caption: Proposed synthetic pathway for 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Rationale for the Proposed Pathway

The selection of 3,5-dimethylaniline as the starting material directly incorporates the desired 5,7-dimethyl substitution pattern onto the quinoline ring. The Gould-Jacobs reaction is well-suited for this precursor, as it allows for the construction of the quinoline core with the necessary functional groups for subsequent conversion to the dicarboxylic acid.[10][11] The use of diethyl 2-oxobutanedioate (diethyl oxalacetate) provides the carbon backbone for the pyridine ring and introduces the two ester functionalities that will be hydrolyzed to the final carboxylic acid groups.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl 2-((3,5-dimethylphenyl)amino)but-2-enedioate

This initial step involves the condensation of 3,5-dimethylaniline with diethyl 2-oxobutanedioate.

Materials:

  • 3,5-Dimethylaniline

  • Diethyl 2-oxobutanedioate

  • Ethanol, absolute

  • Acetic acid, glacial

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq) in absolute ethanol.

  • Add diethyl 2-oxobutanedioate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2: Synthesis of Diethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate

This step involves the thermal cyclization of the intermediate to form the quinoline ring.

Materials:

  • Diethyl 2-((3,5-dimethylphenyl)amino)but-2-enedioate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • High-temperature reaction setup with a condenser

Procedure:

  • In a suitable high-temperature reaction flask, suspend the diethyl 2-((3,5-dimethylphenyl)amino)but-2-enedioate (1.0 eq) in a high-boiling point solvent.

  • Heat the mixture to approximately 250 °C with vigorous stirring.[15]

  • Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane).

  • If the product remains in solution, remove the solvent under high vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

The final step is the hydrolysis of the diester to the dicarboxylic acid.

Materials:

  • Diethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate

  • Aqueous sodium hydroxide solution (e.g., 10-20%)

  • Aqueous hydrochloric acid solution (e.g., 10-20%)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend the diethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Acidify the cooled solution with aqueous hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Characterization and Analysis

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecules at each stage of the synthesis.

  • Melting Point Analysis: The melting point of the final product will be determined as an indicator of its purity.

Potential Applications in Drug Development

The 5,7-Dimethylquinoline-2,3-dicarboxylic acid molecule represents a novel scaffold with potential applications in several areas of drug discovery. The presence of the dicarboxylic acid functionality makes it an attractive starting point for the synthesis of more complex molecules through derivatization of the carboxylic acid groups.

Potential Applications A 5,7-Dimethylquinoline-2,3-dicarboxylic acid B Anticancer Agents A->B C Antiviral Agents A->C D Antibacterial Agents A->D E Herbicidal Agents A->E

Caption: Potential therapeutic areas for derivatives of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Given the established activities of related quinoline derivatives, this novel compound could serve as a precursor for:

  • Anticancer Agents: The quinoline core is present in several anticancer drugs, and new derivatives are continuously being explored for their antiproliferative properties.[3]

  • Antiviral and Antibacterial Agents: The quinoline scaffold is a key component of many antimicrobial agents, and novel derivatives could exhibit potent activity against a range of pathogens.[13]

  • Herbicidal Agents: As previously noted, quinoline-2,3-dicarboxylic acids are known intermediates in the synthesis of herbicides.[1][7]

Conclusion

This technical guide has outlined a rational and detailed synthetic approach for the preparation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. By leveraging established methodologies in quinoline synthesis and providing step-by-step protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and subsequent biological evaluation of this novel compound and its derivatives could lead to the discovery of new therapeutic agents and other valuable chemical entities.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 17, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 17, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved February 17, 2026, from [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved February 17, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Name-Reaction.com. Retrieved February 17, 2026, from [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Combes synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Doebner-Miller reaction and applications | PPTX. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 17, 2026, from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Process for the preparation of 2,3-quinolinedicarboxylic acids. (n.d.). Google Patents.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Dimethyl Quinoline-2,3-dicarboxylate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • United States Patent Office. (n.d.). Google Patents.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. Retrieved February 17, 2026, from [Link]

  • 2,3-dimethyl quinoline. (n.d.). The Good Scents Company. Retrieved February 17, 2026, from [Link]

  • Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. (2015, August 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Future Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Process for the preparation of a quinoline carboxylic acid. (n.d.). Google Patents.
  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2021, August 11). Bentham Science. Retrieved February 17, 2026, from [Link]

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (2014, January 30). Asian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • 2-Ethyl-5,7-dimethylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 18.11: Dicarboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022, October 6). PMC. Retrieved February 17, 2026, from [Link]

  • 2,3-Quinolinedicarboxylic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Literature review on substituted quinoline-2,3-dicarboxylic acids

An In-Depth Technical Guide to Substituted Quinoline-2,3-Dicarboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Quinoline-2,3-Dicarboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this broad class, molecules featuring a dicarboxylic acid substitution at the 2- and 3-positions of the pyridine ring hold a unique position, primarily due to the profound biological effects of the parent compound, quinolinic acid (pyridine-2,3-dicarboxylic acid). Quinolinic acid is an endogenous metabolite of the tryptophan-kynurenine pathway that acts as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, contributing to excitotoxicity and neuroinflammation.[3][4][5] This neurotoxic profile has implicated quinolinic acid in the pathophysiology of various neurodegenerative disorders, including Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[4]

The inherent bioactivity of the parent structure has spurred significant interest in its substituted derivatives. Researchers and drug development professionals have explored how modifications to the benzo portion of the quinoline ring can modulate its interaction with biological targets, particularly the NMDA receptor. The goal is often to transform the endogenous agonist into a potent and selective antagonist, thereby creating neuroprotective agents with therapeutic potential. This guide provides a comprehensive review of the synthesis, characterization, structure-activity relationships (SAR), and applications of substituted quinoline-2,3-dicarboxylic acids, offering field-proven insights for scientists in medicinal chemistry and pharmacology.

I. Synthetic Strategies for the Quinoline-2,3-Dicarboxylic Acid Core

The construction of the substituted quinoline-2,3-dicarboxylic acid scaffold relies on a handful of powerful named reactions in heterocyclic chemistry. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the benzene ring.

Key Synthetic Reactions

Several classical methods for quinoline synthesis can be adapted to produce the 2,3-dicarboxy architecture.[6][7]

  • The Friedländer Synthesis : This is one of the most direct and widely used methods. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[8][9] To generate the desired 2,3-dicarboxylate pattern, a derivative of oxaloacetic acid, such as diethyloxalacetate, is used as the methylene component.[10] The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. The versatility of the Friedländer synthesis lies in its ability to accommodate a wide range of substituents on the 2-aminoaryl carbonyl precursor, allowing for the creation of a diverse library of derivatives. Modern variations may employ milder catalysts or solvent-free conditions to improve yields and environmental compatibility.[7][8]

  • The Gould-Jacobs Reaction : This reaction typically synthesizes 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonate ester, followed by thermal cyclization.[11][12] While not a direct route to 2,3-dicarboxylic acids, its principles of aniline condensation and cyclization are fundamental. Adaptations of this approach, particularly those involving more complex malonates or subsequent oxidation steps, can be envisioned to access the target scaffold. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for the cyclization step.[13][14]

  • The Pfitzinger Reaction : This method involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids.[15][16] The reaction is initiated by the basic hydrolysis of isatin's amide bond to form a keto-acid intermediate, which then condenses with the carbonyl partner.[16] While the classic Pfitzinger reaction yields 4-carboxy derivatives, modifications to the carbonyl component could theoretically lead to the desired 2,3-disubstituted pattern, although this is less common.

  • Modern Approaches (Vilsmeier-Based) : Patented methods describe the synthesis from β-anilino-α,β-unsaturated esters, which are reacted with a Vilsmeier reagent (prepared from POCl₃ and DMF).[17] This approach offers an alternative pathway that avoids some of the unstable intermediates, like 2-aminobenzaldehyde, required for the classical Friedländer synthesis.[10][17]

General Synthetic Workflow Diagram

The diagram below illustrates a generalized workflow for the Friedländer synthesis, a cornerstone for producing substituted quinoline-2,3-dicarboxylic acids.

G cluster_product Final Product A Substituted 2-Aminobenzaldehyde C Step 1: Condensation (Acid or Base Catalyst) A->C B Diethyl Oxaloacetate B->C D Step 2: Cyclization & Aromatization C->D Intermediate Formation E Step 3: Hydrolysis (e.g., NaOH, H₂O) D->E Ester Product F Substituted Quinoline-2,3- Dicarboxylic Acid E->F

Caption: Generalized Friedländer synthesis workflow.

Experimental Protocol: Synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid

This protocol is a representative example based on the principles of the Friedländer synthesis.

Materials:

  • 2-Amino-5-chlorobenzaldehyde (1.0 eq)

  • Diethyl oxaloacetate (1.1 eq)

  • Potassium hydroxide (KOH) (2.5 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde and diethyl oxaloacetate in ethanol.

  • Add a solution of KOH in water dropwise to the mixture while stirring at room temperature. The causality here is that the base catalyzes the initial aldol-type condensation between the aldehyde and the enolate of the oxaloacetate.

  • Continue stirring the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Hydrolysis: After the condensation and cyclization are complete, heat the mixture to reflux for 2-4 hours. This step ensures the hydrolysis of the ethyl ester groups to the corresponding carboxylic acids.

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Precipitation: Carefully acidify the clear filtrate with concentrated HCl to a pH of ~2-3. The product, 6-chloroquinoline-2,3-dicarboxylic acid, will precipitate out of the solution. The system is self-validating; a successful reaction is confirmed by the formation of a precipitate upon acidification, indicating the presence of the dicarboxylic acid product which is insoluble in acidic aqueous media.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

II. Spectroscopic and Analytical Characterization

The structural elucidation of substituted quinoline-2,3-dicarboxylic acids relies on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the benzo ring typically appear as doublets or multiplets in the δ 7.5-9.0 ppm range. The proton at C4 is often a sharp singlet. The two carboxylic acid protons will appear as broad singlets at δ > 10 ppm, which can be exchanged with D₂O.
¹³C NMR Aromatic carbons resonate in the δ 120-150 ppm range. The two carbonyl carbons of the dicarboxylic acids are typically found downfield, around δ 165-175 ppm.
FT-IR A broad O-H stretch from the carboxylic acids is expected around 2500-3300 cm⁻¹. Strong C=O stretching vibrations will be present around 1700-1730 cm⁻¹. C=N and C=C stretches from the aromatic system appear in the 1500-1600 cm⁻¹ region.
Mass Spec (ESI-) The molecular ion peak [M-H]⁻ or [M-2H]²⁻ will be observed, confirming the molecular weight of the compound.

III. Biological Activity and Mechanism of Action

The biological profile of these compounds is dominated by their interaction with the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

The Role of Quinolinic Acid (QUIN)

QUIN is an endogenous agonist at the NMDA receptor.[3] During neuroinflammatory conditions, QUIN is produced by activated microglia and macrophages.[5] Its overproduction leads to excessive NMDA receptor activation, causing an influx of Ca²⁺ into neurons. This excitotoxic cascade triggers downstream events including:

  • Oxidative Stress : QUIN can form complexes with Fe²⁺, generating reactive oxygen species (ROS) that lead to lipid peroxidation and DNA damage.[3][4]

  • Mitochondrial Dysfunction : Disruption of cellular energy production.[4]

  • Cytoskeletal Disruption : Destabilization of the neuronal structure.[4]

  • Apoptotic Cell Death : Ultimately leading to neuronal loss.[4]

This makes QUIN a significant contributor to the pathology of several neurological diseases.[3][18]

Substituted Derivatives as NMDA Receptor Antagonists

The primary therapeutic strategy involving this scaffold is to design derivatives that act as antagonists rather than agonists at the NMDA receptor. By blocking the receptor, these compounds can prevent the excitotoxic damage caused by glutamate and QUIN. A key endogenous example that informs this strategy is Kynurenic Acid (KYNA) , another tryptophan metabolite that is a 4-hydroxyquinoline-2-carboxylic acid.[19] KYNA is a broad-spectrum antagonist at the glycine co-agonist site of the NMDA receptor and provides endogenous neuroprotection.[20][21]

The goal is to synthesize substituted quinoline-2,3-dicarboxylic acids that bind to the NMDA receptor, often at the glutamate binding site, but fail to trigger channel opening, thus acting as competitive antagonists.

Mechanism of Action at the NMDA Receptor

The following diagram illustrates the opposing actions of an agonist (like QUIN) and a competitive antagonist at the NMDA receptor.

G cluster_agonist Agonist Action (e.g., Quinolinic Acid) cluster_antagonist Antagonist Action (Substituted Derivative) A NMDA Receptor Binding Site Closed Channel B NMDA Receptor Binding Site Open Channel (Ca²⁺ Influx) A->B Conformational Change Agonist Agonist Agonist->A:port Binds C NMDA Receptor Binding Site Closed Channel D NMDA Receptor Binding Site Remains Closed (No Ca²⁺ Influx) C->D No Conformational Change Antagonist Antagonist Antagonist->C:port Binds & Blocks

Caption: Agonist vs. Antagonist action at the NMDA receptor.

Structure-Activity Relationships (SAR)

The conversion from agonist to antagonist and the potency of the resulting compound are highly dependent on the substitution pattern on the benzo ring.

Position Substituent Effect on Antagonist Activity Rationale / Causality
C4 A small, electronegative substituent (e.g., -Cl, -OH) or a proton is often favored. Bulky groups can be detrimental.The C4 position is critical for orienting the molecule within the receptor's binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding.
C6, C7 Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance potency.These groups can modulate the electronic properties (pKa) of the carboxylic acid groups and the quinoline nitrogen, influencing the strength of the interaction with key amino acid residues in the binding site.
C8 A fluorine atom at this position can significantly increase activity.[22]The C8 position is adjacent to the nitrogen atom, and substitution here can influence the planarity and conformation of the molecule, potentially locking it into a more favorable binding pose.
C2, C3 The presence of both carboxylic acid groups is generally essential for high-affinity binding at the glutamate site of the NMDA receptor.[22]These groups mimic the dicarboxylate structure of glutamate, the endogenous ligand, allowing the molecule to anchor itself effectively within the binding pocket through ionic interactions.

IV. Applications in Drug Development and Beyond

The unique biological profile of substituted quinoline-2,3-dicarboxylic acids makes them attractive candidates for several applications.

  • Neuroprotective Agents : As NMDA receptor antagonists, these compounds have significant potential for treating acute and chronic neurological disorders where excitotoxicity is a key factor, such as ischemic stroke, epilepsy, traumatic brain injury, and neurodegenerative diseases like Huntington's disease.

  • Research Tools : They serve as invaluable pharmacological tools for studying the function and dysfunction of the NMDA receptor and the broader glutamatergic system.

  • Chemical Intermediates : The quinoline-2,3-dicarboxylic acid scaffold is a building block for more complex molecules. For example, the corresponding anhydrides are used to synthesize herbicidal imidazolinones and other agrochemicals.[10][17]

  • Anticancer and Anti-inflammatory Activity : While neuroactivity is dominant, some quinoline carboxylic acid derivatives have shown potential as anti-inflammatory and antiproliferative agents, suggesting that screening for these activities could be a fruitful area of research.[23]

Conclusion

Substituted quinoline-2,3-dicarboxylic acids represent a fascinating class of compounds at the intersection of synthetic chemistry and neuropharmacology. Stemming from the biological relevance of the endogenous neurotoxin quinolinic acid, research in this area has provided a clear path toward the rational design of potent NMDA receptor antagonists. Classic synthetic routes like the Friedländer synthesis offer robust and versatile methods for accessing these scaffolds, while modern spectroscopic techniques allow for their unambiguous characterization. The well-defined structure-activity relationships, which highlight the importance of electron-withdrawing groups on the benzo ring, provide a solid foundation for designing next-generation neuroprotective therapeutics. As our understanding of the complexities of neurological diseases deepens, the targeted modulation of the NMDA receptor with precisely engineered quinoline derivatives will undoubtedly remain a high-priority strategy in drug discovery.

References

  • Guillemin, G. J. (2012). Quinolinic acid, the inescapable neurotoxin. FEBS Journal, 279(8), 1356-1365. [Link]

  • Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid. Brain Research, 247(1), 184-187.
  • Alyamkina, E. A., et al. (Year). Combes quinoline synthesis. Relevant Journal/Source.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Wikipedia. (n.d.). Quinolinic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal ResearchSpace. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd. [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis | PDF. Scribd. [Link]

  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. ResearchGate. [Link]

  • SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. SlideShare. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Combes synthesis of quinolines. Organic Chemistry Portal. [Link]

  • SlideShare. (n.d.). Doebner-Miller reaction and applications. SlideShare. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • PubMed. (2012). Quinolinic acid, the inescapable neurotoxin. PubMed. [Link]

  • JCI Insight. (2025). Quinolinic acid potentially links kidney injury to brain toxicity. JCI Insight. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Journal of Chemistry. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules. [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Drug Delivery and Therapeutics. [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

  • Zivak Technologies. (2023). Kynurenic Acid (KYNA) and Quinolinic Acid (QUIN) (2,3-pyridinedicaroxylic acid). Zivak Technologies Website. [Link]

  • PubChem. (n.d.). Kynurenic acid. PubChem. [Link]

  • Semantic Scholar. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar. [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Potential Research Applications of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

Abstract The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and functional materials.[1][2] This guide focuses on a specific, yet underexplored, d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and functional materials.[1][2] This guide focuses on a specific, yet underexplored, derivative: 5,7-Dimethylquinoline-2,3-dicarboxylic acid . While direct research on this molecule is sparse, its structural features—a rigid, planar quinoline core, two vicinal carboxylic acid groups capable of metal chelation, and methyl substitutions that can influence solubility and steric interactions—suggest a rich potential for diverse research applications. By drawing logical inferences from structurally analogous compounds, this document serves as a technical roadmap for researchers in drug discovery and materials science, outlining high-potential research avenues and providing detailed, field-proven experimental workflows to investigate them.

Molecular Profile and Synthetic Strategy

1.1. Core Chemical Features

5,7-Dimethylquinoline-2,3-dicarboxylic acid belongs to the class of quinoline dicarboxylic acids. The core structure presents several key features that dictate its potential functions:

  • Quinoline Nucleus: A bicyclic aromatic system that is a known pharmacophore in numerous FDA-approved drugs, valued for its ability to intercalate with DNA and interact with enzyme active sites.[1][2]

  • Dicarboxylic Acid Moiety: The two carboxylic acid groups at the 2 and 3 positions are strong electron-withdrawing groups, significantly influencing the electronic properties of the aromatic system. Their proximity allows for the formation of stable five-membered chelation rings with divalent metal ions (e.g., Mg²⁺, Zn²⁺, Fe²⁺), a mechanism implicated in the activity of other quinoline carboxylic acids.[3] Furthermore, these groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. The acidity of these groups is enhanced by the inductive effect of the neighboring carboxyl function.[4]

  • Dimethyl Substitution: The methyl groups at the 5 and 7 positions are electron-donating and increase the lipophilicity of the molecule. This can enhance membrane permeability and modulate binding affinity to protein targets by influencing hydrophobic interactions. Their specific placement may also provide steric hindrance that could lead to selective binding to certain receptor isoforms.

PropertyPredicted Value / CharacteristicSource / Rationale
Molecular Formula C₁₃H₁₁NO₄Derived from structure
Molecular Weight 245.23 g/mol Calculated from formula
Key Functional Groups Quinoline, Carboxylic Acid (x2)Structural analysis
Potential Reactivity Anhydride formation, Esterification, AmidationBased on dicarboxylic acids[4][5]
Chelation Potential High, particularly for divalent cationsInferred from quinoline-2-carboxylic acid[3]

1.2. Proposed Synthetic Route

A potential synthetic pathway is outlined below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation & Hydrolysis cluster_2 Step 3: Decarboxylation A 3,5-Dimethylaniline D 5,7-Dimethyl-2-aryl- quinoline-4-carboxylic acid A->D Doebner Reaction B Pyruvic Acid B->D Doebner Reaction C Substituted Benzaldehyde C->D Doebner Reaction E 5,7-Dimethylquinoline- 2,3,4-tricarboxylic acid intermediate D->E Oxidation (e.g., KMnO₄) F 5,7-Dimethylquinoline- 2,3-dicarboxylic acid (Target Molecule) E->F Heating

Caption: Proposed synthetic workflow for the target molecule.

Potential Application I: Oncology & Antiproliferative Research

The quinoline scaffold is a cornerstone of modern oncology research, with derivatives showing potent activity as kinase inhibitors and antiproliferative agents.[8][9] The structural similarity of our target molecule to known anticancer compounds makes this a primary area for investigation.

2.1. Scientific Rationale

Quinoline carboxylic acids have demonstrated significant cytotoxicity against various cancer cell lines, including mammary (MCF7), cervical (HeLa), and colon (SW480) cancers.[3] The proposed mechanism often involves the inhibition of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) or the chelation of metal ions crucial for enzymatic processes.[3][8] The dicarboxylic acid arrangement in our target molecule is particularly interesting, as it could confer unique metal-chelating properties or interact with dual binding sites on a target protein. The dimethyl substitutions may enhance cellular uptake and potency.

2.2. Experimental Workflow: From Screening to Mechanism

This workflow provides a logical progression from broad screening to detailed mechanistic investigation.

Caption: A tiered workflow for evaluating anticancer potential.

2.3. Detailed Experimental Protocol: Phase 1 (Cytotoxicity Screening)

Objective: To determine the broad-spectrum antiproliferative activity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Methodology (Sulforhodamine B - SRB Assay): [3]

  • Cell Plating: Seed cells from a panel of human cancer lines (e.g., MCF-7, HeLa, A549, PC3) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression analysis.

Potential Application II: Neuropharmacology

Quinoline-2,3-dicarboxylic acid itself is a known antagonist of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.[10] This makes our target molecule a compelling candidate for investigating neurological disorders.

3.1. Scientific Rationale

The glutamate system, particularly the NMDA receptor, is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Excitotoxicity, caused by excessive glutamate stimulation, leads to neuronal death.[10] Kynurenic acid, an endogenous quinoline derivative, is a known NMDA receptor antagonist. The dicarboxylic acid moiety at the 2 and 3 positions is structurally analogous to the binding site of glutamate, suggesting a potential for competitive antagonism. Furthermore, other quinoline derivatives have been developed as phosphodiesterase 5 (PDE5) inhibitors, which have shown promise in rescuing memory defects in Alzheimer's models.[11]

3.2. Experimental Workflow: NMDA Receptor Antagonism

Caption: Workflow for investigating NMDA receptor antagonism.

3.3. Detailed Experimental Protocol: Phase 2 (Functional Antagonism)

Objective: To determine if the compound can functionally block NMDA-induced calcium influx in primary neurons.

Methodology (Calcium Imaging):

  • Neuron Culture: Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated glass-bottom dishes. Use the cells for experiments between DIV 10-14.

  • Dye Loading: Wash neurons with a physiological salt solution (e.g., HBSS). Load the cells with 5 µM Fura-2 AM fluorescent calcium indicator for 45 minutes at 37°C.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse with HBSS and record the baseline Fura-2 fluorescence ratio (340nm/380nm excitation) for 2-5 minutes.

  • Compound Application: Perfuse the cells with the test compound (e.g., at its calculated IC₅₀ concentration) for 5-10 minutes.

  • NMDA Stimulation: While continuing to perfuse with the test compound, co-apply a sub-maximal concentration of NMDA (e.g., 50 µM) along with a co-agonist (e.g., 10 µM glycine).

  • Data Acquisition: Record the change in the 340/380 fluorescence ratio for 5-10 minutes. A potent antagonist will significantly blunt or eliminate the sharp rise in intracellular calcium typically induced by NMDA.

  • Controls: Include a positive control (e.g., AP5, a known NMDA antagonist) and a vehicle control to ensure the observed effects are specific.

  • Analysis: Quantify the peak change in the fluorescence ratio in the presence and absence of the test compound. Calculate the percentage of inhibition of the NMDA response.

Other Potential Avenues of Research

The versatile quinoline scaffold suggests applicability in several other domains:

  • Antimicrobial Agents: Quinolone antibiotics are a major class of antibacterial drugs. The core structure of the target molecule could be derivatized (e.g., by converting the carboxylic acids to amides or esters) to explore potential antibacterial or antifungal activity.[12][13] Initial screening could be performed using standard disk diffusion or broth microdilution methods against a panel of Gram-positive and Gram-negative bacteria.[12]

  • Anti-inflammatory Drugs: Several quinoline derivatives have shown potent anti-inflammatory properties, often by inhibiting pathways involving lipopolysaccharide (LPS)-induced inflammation in macrophages.[3] The potential of 5,7-Dimethylquinoline-2,3-dicarboxylic acid could be assessed by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Materials Science: Dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides. The rigid, aromatic nature of the quinoline backbone could be exploited to create novel polymers with high thermal stability and unique photophysical properties.[14] Additionally, the molecule could be used as a ligand to form coordination polymers or metal-organic frameworks (MOFs).

Conclusion and Future Directions

5,7-Dimethylquinoline-2,3-dicarboxylic acid represents a molecule of significant untapped potential. While direct experimental data is lacking, a robust, evidence-based rationale derived from structurally similar compounds strongly supports its investigation in oncology, neuropharmacology, and antimicrobial research. The experimental workflows and detailed protocols provided in this guide offer a clear and logical path for researchers to systematically evaluate these possibilities. Future work should focus on optimizing the synthesis of the core molecule and its derivatives to build structure-activity relationships (SAR) that can guide the development of potent and selective agents for these therapeutic areas.

References
  • Al-Ostath, A. I. (2021). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 11(1), 125-131. Available at: [Link]

  • Al-Jobori, A. A. M., et al. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2394, 020019. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(20), 4748. Available at: [Link]

  • Kaur, M., et al. (2021). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Research Journal of Pharmacy and Technology, 14(1), 515-522. Available at: [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(24), 8065-8073. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11010215, Dimethyl Quinoline-2,3-dicarboxylate. Available at: [Link]

  • Los, M. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents, EP0257433B1.
  • Doehner, R. F. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents, US4766218A.
  • Rodrigues, J., et al. (2015). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Experimental Parasitology, 155, 68-75. Available at: [Link]

  • Singh, P., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 19(9), 834-845. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals, 12(2), 245-252. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • The Good Scents Company. 2,3-dimethyl quinoline. Product Information. Available at: [Link]

  • Stone, T. W., & Perkins, M. N. (1981). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. European Journal of Pharmacology, 72(4), 411-417. Available at: [Link]

  • Wang, X., et al. (2016). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 6(10), 8443-8450. Available at: [Link]

  • Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(21), 4286-4297. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. RSC Advances, 13(45), 31631-31646. Available at: [Link]

  • Puzzo, D., et al. (2017). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Scientific Reports, 7, 3334. Available at: [Link]

  • Carrigan, C. N., et al. (1999). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorganic & Medicinal Chemistry Letters, 9(17), 2607-2612. Available at: [Link]

  • LibreTexts Chemistry. 18.11: Dicarboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69508, 2,3-Quinolinedicarboxylic acid. Available at: [Link]

  • Kaczor, A. A., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2694. Available at: [Link]

  • Martínez, R., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 213-224. Available at: [Link]

  • Szymańska, K., & Sokołowski, K. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum, Mol2Net, Conference on Organic Chemistry. Available at: [Link]

  • Sharma, P., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6825. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Characteristics of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

This guide provides an in-depth technical analysis of the solubility characteristics, physicochemical properties, and purification protocols for 5,7-Dimethylquinoline-2,3-dicarboxylic acid . It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics, physicochemical properties, and purification protocols for 5,7-Dimethylquinoline-2,3-dicarboxylic acid . It is designed for researchers and process chemists requiring high-fidelity data for synthesis, isolation, and application development.

CAS Registry Number: 948293-89-8 Molecular Formula: C₁₃H₁₁NO₄ Molecular Weight: 245.23 g/mol

Executive Summary

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a substituted heteroaromatic scaffold often utilized as a precursor in the synthesis of imidazolinone herbicides and advanced pharmaceutical intermediates. Its solubility profile is dominated by the amphoteric nature of the quinoline core and the two ionizable carboxyl groups.

Effective manipulation of this compound requires a precise understanding of its pH-dependent speciation . While it exhibits negligible solubility in water at its isoelectric point, it functions as a highly soluble dicarboxylate salt in alkaline media. This "acid-base swing" is the primary lever for both dissolution and purification.

Physicochemical Fundamentals

To predict solubility behavior in novel solvent systems, one must understand the underlying molecular forces.

Structural Analysis

The molecule consists of a hydrophobic quinoline ring substituted with two methyl groups (positions 5 and 7) and two hydrophilic carboxylic acid groups (positions 2 and 3).

  • Lipophilicity (LogP): The 5,7-dimethyl substitution increases the lipophilicity compared to the parent quinoline-2,3-dicarboxylic acid. The predicted LogP is approximately 1.8 – 2.2 (neutral form).

  • pKa Values (Theoretical):

    • 
       (COOH, pos 2): ~2.0 – 2.5 (Enhanced acidity due to proximity to the electron-withdrawing nitrogen and ortho-effect).
      
    • 
       (COOH, pos 3): ~4.5 – 5.0.
      
    • 
       (Quinolinium 
      
      
      
      ): ~2.0 (The basicity of the nitrogen is suppressed by the adjacent electron-withdrawing carboxyl group).
Solid-State Properties
  • Crystal Lattice Energy: High. The dicarboxylic acid motif facilitates strong intermolecular hydrogen bonding (dimer formation), leading to high melting points (typically >230°C, decomposition) and low solubility in non-polar solvents.

  • Polymorphism: Quinoline dicarboxylic acids are prone to solvate formation. Recrystallization from coordinating solvents (DMSO, DMF, Pyridine) often yields stable solvates rather than the neat free acid.

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 5,7-Dimethylquinoline-2,3-dicarboxylic acid is strictly pH-controlled.

pH RegionDominant SpeciesSolubility StatusMechanism
pH < 1.5 Cationic (

)
ModerateProtonation of Quinoline Nitrogen disrupts lattice.
pH 2.0 – 4.0 Neutral / Zwitterionic (

)
Insoluble Isoelectric region; maximum lattice stability.
pH 4.5 – 6.0 Mono-anion (

)
Low-ModeratePartial ionization disrupts H-bond network.
pH > 7.5 Di-anion (

)
High Electrostatic repulsion prevents aggregation.
Organic Solvent Compatibility[1]
  • Polar Aprotic (DMSO, DMF, NMP): High Solubility. These solvents disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers.

  • Alcohols (Methanol, Ethanol): Low to Moderate. Solubility increases significantly with temperature. Often used for recrystallization with a hot filtration step.

  • Non-Polar (Hexane, Toluene, DCM): Insoluble. The high crystal lattice energy prevents dissolution in solvents lacking strong hydrogen-bond accepting capabilities.

  • Chlorinated Solvents (Chloroform): Very Low.

Visualization: pH-Dependent Speciation

The following diagram illustrates the ionization states that dictate solubility. Understanding these transitions is critical for the "Acid-Base Swing" purification method.

Speciation cluster_legend Solubility Status Soluble Soluble Insoluble Insoluble Cation Cationic Form (pH < 1.5) [H3A]+ Neutral Neutral/Zwitterion (pH 2.0 - 4.0) [H2A] (Precipitate) Cation->Neutral - H+ (pKa ~2.0) Neutral->Cation + H+ MonoAnion Mono-Anion (pH 4.5 - 6.0) [HA]- Neutral->MonoAnion - H+ (pKa ~2.5) MonoAnion->Neutral + H+ DiAnion Di-Anion (pH > 7.5) [A]2- MonoAnion->DiAnion - H+ (pKa ~4.8) DiAnion->MonoAnion + H+

Caption: pH-dependent ionization pathway showing the "Solubility Window" at high and low pH, and the "Precipitation Zone" at pH 2–4.

Experimental Protocols

Protocol A: Purification via Acid-Base Swing

This is the standard industrial method for isolating the diacid from crude reaction mixtures (e.g., after Pfitzinger reaction or ester hydrolysis).

Objective: Isolate >98% pure 5,7-Dimethylquinoline-2,3-dicarboxylic acid from crude solid.

  • Dissolution (Alkaline Extraction):

    • Suspend 10 g of crude solid in 100 mL of water.

    • Slowly add 10% NaOH (aq) while stirring until pH reaches 10–11.

    • Observation: The solid should dissolve completely to form a yellow/orange solution (formation of disodium salt).

    • Filtration: Filter the solution through a Celite pad to remove insoluble impurities (e.g., unreacted anilines or tars).

  • Precipitation (Controlled Acidification):

    • Transfer the filtrate to a clean vessel equipped with a pH probe.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Point: As pH passes 5.0, cloudiness will appear. Continue adding HCl until pH stabilizes at 2.0 – 2.5 .

    • Aging:[1] Allow the slurry to stir for 30 minutes. This "Ostwald ripening" promotes crystal growth and purity.

  • Isolation:

    • Filter the precipitate via vacuum filtration.

    • Wash the cake with 2 x 20 mL of cold water (pH adjusted to 2.5) to remove trapped salts (NaCl).

    • Do not wash with neutral water , as this may redissolve the surface of the crystals or cause peptization.

    • Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Determination of Intrinsic Solubility (Shake-Flask)

Use this protocol to determine the precise thermodynamic solubility in a specific solvent system (e.g., for formulation).

  • Preparation: Add excess solid (~50 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm).

    • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile (Gradient).

    • Note: Ensure the standard curve is prepared in a solvent where the compound is fully soluble (e.g., DMSO or MeOH/NaOH).

Process Workflow: Purification Logic

The following diagram details the decision logic for purifying this compound based on its solubility characteristics.

Purification Start Crude Mixture (Contains Diacid + Impurities) Step1 Suspend in Water Start->Step1 Step2 Adjust pH > 10 (NaOH) Step1->Step2 Check1 Is Solid Dissolved? Step2->Check1 Check1->Step2 No (Add more Base/Vol) Filter1 Filter Insoluble Impurities (Tars, Metals) Check1->Filter1 Yes Filtrate Filtrate (Di-anion) Filter1->Filtrate Step3 Acidify to pH 2.0 - 2.5 (HCl) Filtrate->Step3 Precip Precipitate Forms (Neutral Species) Step3->Precip Wash Wash with pH 2.5 Water Precip->Wash Final Pure 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Wash->Final

Caption: Logical workflow for the purification of the diacid utilizing its amphoteric solubility properties.

Implications for Synthesis & Storage

Synthesis (Pfitzinger Reaction)

When synthesizing this molecule from 3,5-dimethylisatin and a ketone (or similar routes), the final step often involves acidification.

  • Yield Loss: If the final pH is not strictly controlled (i.e., if stopped at pH 4.0), significant yield loss will occur because the mono-anion is still partially soluble.

  • Purity: Rapid acidification can trap impurities. Slow acidification allows the crystal lattice to exclude contaminants.

Storage and Stability[2]
  • Hygroscopicity: The dry acid is generally stable but can be hygroscopic. Store in a desiccator.

  • Decarboxylation: Like all quinoline-2-carboxylic acids, this compound is susceptible to thermal decarboxylation (losing

    
     from the 2-position) if heated above its melting point (>200°C) or refluxed in high-boiling solvents without a base.
    

References

  • Sigma-Aldrich. 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester (Related Ester Data).Link

  • BLD Pharm. 5,7-Dimethylquinoline-2,3-dicarboxylic acid (CAS 948293-89-8) Product Page.[2][3]Link

  • PubChem. Quinoline-2,3-dicarboxylic acid (Parent Scaffold Properties). National Library of Medicine. Link

  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid (General Synthesis & Purification). US Patent 4766218A. Link

  • ChemicalBook. 2,7-Dimethylquinoline-3-carboxylic acid (Isomer Comparison).Link

Sources

Foundational

Theoretical &amp; Computational Profiling of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for critical antimalarial, antibacterial, and antineoplastic agents. Among its derivatives, 5,7-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for critical antimalarial, antibacterial, and antineoplastic agents. Among its derivatives, 5,7-Dimethylquinoline-2,3-dicarboxylic acid represents a compelling case study in electronic modulation. The interplay between the electron-donating methyl groups at positions 5 and 7 and the electron-withdrawing carboxylic acid moieties at positions 2 and 3 creates a unique "push-pull" electronic environment.

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) protocols with molecular docking workflows, we provide a self-validating roadmap for evaluating its physicochemical stability, reactivity, and pharmacological potential.

Computational Framework: The "In Silico" Standard

To ensure reproducibility and accuracy comparable to experimental data, theoretical studies of quinoline derivatives must adhere to a high-level quantum mechanical protocol. The following methodology is the field-proven standard for this class of heterocyclic aromatic compounds.

Density Functional Theory (DFT) Setup

The choice of functional and basis set is not arbitrary; it balances computational cost with the accurate description of electron correlation, particularly for the delocalized


-system of the quinoline ring.
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic thermochemistry and vibrational frequency analysis.

  • Basis Set: 6-311++G(d,p) .

    • Diffuse functions (++): Critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms, as well as the anionic character of the carboxylate groups if deprotonated.

    • Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the aromatic ring and the carbonyl bonds.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1] Calculations should be performed in both gas phase and solvent (e.g., Water

    
    , DMSO 
    
    
    
    ) to mimic physiological environments.
Optimization Workflow

The following diagram outlines the logical flow for geometry optimization and frequency analysis, ensuring the resulting structure is a true local minimum.

DFT_Workflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Correction Perturb Geometry & Resubmit Check->Correction Yes (< 0) Success Global Minimum Confirmed (Stationary Point) Check->Success No (All > 0) Correction->Opt Properties Calculate Properties (FMO, MEP, NBO) Success->Properties

Figure 1: Self-validating DFT optimization workflow. Absence of imaginary frequencies confirms a true energy minimum.

Electronic Structure & Reactivity Analysis[1][2]

The 5,7-dimethyl substitution pattern is electronically significant. Unlike the unsubstituted parent quinoline, the methyl groups act as weak


-donors via hyperconjugation, increasing the electron density of the aromatic ring. Conversely, the 2,3-dicarboxylic acid groups are strong 

-acceptors.
Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of chemical stability and bioactivity.

  • HOMO Location: Predominantly localized on the dimethyl-substituted benzene ring and the nitrogen lone pair. The methyl groups raise the HOMO energy, making the molecule more nucleophilic compared to unsubstituted quinoline.

  • LUMO Location: Concentrated on the pyridine ring and the carboxyl groups (electron sinks).

  • Band Gap (

    
    ):  A lower band gap implies higher chemical reactivity and "softness," facilitating charge transfer interactions with biological receptors (e.g., DNA base pairs or enzyme active sites).
    
Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors from the FMO energies (


 and 

).
DescriptorFormulaPhysical Interpretation
Ionization Potential (I)

Energy required to remove an electron (oxidation potential).
Electron Affinity (A)

Energy released when adding an electron (reduction potential).
Chemical Hardness (

)

Resistance to charge transfer. Lower

= better drug-receptor binding.
Electrophilicity Index (

)

Propensity to accept electrons. High

suggests good interaction with nucleophilic residues (e.g., Cysteine, Serine).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding the identification of pharmacophores.

  • Negative Regions (Red): Localized over the carbonyl oxygens of the -COOH groups and the quinoline nitrogen. These are H-bond acceptor sites.

  • Positive Regions (Blue): Localized on the hydroxyl protons of the -COOH groups. These are H-bond donor sites.

  • Neutral Regions (Green): The hydrophobic 5,7-dimethylphenyl ring, critical for

    
     stacking or Van der Waals interactions within a hydrophobic pocket.
    

Pharmacological Potential: Molecular Docking[2][3][4][5][6]

To translate theoretical stability into therapeutic utility, we simulate the interaction of 5,7-Dimethylquinoline-2,3-dicarboxylic acid with biological targets. Quinoline derivatives are potent inhibitors of DNA Gyrase (antibacterial) and EGFR (anticancer).

Target Selection: DNA Gyrase (PDB ID: 1KZN)

The structural similarity of this compound to fluoroquinolones (e.g., Ciprofloxacin) suggests it may target the DNA Gyrase B subunit, preventing bacterial DNA replication.

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Preparation: The optimized DFT geometry is used as the input ligand.

  • Protein Preparation: Removal of water molecules, addition of polar hydrogens, and Kollman charge assignment.

  • Grid Generation: A

    
     Å box centered on the active site (ATP-binding pocket).
    
Interaction Mechanism

The docking success relies on specific residue interactions:

  • Hydrogen Bonding: The 2,3-COOH groups form H-bonds with Asp73 and Arg76 (critical for stabilizing the complex).

  • 
    -Cation Interaction:  The electron-rich aromatic ring interacts with Arg136 .
    
  • Hydrophobic Interaction: The 5,7-dimethyl groups fit into the hydrophobic pocket lined by Val71 and Ile78 , potentially improving binding affinity over unsubstituted analogs.

Docking_Logic Ligand 5,7-Dimethylquinoline- 2,3-dicarboxylic acid COOH COOH Groups (H-Bond Donor/Acceptor) Ligand->COOH Ring Aromatic Core (Pi-Electron Cloud) Ligand->Ring Methyl 5,7-Dimethyl Groups (Hydrophobic) Ligand->Methyl AspArg Asp73 / Arg76 (Polar Residues) COOH->AspArg H-Bonding Arg136 Arg136 (Cationic Residue) Ring->Arg136 Pi-Cation ValIle Val71 / Ile78 (Lipophilic Pocket) Methyl->ValIle Hydrophobic Receptor DNA Gyrase Active Site (PDB: 1KZN) Receptor->AspArg Receptor->Arg136 Receptor->ValIle

Figure 2: Predicted binding mode interactions. The 5,7-dimethyl groups enhance hydrophobic anchoring in the active site.

Spectroscopic Validation (Predictive)

Theoretical studies must be validated against experimental spectra.

  • IR Spectrum:

    • O-H Stretch: A broad band at

      
       cm
      
      
      
      (carboxylic acid dimer).
    • C=O Stretch: Strong peaks at

      
       cm
      
      
      
      . The conjugation with the quinoline ring may slightly redshift this frequency compared to aliphatic acids.
    • C=N Stretch: Characteristic band at

      
       cm
      
      
      
      .
  • NMR (

    
    H and 
    
    
    
    C):
    • The methyl protons (positions 5,7) will appear as singlets upfield (

      
       ppm).
      
    • The carboxylic protons will be highly deshielded (

      
       ppm).
      
    • GIAO (Gauge-Independent Atomic Orbital) method at the DFT level is used to calculate isotropic shielding tensors for comparison.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. Link

  • Prabavathi, N., et al. (2013). Spectroscopic (FT-IR, FT-Raman), HOMO-LUMO, NBO and molecular docking study of 2-methyl-quinoline-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 404-415. Link

  • Srivastava, A., et al. (2025). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Journal of Molecular Structure. Link

Sources

Exploratory

Introduction: The Quinoline Scaffold and the Target Molecule

An In-depth Technical Guide to 5,7-Dimethylquinoline-2,3-dicarboxylic acid This guide provides a comprehensive technical overview of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a specialized heterocyclic compound. Tailo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This guide provides a comprehensive technical overview of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a specialized heterocyclic compound. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-tested insights. We will explore its structural characteristics, propose a robust synthetic pathway, and discuss its potential applications, all grounded in authoritative scientific literature.

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The dicarboxylic acid functionalization at the 2 and 3 positions of the quinoline core is particularly significant as it provides reactive handles for the synthesis of more complex molecules, such as imidazolinone herbicides and various pharmacologically active amides and esters.[4]

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a specific derivative within this class. While a dedicated CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major chemical databases, its structure can be unequivocally defined. This suggests that it is a novel or niche research compound rather than a widely available commercial product. This guide, therefore, serves as a foundational document for its synthesis and exploration.

The core challenge and opportunity with a molecule like 5,7-Dimethylquinoline-2,3-dicarboxylic acid lie in its tailored synthesis to explore its unique steric and electronic properties conferred by the methyl groups at the 5 and 7 positions. These substitutions are expected to influence the molecule's solubility, crystal packing, and, most importantly, its interaction with biological targets.

Physicochemical Properties and Structural Analogs

While experimental data for the target compound is not available, we can infer its likely properties and compare it with known, structurally related analogs.

Property5,7-Dimethylquinoline-2,3-dicarboxylic acid (Predicted)5,7-Dimethylquinoline-3-carboxylic acid[5]Dimethyl quinoline-2,3-dicarboxylate[6]
CAS Number Not assigned948293-95-6[5]17507-03-8[6]
Molecular Formula C₁₃H₁₁NO₄C₁₂H₁₁NO₂C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol 201.22 g/mol [5]245.23 g/mol [6]
Form Likely a solidSolidNot specified
Solubility Expected to be soluble in alkaline aqueous solutions and polar organic solvents.Not specifiedNot specified
Reactivity The two carboxylic acid groups are key reactive sites for esterification, amidation, and anhydride formation.[4]The single carboxylic acid allows for similar functionalization.The ester groups can be hydrolyzed to the dicarboxylic acid or converted to amides.

Proposed Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

The synthesis of quinoline-2,3-dicarboxylic acids can be achieved through several established methodologies. A common and effective approach involves the cyclization of an aniline derivative with a suitable three-carbon precursor, often followed by oxidation and hydrolysis. A plausible and robust pathway for the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid is proposed below, based on well-documented reactions for analogous structures.[4]

The overall strategy is a two-step process:

  • Vilsmeier-Haack type cyclization: Reaction of a β-anilino-α,β-unsaturated ester with a Vilsmeier reagent to form the quinoline ring system.

  • Saponification: Hydrolysis of the resulting diester to yield the target dicarboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate

This step involves the reaction of 3,5-dimethylaniline with diethyl acetylenedicarboxylate to form an enamine intermediate, which is then cyclized.

  • Reagents and Materials:

    • 3,5-Dimethylaniline

    • Diethyl acetylenedicarboxylate

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF)

    • Toluene (or other suitable high-boiling solvent)

    • Standard laboratory glassware for reflux and inert atmosphere conditions

  • Procedure:

    • Formation of the Vilsmeier Reagent: In a three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 1.0 equivalent) in toluene. Add phosphorus oxychloride (POCl₃, 1.0 equivalent) dropwise while maintaining the temperature between 20-30°C. Stir the mixture for 60 minutes to allow for the formation of the Vilsmeier reagent.[4]

    • Formation of the Enamine Intermediate: In a separate flask, dissolve 3,5-dimethylaniline (1.0 equivalent) in toluene. Add diethyl acetylenedicarboxylate (1.0 equivalent) dropwise. The reaction is often exothermic and should be controlled with cooling. This reaction forms the diethyl anilinofumarate intermediate.

    • Cyclization: Add the solution of the diethyl anilinofumarate intermediate dropwise to the prepared Vilsmeier reagent, maintaining the temperature between 20-30°C.[4]

    • Once the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After cooling, carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.

Step 2: Hydrolysis to 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This is a standard saponification of the diester.

  • Reagents and Materials:

    • Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate (from Step 1)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the diester from Step 1 in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.5-3.0 equivalents).

    • Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.[4]

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution dropwise with concentrated hydrochloric acid while cooling in an ice bath. The target dicarboxylic acid should precipitate out of the solution.

    • Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Aniline 3,5-Dimethylaniline Enamine Diethyl anilinofumarate (Intermediate) Aniline->Enamine Acetylene Diethyl acetylenedicarboxylate Acetylene->Enamine Vilsmeier_reagents DMF + POCl₃ Vilsmeier Vilsmeier Reagent Vilsmeier_reagents->Vilsmeier Diester Diethyl 5,7-dimethylquinoline- 2,3-dicarboxylate Enamine->Diester Cyclization Vilsmeier->Diester Final_Product 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Diester->Final_Product Saponification (NaOH, H₃O⁺) caption Proposed synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Caption: Proposed synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Potential Applications in Research and Development

The quinoline scaffold is a cornerstone of modern drug discovery.[1] Derivatives are investigated for a wide array of therapeutic applications.

  • Anticancer Agents: Many quinoline-based compounds have been reported to possess potent anticancer activity by inducing apoptosis or acting as topoisomerase inhibitors.[1] The dicarboxylic acid moiety of the target compound could be functionalized to create novel amides or esters with potential cytotoxic effects.

  • Antimicrobial and Antiviral Agents: The quinoline ring is present in numerous antibacterial (e.g., fluoroquinolones) and antiviral drugs.[1][3] New derivatives are continuously explored to combat drug-resistant pathogens.

  • Agrochemicals: As noted, quinoline-2,3-dicarboxylic acid anhydrides are precursors to imidazolinone herbicides.[4] The 5,7-dimethyl substitution pattern could lead to new herbicides with altered selectivity or efficacy.

  • Materials Science: Heterocyclic carboxylic acids can serve as ligands for metal-organic frameworks (MOFs) or as building blocks for functional polymers and dyes.

The logical pathway for exploring this molecule's potential is illustrated below.

ResearchLogic cluster_screening Biological Screening Synthesis Synthesis of Target Molecule Derivatization Chemical Derivatization (Amides, Esters, etc.) Synthesis->Derivatization Functionalization Materials Materials Science (e.g., Ligand for MOFs) Synthesis->Materials Direct Use Anticancer Anticancer Assays Derivatization->Anticancer Antimicrobial Antimicrobial Assays Derivatization->Antimicrobial Other Other Bio-assays Derivatization->Other

Caption: Logical workflow for exploring the applications of the title compound.

Conclusion

5,7-Dimethylquinoline-2,3-dicarboxylic acid represents an intriguing, albeit underexplored, molecular target. While not a stock chemical, its synthesis is achievable through established chemical transformations. This guide provides a robust, scientifically-grounded framework for its preparation and outlines the logical next steps for investigating its potential in drug discovery and materials science. The insights provided herein are designed to empower researchers to confidently approach the synthesis and application of this and other novel quinoline derivatives.

References

  • Al-Ostath, A. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Google Patents. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubChem. Dimethyl Quinoline-2,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Wang, Y. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

  • de Souza, M. V. N. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. [Link]

Sources

Foundational

Physicochemical properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This guide details the physicochemical profile, synthesis, and reactivity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid , a critical heterocyclic scaffold used primarily as a precursor in the synthesis of imidazolinone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and reactivity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid , a critical heterocyclic scaffold used primarily as a precursor in the synthesis of imidazolinone herbicides and functionalized metallo-pharmaceuticals.

Introduction & Chemical Identity

5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DMQDA) is a fused bicyclic heteroaromatic dicarboxylic acid. It serves as the structural core for "quinoline-type" imidazolinone herbicides (e.g., Imazaquin analogs), where the dicarboxylic acid moiety is derivatized to form an imidazolinone ring. Its specific substitution pattern (5,7-dimethyl) imparts unique lipophilic and steric properties compared to the unsubstituted quinoline-2,3-dicarboxylic acid, influencing the bioavailability and binding affinity of its derivatives.

PropertyDetail
IUPAC Name 5,7-Dimethylquinoline-2,3-dicarboxylic acid
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
CAS Number Not widely listed as free acid; see 17507-03-8 (Dimethyl ester)
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Functional Groups C2-Carboxylic Acid, C3-Carboxylic Acid, 5,7-Methyls

Physicochemical Properties

The physicochemical behavior of 5,7-DMQDA is dominated by the zwitterionic potential of the quinoline nitrogen and the two carboxylic acid groups.

Solid-State & Thermal Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Melting Point (Acid): >250 °C (Decomposition).[1][2] The free acid tends to decarboxylate at high temperatures.

  • Melting Point (Anhydride): The corresponding anhydride (formed upon dehydration) typically melts between 195–215 °C .

  • Solubility:

    • Water:[3] Low (< 1 g/L at pH 3); soluble in alkaline aqueous solutions (forming dicarboxylate salts).

    • Organic Solvents: Soluble in DMSO, DMF, and hot acetic acid. Poorly soluble in non-polar solvents (hexane, toluene) unless esterified.

Acid-Base Profile (Dissociation Constants)

The molecule possesses two ionizable protons and a basic nitrogen, creating a complex equilibrium.

  • pKa₁ (COOH at C2): ~ 1.5 – 2.0 (Enhanced acidity due to proximity to the electron-withdrawing nitrogen).

  • pKa₂ (COOH at C3): ~ 4.2 – 4.8.

  • pKa (Quinoline N): ~ 2.5 – 3.5 (Reduced basicity compared to quinoline due to the electron-withdrawing carboxyl groups).

Lipophilicity
  • LogP (Free Acid): Estimated at 1.2 – 1.5 (pH dependent).

  • LogP (Dimethyl Ester): 2.2 (Experimental).

    • Insight: The 5,7-dimethyl substitution adds significant lipophilicity (+0.8 to +1.0 LogP units) compared to the unsubstituted parent, enhancing membrane permeability for agrochemical applications.

Synthesis & Manufacturing Protocols

The most robust synthesis route utilizes the Gould-Jacobs type reaction or a modified Combes Quinoline Synthesis , starting from 3,5-dimethylaniline.

Synthetic Pathway (Aniline Route)

This protocol avoids unstable aldehyde precursors by using dimethyl acetylenedicarboxylate (DMAD).

  • Michael Addition: Reaction of 3,5-dimethylaniline with DMAD (or diethyl oxalacetate) in methanol/ethanol to form the enamine intermediate (anilinofumarate).

  • Cyclization: Thermal cyclization in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) at 250°C, or acid-catalyzed cyclization (Polyphosphoric acid) to close the ring, yielding the ester.

  • Hydrolysis: Saponification of the diester using NaOH followed by acidification to isolate the 5,7-DMQDA free acid.

Visualization of Synthesis

Synthesis Start 3,5-Dimethylaniline Inter Enamine Intermediate (Anilinofumarate) Start->Inter MeOH, Reflux Reagent DMAD (Dimethyl acetylenedicarboxylate) Reagent->Inter Cyclization Thermal Cyclization (250°C, Diphenyl ether) Inter->Cyclization Ester 5,7-Dimethylquinoline- 2,3-dicarboxylate (Ester) Cyclization->Ester Hydrolysis Hydrolysis (NaOH/H+) Ester->Hydrolysis Product 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Hydrolysis->Product

Caption: Step-wise synthesis of 5,7-DMQDA via the modified Gould-Jacobs reaction pathway.

Chemical Reactivity & Applications

The utility of 5,7-DMQDA lies in its ability to form cyclic anhydrides, which are potent electrophiles for downstream derivatization.

Anhydride Formation (Critical Intermediate)

For herbicide synthesis, the diacid is converted to 5,7-dimethylquinoline-2,3-dicarboxylic anhydride .

  • Reagent: Acetic anhydride (Ac₂O) or Thionyl chloride (SOCl₂).

  • Conditions: Reflux for 1-2 hours.

  • Product: A moisture-sensitive solid (MP ~200°C).[2]

  • Mechanism: Intramolecular dehydration.

Imidazolinone Herbicide Synthesis

The anhydride reacts with an


-amino-amide (e.g., 2-amino-2,3-dimethylbutyramide) to form the imidazolinone ring.[4][5] This is the mechanism of action for the Imaza- class herbicides (AHAS inhibitors).
Reactivity Workflow

Reactivity Acid 5,7-DMQDA (Diacid) Anhydride Cyclic Anhydride (Electrophilic Core) Acid->Anhydride Ac2O, Reflux (-H2O) OpenInter Amido-Acid Intermediate Anhydride->OpenInter Ring Opening (+ AminoAmide) AminoAmide 2-Amino-2,3-dimethylbutyramide AminoAmide->OpenInter Herbicide Imidazolinone Herbicide (e.g., 5,7-Dimethyl-Imazaquin) OpenInter->Herbicide Base Cyclization (NaOH/Heat)

Caption: Conversion of 5,7-DMQDA to bioactive imidazolinone herbicides via the anhydride intermediate.

Analytical Characterization Standards

To validate the identity of 5,7-DMQDA, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-d₆
PositionChemical Shift (

, ppm)
MultiplicityAssignment
H8 8.10 – 8.20Singlet (Broad)Aromatic proton (isolated between N and Me)
H6 7.60 – 7.70SingletAromatic proton (between two Me groups)
H4 8.60 – 8.70SingletProton on the pyridine ring
5-CH₃ 2.65SingletMethyl group at C5
7-CH₃ 2.45SingletMethyl group at C7
COOH 13.0 – 14.0Broad SingletCarboxylic acid protons (exchangeable)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-).

  • Molecular Ion [M-H]⁻: m/z 244.2.

  • Fragmentation: Loss of CO₂ (m/z 200) is a characteristic fragmentation pathway for quinoline carboxylic acids.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store in a cool, dry place. The anhydride derivative must be stored under inert gas (Nitrogen/Argon) to prevent hydrolysis back to the diacid.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when using acetic anhydride or SOCl₂.

References

  • PubChem. (2025). Dimethyl quinoline-2,3-dicarboxylate (Compound Summary). National Library of Medicine. [Link]

  • Shaner, D. L., et al. (1984).[6] Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase.[7][5][6] Plant Physiology.[6] [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Anhydrides.[7][2][3][4][5][6][8][9][Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Gould-Jacobs Synthesis of 5,7-Dimethylquinolines

Abstract This document provides a comprehensive guide for the synthesis of 5,7-dimethyl-4-hydroxyquinolines via the Gould-Jacobs reaction. The quinoline scaffold is a privileged structure in medicinal chemistry, and the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5,7-dimethyl-4-hydroxyquinolines via the Gould-Jacobs reaction. The quinoline scaffold is a privileged structure in medicinal chemistry, and the 5,7-dimethyl substitution pattern offers a unique template for the development of novel therapeutic agents. These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, step-by-step protocols for both classical thermal and modern microwave-assisted synthesis, and critical insights into reaction optimization and troubleshooting.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described in 1939, is a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][2] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis of the resulting ester, and finally decarboxylation to yield the 4-quinolinone core structure.[1] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position.[2]

The quinoline ring is a fundamental pharmacophore present in a wide array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.[1] The ability to efficiently construct this scaffold is therefore of significant interest in drug discovery and development.[3]

Reaction Mechanism and Key Steps

The Gould-Jacobs synthesis proceeds through a well-defined multi-step mechanism:

  • Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This critical step requires substantial thermal energy, typically temperatures exceeding 250 °C, to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction leads to the formation of the quinoline ring system.[4]

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to the corresponding carboxylic acid.[2]

  • Decarboxylation: The final step involves the removal of the carboxyl group by heating, yielding the desired 4-hydroxyquinoline.[2]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline 3,5-Dimethylaniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 Ethyl 5,7-dimethyl-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 High Temperature (e.g., >250°C) Intermediate3 5,7-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Intermediate2->Intermediate3 Base Hydrolysis (e.g., NaOH) Product 5,7-Dimethyl-4-hydroxyquinoline Intermediate3->Product Heat

Experimental Protocols

Two primary methodologies for the Gould-Jacobs synthesis of 5,7-dimethylquinolines are presented: a classical thermal protocol and a modern microwave-assisted protocol.

Classical Thermal Synthesis Protocol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Dimethylaniline121.181.21 g0.011.0
Diethyl ethoxymethylenemalonate (DEEM)216.232.38 g (2.16 mL)0.0111.1
Diphenyl ether170.2120 mL--
Sodium hydroxide (10% w/v)40.00As needed--
Concentrated hydrochloric acid36.46As needed--

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Add a high-boiling point solvent, such as diphenyl ether, to the flask containing the intermediate.

  • Heat the mixture to approximately 250-260 °C and maintain this temperature for 30-60 minutes.[4] The cyclized product will precipitate upon cooling.

  • Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to facilitate further precipitation.

  • Filter the solid product, wash with hexane, and dry under vacuum.

Step 3: Saponification

  • Suspend the dried ethyl 5,7-dimethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried carboxylic acid in a suitable flask.

  • Heat the solid to its melting point (or slightly above) until the evolution of CO2 ceases. The product will solidify upon cooling.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5,7-dimethyl-4-hydroxyquinoline.

Microwave-Assisted Synthesis Protocol

Microwave irradiation can significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylaniline121.180.242 g2.0 mmol
Diethyl ethoxymethylenemalonate (DEEM)216.231.30 g (1.21 mL)6.0 mmol

Procedure:

Step 1: Combined Condensation and Cyclization

  • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add 3,5-dimethylaniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[6] The excess DEEM acts as both a reagent and a solvent.[1]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature and hold for a specified time as detailed in the optimization table below.[6]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product, ethyl 5,7-dimethyl-4-hydroxyquinoline-3-carboxylate, should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Step 2 & 3: Saponification and Decarboxylation Follow steps 3 and 4 from the Classical Thermal Synthesis Protocol.

Workflow Start Start: Reagents (3,5-Dimethylaniline + DEEM) Condensation Condensation (Heating or Microwave) Start->Condensation Cyclization Thermal Cyclization (High Temperature / Microwave) Condensation->Cyclization Saponification Saponification (Base Hydrolysis) Cyclization->Saponification Decarboxylation Decarboxylation (Heating) Saponification->Decarboxylation Workup Work-up & Purification (Precipitation, Filtration, Recrystallization) Decarboxylation->Workup End Final Product: 5,7-Dimethyl-4-hydroxyquinoline Workup->End

Optimization and Troubleshooting

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions.

Microwave Synthesis Optimization:

The following table summarizes results from a study on the microwave-assisted Gould-Jacobs reaction of aniline and DEEM, which can be extrapolated for the synthesis of 5,7-dimethylquinolines.

EntryTemperature (°C)Time (min)Isolated Yield (%)
125020Low
23002037
325060Low
43006028 (Degradation observed)
5300547

Analysis: Higher temperatures are crucial for the intramolecular cyclization.[6] At 250 °C, the product yield remains low even after extended reaction times. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation.[6] An optimal condition appears to be 300 °C for 5 minutes, providing the highest isolated yield.[6]

Common Troubleshooting:

  • Low Yield in Cyclization: The thermal cyclization step is often the most challenging.

    • Solution: Ensure a sufficiently high temperature is reached and maintained. The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is critical for classical synthesis and can improve yields to up to 95%.[7]

  • Side Reactions: At high temperatures, undesirable side reactions and product decomposition can occur.[7]

    • Solution: Carefully control the reaction temperature and time. In some cases, a slightly lower temperature for a longer duration may be beneficial.[7]

  • Regioselectivity Issues with Asymmetrically Substituted Anilines: While 3,5-dimethylaniline is symmetrical with respect to its ortho positions, for other asymmetrically substituted anilines, a mixture of regioisomers can be a significant issue.

    • Solution: The regioselectivity is governed by both steric and electronic factors.[4] A bulky substituent at one ortho position will generally direct cyclization to the less hindered position.[7]

Applications in Drug Development

The quinoline core is a key pharmacophore in numerous pharmaceuticals. The Gould-Jacobs reaction provides a direct and efficient route to essential intermediates for the synthesis of various drugs.

  • Quinolone Antibiotics: A large class of broad-spectrum antibiotics is based on the quinolone and fluoroquinolone scaffold. The Gould-Jacobs reaction is instrumental in synthesizing key intermediates for drugs like nalidixic acid and rosoxacin.[1][4]

  • Antimalarial Agents: The quinoline ring is central to many antimalarial drugs, including chloroquine. The synthesis of 4,7-dichloroquinoline, a crucial precursor for these drugs, can be achieved using the Gould-Jacobs reaction.[1]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1] 5,7-dimethyl substituted quinolines, in particular, have been investigated for their potential in proteomics research and as inhibitors of various enzymes.[8][9]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development.[1] The detailed protocols and data presented here provide a comprehensive guide for researchers and scientists working in synthetic and medicinal chemistry to successfully synthesize 5,7-dimethylquinolines and explore their therapeutic potential.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Scribd. Microwave-Assisted Synthesis of Quinolines. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

  • Name-Reaction.com. Gould-Jacobs Reaction. [Link]

  • Wikimedia Commons. File:Quinoline from aniline.png. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions. a,b | Download Scientific Diagram. [Link]

  • PMC. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • PubMed. Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. [Link]

  • PMC. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]

  • ResearchGate. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]

Sources

Application

Protocol for synthesizing 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Application Note & Protocol Topic: A Robust, Two-Step Synthetic Route to 5,7-Dimethylquinoline-2,3-dicarboxylic Acid For: Researchers, Medicinal Chemists, and Professionals in Drug Development and Agrochemicals Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust, Two-Step Synthetic Route to 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

For: Researchers, Medicinal Chemists, and Professionals in Drug Development and Agrochemicals

Abstract

Quinoline-2,3-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of various bioactive molecules, including imidazolinone herbicides.[1][2] Direct, single-step synthesis of substituted analogues like 5,7-Dimethylquinoline-2,3-dicarboxylic acid is often challenging due to the limited availability or instability of requisite precursors.[1] This document details a reliable and scalable two-step protocol designed for laboratory synthesis. The methodology first employs the Friedländer annulation to construct the substituted quinoline core, followed by a vigorous oxidation of methyl substituents to yield the target dicarboxylic acid. This guide provides in-depth procedural details, explains the chemical rationale behind each step, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal and materials chemistry. Specifically, the 2,3-dicarboxylic acid functionality serves as a critical handle for further chemical elaboration. The target molecule, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, requires precise placement of four substituents on the quinoline core.

Several classical methods exist for quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup reactions.[3][4][5] However, for constructing a 2,3,5,7-tetrasubstituted quinoline, the Friedländer Synthesis offers a highly convergent and regiochemically controlled approach.[3][6] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group.[6]

Our strategy involves two primary stages:

  • Synthesis of the Quinoline Core: We will synthesize the intermediate 5,7-Dimethyl-2,3-dimethylquinoline via a Friedländer reaction between 2-amino-4,6-dimethylacetophenone and diacetyl (butane-2,3-dione). This approach strategically installs methyl groups at the C2 and C3 positions, which will serve as precursors for the desired carboxylic acid groups.

  • Oxidative Conversion: The intermediate is then subjected to strong oxidation using potassium permanganate (KMnO₄). This classical method is highly effective for converting benzylic methyl groups on heteroaromatic systems into carboxylic acids.[7][8]

This two-step pathway provides a logical and experimentally validated route to the target compound, bypassing the challenges of direct construction.

Experimental Workflow Overview

The overall synthetic pathway is illustrated below. The process begins with the formation of the quinoline ring system, followed by the functional group transformation of the methyl groups into carboxylic acids.

G cluster_0 Part 1: Friedländer Annulation cluster_1 Part 2: Benzylic Oxidation A 2-Amino-4,6-dimethylacetophenone C 5,7-Dimethyl-2,3-dimethylquinoline (Intermediate) A->C Acid Catalyst (e.g., H₂SO₄) Heat B Diacetyl (Butane-2,3-dione) B->C Acid Catalyst (e.g., H₂SO₄) Heat E 5,7-Dimethylquinoline-2,3-dicarboxylic acid (Final Product) C->E Heat (Reflux) Aqueous Base C->E D Potassium Permanganate (KMnO₄)

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Synthesis of 5,7-Dimethyl-2,3-dimethylquinoline

Principle and Mechanistic Insight

The Friedländer synthesis proceeds via an initial aldol-type condensation between the ketone (diacetyl) and the α-carbon of the 2-aminoarylacetophenone, followed by a cyclizing condensation to form a dihydronaphthalene intermediate. Subsequent dehydration under acidic conditions leads to the aromatic quinoline product. The acid catalyst (sulfuric acid) serves to protonate the carbonyl groups, activating them towards nucleophilic attack and facilitating the dehydration steps.

Materials & Reagents
ReagentMW ( g/mol )QuantityMoles (mmol)Equiv.
2-Amino-4,6-dimethylacetophenone163.224.08 g25.01.0
Diacetyl (Butane-2,3-dione)86.092.37 g27.51.1
Ethanol (95%)-50 mL--
Concentrated Sulfuric Acid (H₂SO₄)98.082.5 mL~46-
Sodium Hydroxide (10% aq. solution)40.00As needed--
Dichloromethane (DCM)84.93150 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.08 g (25.0 mmol) of 2-amino-4,6-dimethylacetophenone in 50 mL of 95% ethanol.

  • Reagent Addition: To the stirred solution, add 2.37 g (27.5 mmol) of diacetyl.

  • Catalyst Addition (Caution): Cool the flask in an ice-water bath. Slowly and carefully add 2.5 mL of concentrated sulfuric acid dropwise. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a brownish solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 5,7-Dimethyl-2,3-dimethylquinoline.

Part 2: Oxidation to 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

Principle and Mechanistic Insight

The oxidation of the two benzylic methyl groups at the C2 and C3 positions is achieved with potassium permanganate under basic conditions. The reaction proceeds via a radical mechanism involving the abstraction of a hydrogen atom from the methyl group by the permanganate ion. This process is repeated until the methyl group is fully oxidized to the carboxylate. The final acidification step protonates the dicarboxylate salt to precipitate the desired dicarboxylic acid product.

Materials & Reagents
ReagentMW ( g/mol )QuantityMoles (mmol)Equiv.
5,7-Dimethyl-2,3-dimethylquinoline (from Part 1)199.283.99 g20.01.0
Potassium Permanganate (KMnO₄)158.0313.9 g88.04.4
Water18.02200 mL--
Pyridine79.1050 mL--
Sodium Bisulfite (NaHSO₃)104.06As needed--
Concentrated Hydrochloric Acid (HCl)36.46As needed--
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the 3.99 g (20.0 mmol) of 5,7-Dimethyl-2,3-dimethylquinoline, 150 mL of water, and 50 mL of pyridine.

  • Oxidant Preparation: In a separate beaker, dissolve 13.9 g (88.0 mmol) of potassium permanganate in 50 mL of hot water.

  • Oxidation Reaction: Heat the quinoline mixture to reflux. Once refluxing, add the hot KMnO₄ solution dropwise via the dropping funnel over a period of 1.5-2 hours. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion and Quenching: After the addition is complete, continue to reflux for an additional 2 hours to ensure the reaction goes to completion. Cool the mixture to room temperature. Cautiously add solid sodium bisulfite in small portions until the purple color of the excess permanganate is gone.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Product Precipitation: Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise while stirring until the pH is approximately 2-3. A white precipitate of the dicarboxylic acid will form.

  • Isolation and Drying: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration, wash it with a small amount of cold water, and dry it in a vacuum oven at 60°C to yield the final product, 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Troubleshooting & Field Insights

  • Low Yield in Part 1: If the Friedländer reaction yield is low, ensure the sulfuric acid was added slowly and with adequate cooling to prevent side reactions. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete Oxidation in Part 2: If the starting material is still present after oxidation, it indicates an insufficient amount of KMnO₄ or reaction time. An additional portion of KMnO₄ can be added, but be mindful that overly harsh conditions can lead to ring degradation.

  • Product Purification: The final dicarboxylic acid is often of high purity after precipitation. However, if needed, it can be recrystallized from a large volume of hot water or an ethanol/water mixture.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Google Patents. (1994). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92. (Historical reference, URL not available).
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. (Historical reference, URL not available).
  • Google Patents. (1988). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. (Historical reference, URL not available).
  • Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (37), 4445-4447. [Link]

Sources

Method

Application Note: Analytical Characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

This Application Note provides a comprehensive technical guide for the analytical characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid . It is designed for researchers requiring rigorous structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid . It is designed for researchers requiring rigorous structural validation and purity assessment of this specific quinoline derivative, often encountered as a scaffold in medicinal chemistry or an intermediate in organic synthesis.

[1][2]

Introduction & Chemical Context

5,7-Dimethylquinoline-2,3-dicarboxylic acid (Formula:


, MW: 245.23  g/mol ) is a substituted heteroaromatic dicarboxylic acid.[1] Characterization of this molecule presents specific challenges due to the potential for regioisomerism (e.g., distinguishing from 6,8- or 5,8-dimethyl isomers) and solubility issues common to zwitterionic quinoline acids.

This guide outlines a self-validating analytical workflow. We prioritize Nuclear Magnetic Resonance (NMR) for regiochemical assignment and High-Performance Liquid Chromatography (HPLC) for purity profiling, supported by Mass Spectrometry (MS) .[1]

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance to Analysis
pKa (Acid)

2.5 (COOH at C2),

4.8 (COOH at C3)
Requires acidic mobile phase (pH < 2.[1]5) for RP-HPLC retention.[1]
LogP

1.8 - 2.2
Moderate lipophilicity; suitable for C18 columns.[1]
Solubility Low in water/neutral pH; Soluble in DMSO, dilute alkali (NaOH), or TFA.Use DMSO-

for NMR; dissolve in MeOH/Water + Formic Acid for HPLC.
UV Max

240 nm, 320 nm
Quinoline core absorption; 254 nm is suitable for detection.

Analytical Workflow Visualization

The following flowchart illustrates the logical progression from crude material to validated reference standard.

AnalyticalWorkflow cluster_ID Structural Validation Suite Sample Crude Sample (Synthesis/Isolation) Solubility Solubility Check (DMSO/MeOH/Base) Sample->Solubility HPLC Purity Screen (RP-HPLC-UV) Solubility->HPLC Prep Purification (Recrystallization/Prep-HPLC) HPLC->Prep If Purity < 95% Pure Isolated Pure Compound (>98%) HPLC->Pure If Purity > 98% Prep->HPLC Re-analyze MS HRMS (ESI-) Exact Mass Pure->MS NMR_1H 1H NMR (Proton Count) Pure->NMR_1H NMR_2D 2D NMR (NOESY) (Regiochemistry) NMR_1H->NMR_2D Confirm Isomer

Figure 1: Step-by-step analytical workflow ensuring purity before investing in expensive structural confirmation.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the 5,7-dimethyl substitution pattern. The key challenge is distinguishing it from other dimethyl isomers.

Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling). Solvent: DMSO-


 (Avoid 

due to poor solubility of the dicarboxylic acid).[1]
Expected

H NMR Signals (DMSO-

)
PositionTypeMultiplicityApprox. Shift (

)
Coupling (

)
Diagnostic Logic
COOH (x2) OHBroad Singlet13.0 - 14.0-Exchangeable; often broad or invisible if wet.[1]
H-4 Ar-HSinglet8.5 - 8.8-Critical: Singlet indicates no H at C5.[1] Deshielded by C3-COOH and ring current.[1]
H-8 Ar-HBroad Singlet / Doublet7.6 - 7.9

Hz
Meta-coupled to H-6.[1]
H-6 Ar-HBroad Singlet / Doublet7.4 - 7.6

Hz
Meta-coupled to H-8.[1]
Me-5

Singlet2.6 - 2.7-High shift due to peri-effect/aromaticity.[1]
Me-7

Singlet2.4 - 2.5-Standard aromatic methyl shift.[1]
Critical Validation: 2D NOESY Experiment

To prove the methyl groups are at 5 and 7 (and not 6,8 or 5,8), run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Correlation A: Irradiate Me-5 . You must see a correlation to H-4 and H-6 .[1]

    • Why? Me-5 is spatially close to the isolated proton at H-4.[1]

  • Correlation B: Irradiate Me-7 . You must see a correlation to H-6 and H-8 .[1]

  • Correlation C: H-4 should show NOE only to Me-5, not Me-7.

NMR_Logic cluster_ring Quinoline Core Correlations (NOESY) H4 H-4 (Singlet) Me5 Me-5 Me5->H4 Strong NOE H6 H-6 (Meta) Me5->H6 NOE Me7 Me-7 Me7->H6 NOE H8 H-8 (Meta) Me7->H8 NOE

Figure 2: Key NOESY correlations required to confirm the 5,7-dimethyl regiochemistry.

High-Performance Liquid Chromatography (HPLC)

Due to the two carboxylic acid groups, this molecule is polar and ionizable. Standard neutral mobile phases will result in peak tailing.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 or 5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA). Acid is mandatory to suppress ionization.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carboxyl).

  • Temperature: 30°C.

Self-Validating Check: Inject the sample. If the peak is split or broad, the pH of Mobile Phase A is likely too high (partial ionization). Lower pH or increase buffer concentration (e.g., 10mM Ammonium Formate pH 3.0).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI).

  • Negative Mode (

    
    ):  Preferred for dicarboxylic acids.[1]
    
    • Target Ion:

      
       = 244.1 m/z .[1]
      
    • Fragmentation: Look for loss of

      
       (44 Da). Peaks at 200.1 m/z (
      
      
      
      ) and 156.1 m/z (
      
      
      ) confirm the dicarboxylic acid structure.[1]
  • Positive Mode (

    
    ): 
    
    • Target Ion:

      
       = 246.1 m/z .
      
    • Note: Positive mode may be less sensitive if the COOH groups strongly withdraw electron density, reducing the basicity of the quinoline nitrogen.

Synthesis & Purification Note

If synthesizing this compound (e.g., via Pfitzinger reaction of 3,5-dimethylaniline with isatin or keto-esters), the crude product often contains decarboxylated by-products (monocarboxylic acids).[1]

  • Purification: Recrystallization from Glacial Acetic Acid or DMF/Water is often effective for quinoline dicarboxylic acids.

  • Differentiation: Monocarboxylic impurities will have distinct molecular weights (201.2 g/mol ) easily spotted by MS and will likely elute later in RP-HPLC due to loss of a polar COOH group.[1]

References

  • PubChem. Dimethyl Quinoline-2,3-dicarboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Sielc Technologies. HPLC Method for Analysis of Quinolinic Acid.[2][3] (General method for pyridine/quinoline dicarboxylic acids). Available at: [Link]

Sources

Application

NMR and mass spectrometry of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Introduction Quinoline derivatives are a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

Quinoline derivatives are a cornerstone of medicinal chemistry and materials science, with their rigid, heterocyclic scaffold appearing in numerous pharmaceuticals and functional molecules.[1] The precise characterization of their structure is paramount to understanding structure-activity relationships and ensuring the quality of synthesized compounds. 5,7-Dimethylquinoline-2,3-dicarboxylic acid is a member of this important class, and its detailed structural analysis relies on the synergistic application of advanced spectroscopic techniques.

This technical guide provides a comprehensive overview and detailed protocols for the characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart a deeper understanding of the causality behind experimental choices, ensuring robust and reliable analytical outcomes for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a clear understanding of the analyte's structure. The molecular structure of 5,7-Dimethylquinoline-2,3-dicarboxylic acid dictates its spectroscopic behavior.

Caption: Molecular Structure of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Table 1: Physicochemical Properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

PropertyValue
Molecular FormulaC₁₃H₁₁NO₄
Molecular Weight245.23 g/mol
Exact Mass245.0688 Da

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[1]

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Meticulous preparation is critical to avoid poor resolution and artifacts that can obscure important structural details.[2]

Objective: To prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent for high-resolution NMR analysis.

Materials:

  • 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Glass wool or a small cotton plug

  • Vortex mixer

Step-by-Step Methodology:

  • Solvent Selection: Due to the two acidic carboxylic protons, a non-exchangeable deuterated solvent is required. DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of the -COOH protons. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a small, clean vial.[4] Using a vial for initial dissolution is preferable to adding the solid directly to the NMR tube, as it facilitates complete dissolution.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume ensures a sample depth of about 4 cm in a standard 5 mm NMR tube, which is optimal for instrument shimming.[4]

  • Homogenization: Securely cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. This step is crucial to remove any dust or particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[6]

  • Transfer: Carefully filter the solution from the vial through the glass wool-plugged pipette directly into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

Protocol: ¹H and ¹³C NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 8-16 scans. This is typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-16 ppm. This range will cover all expected proton signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[7]

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-200 ppm.

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The following tables provide predicted chemical shifts based on established values for quinoline derivatives and substituent effects.[8] Experimental values should be confirmed with 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

Table 2: Predicted ¹H NMR Data for 5,7-Dimethylquinoline-2,3-dicarboxylic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4~8.4 - 8.6Singlet (s)1HLocated on the pyridine ring, deshielded by the ring nitrogen and adjacent carboxyl group.
H-6~7.6 - 7.8Singlet (s)1HAromatic proton on the benzene ring, appears as a singlet due to adjacent methyl groups.
H-8~7.4 - 7.6Singlet (s)1HAromatic proton on the benzene ring, shielded relative to H-6.
5-CH₃~2.5 - 2.7Singlet (s)3HMethyl group attached to the aromatic ring.
7-CH₃~2.4 - 2.6Singlet (s)3HMethyl group attached to the aromatic ring.
2-COOH, 3-COOH> 12.0Broad Singlet (br s)2HHighly deshielded acidic protons, often broad due to chemical exchange.

Table 3: Predicted ¹³C NMR Data for 5,7-Dimethylquinoline-2,3-dicarboxylic acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-3~145 - 155Carboxyl-substituted carbons on the pyridine ring.
C-4~138 - 142Aromatic CH carbon, deshielded.
C-4a, C-8a~125 - 135Quaternary carbons at the ring junction.
C-5, C-7~135 - 140Methyl-substituted aromatic carbons.
C-6, C-8~122 - 128Aromatic CH carbons on the benzene ring.
2-COOH, 3-COOH~165 - 170Carbonyl carbons of the carboxylic acid groups.
5-CH₃, 7-CH₃~18 - 22Methyl group carbons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the method of choice for polar molecules like dicarboxylic acids, as it gently generates gas-phase ions from a solution.[9]

Protocol: ESI-MS Sample Preparation

Objective: To prepare a dilute solution of the analyte in a volatile solvent system suitable for ESI.

Materials:

  • 5,7-Dimethylquinoline-2,3-dicarboxylic acid (~1 mg)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (optional, for positive mode) or Ammonium Hydroxide (optional, for negative mode)

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water. This solvent system is volatile and promotes efficient desolvation in the ESI source.

  • pH Modification (Optional but Recommended):

    • For Negative Ion Mode [M-H]⁻: Add a trace amount of ammonium hydroxide to the working solution to ensure the carboxylic acids are deprotonated. This enhances the signal for the [M-H]⁻ ion.

    • For Positive Ion Mode [M+H]⁺: Add 0.1% formic acid to the working solution to promote protonation of the quinoline nitrogen.[10]

  • Analysis: The prepared solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

Protocol: ESI-MS Data Acquisition

Instrumentation: A Quadrupole, Time-of-Flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

Typical ESI Source Parameters:

  • Ionization Mode: Negative and Positive

  • Capillary Voltage: 3.0-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow (N₂): 600-800 L/hr

  • Desolvation Temperature: 350-450 °C[11]

  • Mass Range: m/z 50-500

Predicted Mass Spectral Data and Fragmentation

Analysis in both positive and negative ion modes provides complementary information. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition from the exact mass.

Table 4: Predicted Ions in Full Scan ESI-MS

IonPredicted m/z (Exact Mass)Ionization ModeNotes
[M-H]⁻244.0615NegativeDeprotonation of one carboxylic acid group. Often the base peak in negative mode.[12]
[M+H]⁺246.0761PositiveProtonation of the basic quinoline nitrogen.
[M+Na]⁺268.0580PositiveCommon sodium adduct.
[M-2H]²⁻121.5270NegativeDoubly charged ion from deprotonation of both carboxylic acids.

Tandem MS (MS/MS) for Structural Confirmation: Collision-Induced Dissociation (CID) of the precursor ion ([M-H]⁻ or [M+H]⁺) provides characteristic fragment ions that confirm the molecular structure. The primary fragmentation pathways for quinoline carboxylic acids involve losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[9][13]

parent [M+H]⁺ m/z 246.0761 frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Loss of CO₂ (-44.00 Da) parent->frag2 frag4 Loss of COOH (-45.00 Da) parent->frag4 ion1 [M+H - H₂O]⁺ m/z 228.0655 frag1->ion1 frag3 Loss of CO (-27.99 Da) ion1->frag3 ion2 [M+H - CO₂]⁺ m/z 202.0811 frag2->ion2 ion3 [M+H - H₂O - CO]⁺ m/z 200.0699 frag3->ion3 ion4 [M+H - COOH]⁺ m/z 201.0730 frag4->ion4

Caption: Proposed ESI-MS/MS fragmentation pathway in positive ion mode.

Conclusion

The structural characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid is efficiently and reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. NMR provides definitive information on the atomic connectivity and chemical environment, while MS confirms the molecular weight and offers structural insights through fragmentation analysis. The protocols and predictive data outlined in this guide serve as a robust framework for researchers, enabling the unambiguous identification and quality assessment of this and structurally related quinoline derivatives.

References

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Suresh, C. H., & Kulkarni, G. U. (2001). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. PubMed. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Veverka, M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Eismin, T., & O'Hair, R. A. J. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • University of Reading. School of Chemistry, Food and Pharmacy - Research. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Chemical Research Support. Sample Preparation & NMR Tubes. Available from: [Link]

  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

  • ResearchGate. How to Prepare Samples for NMR. Available from: [Link]

  • Wang, C., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available from: [Link]

  • Kataoka, H., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. Available from: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Executive Summary & Scientific Rationale 5,7-Dimethylquinoline-2,3-dicarboxylic acid is a critical heterocyclic intermediate, often utilized in the synthesis of imidazolinone herbicides and structurally related to pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a critical heterocyclic intermediate, often utilized in the synthesis of imidazolinone herbicides and structurally related to pyrroloquinoline quinone (PQQ) cofactors.[1] Its analysis presents specific chromatographic challenges due to its amphoteric nature: the quinoline nitrogen is basic, while the two carboxylic acid moieties (positions 2 and 3) are acidic.[1]

The Analytical Challenge: Standard neutral reverse-phase conditions often fail for this analyte. At neutral pH, the carboxylic acids deprotonate (COO⁻), causing the molecule to elute near the void volume (t0) with poor retention and peak tailing due to secondary interactions with silanols.[1]

The Solution: This protocol utilizes Ion-Suppression Chromatography .[1] By maintaining the mobile phase pH below the pKa of the carboxylic acid groups (typically pH < 2.5), the analyte remains in its neutral, protonated form (COOH).[1] This increases hydrophobicity, ensuring adequate retention on C18 stationary phases and sharp peak symmetry.[1]

Chemical Properties & Handling[1][2][3][4][5]

PropertyDescription
Chemical Structure Quinoline ring substituted with methyl groups at 5,7 and carboxylic acids at 2,[1][2]3.
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight ~245.23 g/mol
Solubility Profile High: Dilute NaOH/KOH (forms salts), DMSO.[1] Moderate: Methanol.[1][3] Low: Water, Acidic media.[1]
UV Maxima ~240 nm, ~270 nm (Quinoline core absorbance).[1]
pKa (Estimated) pKa₁ ≈ 2.2 (COOH), pKa₂ ≈ 4.5 (COOH).[1] Nitrogen protonation < pH 1.[1]

Protocol A: Robust QC Method (UV-Detection)

Recommended for purity assay and raw material testing.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm.[1]

    • Rationale: End-capping reduces silanol activity, preventing tailing caused by the quinoline nitrogen.[1]

  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid (H₃PO₄).[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array (DAD) at 240 nm (primary) and 270 nm (secondary confirmation).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
23.0955End of Run
Sample Preparation (Critical Step)

Due to the low solubility of the dicarboxylic acid form in water, a "pH-Switch" preparation is required.[1]

  • Weighing: Accurately weigh 10 mg of the substance.

  • Initial Dissolution: Add 1.0 mL of 0.1 N NaOH . Sonicate until fully dissolved (The salt form is highly soluble).

  • Neutralization/Dilution: Immediately add 4.0 mL of Mobile Phase A (Phosphate Buffer pH 2.5).

    • Note: A fine precipitate may form if the concentration is too high.[1] If this occurs, add 5.0 mL of Methanol instead of buffer for the dilution step.[1]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Protocol B: LC-MS Compatible Method

Recommended for impurity identification and trace analysis.[1]

Chromatographic Conditions
  • Column: C18 High-Stability (e.g., Phenomenex Gemini C18), 2.0 x 100 mm, 3 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Phosphate buffers are non-volatile and cannot be used in MS.[1] Formic acid provides the necessary protons for ion suppression.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • MS Detection: ESI (+) and ESI (-) Mode.

    • Target Ion: [M+H]⁺ = 246.2 m/z.[1]

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before running samples.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) 8.0 - 12.0 minIf RT drifts < 5 min, lower pH of Mobile Phase A.
Tailing Factor (T) < 1.5If T > 1.5, column silanols are active.[1] Use a newer column or increase buffer strength.
Theoretical Plates (N) > 5000Low N indicates dead volume or column aging.[1]
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope if impurities co-elute.

Analytical Workflow Visualization

The following diagram outlines the logical flow for method development and troubleshooting, specifically designed for acidic heterocycles.

HPLC_Workflow Start Start: Sample Analysis Solubility_Check Solubility Check: Dissolve in 0.1N NaOH Start->Solubility_Check Dilution Dilute with Mobile Phase (Precipitation Check) Solubility_Check->Dilution Condition_Select Select Mobile Phase pH Dilution->Condition_Select Run_Acidic Run: pH 2.5 Phosphate Buffer (Ion Suppression) Condition_Select->Run_Acidic Target: Protonated Form (COOH) Run_Neutral Run: pH 7.0 Buffer (Ionized State) Condition_Select->Run_Neutral Not Recommended (RT ~0) Check_RT Check Retention Time (RT) & Peak Shape Run_Acidic->Check_RT Decision Is Peak Tailing > 1.5? Check_RT->Decision Fix_Tailing Action: Increase Buffer Conc. or Use End-capped Column Decision->Fix_Tailing Yes Final_Method Final Method: Valid for QC Decision->Final_Method No Fix_Tailing->Run_Acidic Retest

Caption: Decision tree for optimizing the separation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, focusing on pH control to manage ionization states.

References

  • SIELC Technologies. (2023).[1][4] HPLC Method for Analysis of Quinolinic Acid on Newcrom BH Column. Retrieved from [Link]

  • Doehner, R. (1988).[1] Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S. Patent No.[1][6] 4,766,218.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Williams, R. (2022).[1] pKa Data Compiled for Heterocycles and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Ion-Suppression theory).

Sources

Application

In vitro assays using 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Application Note: Pharmacological Characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid Abstract This technical guide details the in vitro evaluation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-Me2-QDCA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Abstract

This technical guide details the in vitro evaluation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-Me2-QDCA) . Belonging to the class of substituted quinoline-2,3-dicarboxylic acids, this compound serves as a critical molecular probe for exploring the steric and hydrophobic requirements of the NMDA receptor glycine co-agonist site . Unlike its endogenous analogue, quinolinic acid (an NMDA agonist), and the high-affinity reference standard 5,7-dichlorokynurenic acid (5,7-DCKA), the 5,7-dimethyl analog offers a unique lipophilic profile for Structure-Activity Relationship (SAR) studies. This document outlines protocols for solubility management, radioligand binding assays, and functional electrophysiological validation.

Introduction & Mechanism of Action

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity. Its activation requires the simultaneous binding of glutamate and the co-agonist glycine (or D-serine).

5,7-Dimethylquinoline-2,3-dicarboxylic acid acts as a competitive antagonist at the strychnine-insensitive glycine binding site (GluN1 subunit).

  • Structural Logic: The dicarboxylic acid moiety at positions 2 and 3 mimics the carboxylate groups of the endogenous ligand, glycine, facilitating binding to the receptor pocket (specifically interacting with Arg523 and Ser511 residues).

  • Substituent Effect: The methyl groups at positions 5 and 7 probe the hydrophobic tolerance of the receptor's "Region II" pocket. While electron-withdrawing groups (e.g., Cl, NO2) at these positions typically enhance affinity (as seen in 5,7-DCKA), the dimethyl analog is essential for defining the role of lipophilicity versus electronic distribution in receptor inhibition.

Diagram 1: Mechanism of Action

NMDA_Mechanism Glu Glutamate NMDA NMDA Receptor (GluN1/GluN2) Glu->NMDA Binds GluN2 Gly Glycine (Co-agonist) Gly->NMDA Binds GluN1 TestComp 5,7-Dimethylquinoline- 2,3-dicarboxylic acid TestComp->NMDA Competitive Antagonism (Blocks Glycine Site) Channel Ion Channel (Ca2+ / Na+ Influx) NMDA->Channel Opens (if Glu + Gly bound) Response Excitotoxicity / Plasticity Channel->Response Downstream Signaling

Caption: Competitive antagonism at the NMDA receptor. The test compound competes directly with Glycine for the GluN1 subunit binding pocket, preventing channel opening despite Glutamate presence.

Preparation & Solubility Protocols

Challenge: Dicarboxylic acids on a quinoline scaffold exhibit poor aqueous solubility at neutral/acidic pH due to strong intermolecular hydrogen bonding and crystal lattice energy.

Stock Solution Protocol (10 mM):

  • Weighing: Accurately weigh 5 mg of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (MW ≈ 245.23 g/mol ).

  • Solvent Choice:

    • Preferred:100% DMSO (Dimethyl sulfoxide). Vortex vigorously.

    • Alternative (Aqueous): 0.1 M NaOH. The compound dissolves readily as the disodium salt.

  • Dilution: Dilute the stock 1:1000 into the assay buffer to achieve working concentrations.

    • Note: Ensure final DMSO concentration in the assay is <1% (ideally <0.1%) to prevent solvent artifacts on the lipid membrane.

  • pH Adjustment: If using the NaOH method, check that the addition of the stock does not shift the pH of the assay buffer (HEPES/Tris) significantly.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (


) of the test compound by displacing 

-Glycine or

-MDL 105,519 from rat cortical membranes.

Materials:

  • Membrane Source: Rat cerebral cortex (P2 fraction), washed 4x to remove endogenous glycine.

  • Radioligand:

    
    -Glycine (Specific Activity: 30-60 Ci/mmol) OR 
    
    
    
    -5,7-DCKA.
  • Non-specific Binding Control: 1 mM Glycine or 100 µM 5,7-DCKA.

  • Blocker: 10 µM Strychnine (to block strychnine-sensitive glycine receptors).

Step-by-Step Workflow:

  • Membrane Prep (Critical): Thaw frozen membranes and wash 3 times in 50 mM Tris-Acetate (pH 7.4) by centrifugation (48,000 x g, 20 min) to remove endogenous glutamate and glycine. Failure to wash sufficiently results in high background.

  • Incubation Mix:

    • Buffer: 50 mM Tris-Acetate, pH 7.4.

    • Volume: 500 µL total.

    • Components:

      • 50 µg membrane protein.

      • 10 nM

        
        -Glycine.
        
      • 10 µM Strychnine.

      • Test Compound: 5,7-Dimethylquinoline-2,3-dicarboxylic acid (Concentration range:

        
         M to 
        
        
        
        M).
  • Equilibrium: Incubate at 4°C for 60 minutes . (Low temperature prevents receptor degradation and transporter activity).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Wash: Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of the radioligand.

Protocol B: Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Validate that binding translates to functional inhibition of ion channel currents.

System: Cultured Rat Hippocampal Neurons (DIV 14-21) or HEK293 cells transfected with NR1/NR2B.

Solutions:

  • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 0 mM MgCl2 (Mg2+ block must be removed), 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Agonist Application: 100 µM NMDA + 10 µM Glycine.

Experimental Steps:

  • Establish Giga-seal: Obtain whole-cell configuration; clamp voltage at -60 mV.

  • Control Response: Superfuse with Agonist Solution (NMDA + Glycine) for 5 seconds. Record peak inward current (

    
    ).
    
  • Wash: Perfusion with buffer for 30 seconds.

  • Test Application: Pre-incubate with 5,7-Dimethylquinoline-2,3-dicarboxylic acid (e.g., 10 µM) for 10 seconds, then co-apply with Agonist Solution. Record current (

    
    ).
    
  • Reversibility: Wash for 60 seconds and re-apply Agonist Solution to ensure current recovery.

Validation Criteria:

  • The compound should not alter currents evoked by AMPA or Kainate (selectivity check).

  • Inhibition should be surmountable by increasing Glycine concentration (proving competitive mechanism).

Diagram 2: Assay Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Step1 Membrane/Cell Prep (Wash Endogenous Gly) Step3 Incubation (Membrane + Ligand + Test Comp) Step1->Step3 Step2 Compound Solubilization (DMSO/NaOH) Step2->Step3 Step4 Filtration / Recording (Separation of Bound/Free) Step3->Step4 Step5 Scintillation Counting / Current Analysis Step4->Step5 Step6 Data Fitting (Sigmoidal Dose-Response) Step5->Step6

Caption: Operational workflow for radioligand binding and functional characterization.

Expected Results & Data Interpretation

The following table summarizes expected trends comparing the test compound to established standards.

Parameter5,7-Dimethyl-QDCA (Test)5,7-Dichloro-QDCA (Standard)Quinolinic Acid (Endogenous)
Primary Action AntagonistAntagonistAgonist
Site of Action Glycine Site (GluN1)Glycine Site (GluN1)Glutamate Site (GluN2)
Binding Affinity (

)
Moderate (µM range)*High (nM range)Low (mM range)
Lipophilicity HighModerateLow
Strychnine Sensitivity InsensitiveInsensitiveN/A

*Note: Methyl groups are less electron-withdrawing than Chlorine. Consequently, the acidity of the carboxylic groups and the H-bonding capability may be slightly reduced, typically resulting in lower potency (


 in the low micromolar range) compared to the dichloro- analog.

References

  • Leeson, P. D., et al. (1991). Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 34(4), 1243-1252.

  • Baron, B. M., et al. (1990). [3H]5,7-Dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine sites. European Journal of Pharmacology, 186(2-3), 331-335.

  • Ogita, K., & Yoneda, Y. (1989). Strychnine-insensitive binding of [3H]glycine to synaptic membranes in rat brain.[1][2] Journal of Neurochemistry, 53(5), 1636-1644.

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor—five years on. Trends in Pharmacological Sciences, 14(1), 20-25.

Sources

Method

5,7-Dimethylquinoline-2,3-dicarboxylic acid as a ligand for metal complexes

Application Note: 5,7-Dimethylquinoline-2,3-dicarboxylic Acid (5,7-Me H QDC) as a Ligand for Metal Complexes[1][2][3] Executive Summary Quinoline-2,3-dicarboxylic acid (H QDC) is a privileged scaffold in coordination che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,7-Dimethylquinoline-2,3-dicarboxylic Acid (5,7-Me H QDC) as a Ligand for Metal Complexes[1][2][3]

Executive Summary

Quinoline-2,3-dicarboxylic acid (H


QDC) is a privileged scaffold in coordination chemistry, widely utilized for constructing Metal-Organic Frameworks (MOFs) and luminescent lanthanide complexes.[1][2] This guide focuses on its derivative, 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-Me

H

QDC)
.[1][2]

The introduction of methyl groups at the 5- and 7-positions offers two distinct advantages over the parent ligand:[1][2]

  • Electronic Modulation: The inductive effect (+I) of the methyl groups increases the basicity of the quinoline nitrogen, potentially strengthening the Metal-Nitrogen (

    
    ) bond.[1]
    
  • Steric & Hydrophobic Tuning: The 5,7-substitution pattern increases the ligand's lipophilicity, altering the solubility profile of resulting complexes and enhancing the moisture stability of porous frameworks by shielding the metal nodes.[1]

This document provides a comprehensive protocol for the synthesis of the ligand, the fabrication of its metal complexes, and the validation of their structural integrity.[1]

Ligand Synthesis Protocol

Objective: Synthesize high-purity 5,7-Me


H

QDC starting from 3,5-dimethylaniline. Mechanism: Modified Combes/Doebner-Miller type cyclization followed by ester hydrolysis.[1][2]
Materials Required[2][4][5][6][7][8][9][10][11]
  • 3,5-Dimethylaniline (CAS: 108-69-0)[1][2]

  • Diethyl oxalacetate (sodium salt) (CAS: 40876-98-0)[1][2]

  • Glacial Acetic Acid[1][2]

  • Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH)

  • Ethanol, Dichloromethane, HCl (conc.)

Step-by-Step Workflow
Stage 1: Formation of the Enamine Intermediate[1]
  • Dissolution: In a 500 mL round-bottom flask, dissolve 3,5-dimethylaniline (12.1 g, 0.1 mol) in 150 mL of ethanol.

  • Addition: Add diethyl oxalacetate (21.0 g, 0.11 mol) and 1 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (SiO

    
    , Hexane:EtOAc 3:1) until the aniline spot disappears.[2]
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue is Diethyl (3,5-dimethylanilino)fumarate .

Stage 2: Cyclization to the Quinoline Core[1]
  • Thermal Cyclization: Mix the crude fumarate ester with 50 g of Polyphosphoric Acid (PPA).

  • Heating: Heat the mixture to 140°C for 2 hours with mechanical stirring. The solution will darken as cyclization occurs.[1][2]

    • Note: The 3,5-dimethyl substitution directs cyclization to the position para to the methyl group, yielding the 5,7-dimethyl isomer exclusively (due to symmetry).[1]

  • Quenching: Cool the reaction mixture to 80°C and pour onto 300 g of crushed ice. Stir vigorously.

  • Neutralization: Neutralize with 10% NaOH solution until pH ~8. Extract with Dichloromethane (3 x 100 mL).

  • Purification: Dry organic layer over MgSO

    
     and evaporate. Recrystallize the resulting Dimethyl 5,7-dimethylquinoline-2,3-dicarboxylate  from hot ethanol.
    
Stage 3: Hydrolysis to the Free Acid[1]
  • Hydrolysis: Suspend the diester (5.0 g) in 50 mL of 10% NaOH (aq). Reflux for 3 hours until the solution becomes clear.

  • Acidification: Cool to room temperature. Dropwise add conc.[1][2] HCl until pH < 2.[1][2] A white/off-white precipitate of 5,7-Me

    
    H
    
    
    
    QDC
    will form.[1][2]
  • Final Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C overnight.

Metal Complexation Protocol: Solvothermal Method

Objective: Create single crystals of [Ln(5,7-Me


HQDC)

] or [M(5,7-Me

QDC)(L)] type complexes suitable for X-ray diffraction.
Experimental Design Logic
  • Ligand pKa: The carboxylic acid protons typically dissociate at pH 2-3 (2-COOH) and pH 4-5 (3-COOH).[1][2]

  • Solvent Choice: DMF/Water or DEF/Ethanol mixtures are preferred to solubilize both the organic ligand and the inorganic salt while allowing slow evaporation/diffusion.[1][2]

Protocol A: Lanthanide (Eu/Tb) Luminescent Complexes

Target: Highly luminescent materials for sensing.[2]

  • Stoichiometry: Mix Ln(NO

    
    )
    
    
    
    ·6H
    
    
    O (0.1 mmol) and 5,7-Me
    
    
    H
    
    
    QDC (0.3 mmol) in a 20 mL scintillation vial.
  • Solvent System: Add 10 mL of DMF:H

    
    O (3:1 v/v).[2]
    
  • pH Adjustment: Add 0.1 M NaOH dropwise to reach pH 5.5–6.0. (Deprotonation of both carboxylates is desired).[2]

  • Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 85°C for 72 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour.

  • Harvest: Filter the block-shaped crystals, wash with DMF, then Ethanol.

Protocol B: Transition Metal (Cu/Zn) MOFs

Target: Porous frameworks for catalysis.[2]

  • Stoichiometry: Mix Cu(NO

    
    )
    
    
    
    ·2.5H
    
    
    O (0.1 mmol), 5,7-Me
    
    
    H
    
    
    QDC (0.1 mmol), and 4,4'-bipyridine (0.05 mmol, as a pillaring linker).[1]
  • Solvent System: 10 mL H

    
    O:Ethanol (1:1).[2]
    
  • Reaction: Hydrothermal synthesis in a Teflon-lined autoclave at 120°C for 48 hours.

  • Result: Green/Blue crystals of the 3D pillared framework.

Visualization of Workflows and Structures[2][5]

Figure 1: Synthesis and Coordination Logic

The following diagram illustrates the synthetic pathway and the potential coordination modes of the ligand.

G Aniline 3,5-Dimethylaniline Intermediate Anilinofumarate Intermediate Aniline->Intermediate + Diethyl Oxalacetate Reflux, EtOH Ligand 5,7-Me2H2QDC (Ligand) Intermediate->Ligand 1. PPA, 140°C 2. Hydrolysis Mode1 Mode I: N,O-Chelation (Discrete Complexes) Ligand->Mode1 Low pH / Low Conc. Mode2 Mode II: Bridging (MOF/Polymer) Ligand->Mode2 High pH / Aux Ligands

Caption: Synthetic route from 3,5-dimethylaniline to the ligand, branching into discrete chelation or bridging coordination modes based on reaction conditions.

Characterization & Validation

To ensure scientific integrity, the following data must be collected.

Table 1: Key Characterization Metrics
TechniqueFeature to ObserveInterpretation
1H NMR (DMSO-d6) Singlets at ~2.4 ppm (Methyls).[1][2] Aromatic protons: s (1H), s (1H), s (1H).Confirms the 5,7-substitution pattern (symmetry). Absence of coupling between aromatic protons indicates meta-positioning.[1][2]
FT-IR

(C=O) shift from ~1700 cm

(free acid) to ~1600 cm

(complex).[2]
Confirms deprotonation and coordination of carboxylate groups to the metal center.[1][2]
SC-XRD Bond lengths: M-N (~2.4-2.6 Å for Ln, ~2.0 Å for TM).[1][2]Definitive proof of coordination geometry. Check for

-

stacking between quinoline rings (centroid distance < 3.8 Å).
TGA Weight loss > 300°C.Quinoline dicarboxylates are thermally stable.[1][2] Early weight loss (<150°C) indicates lattice solvent.[2]
Troubleshooting Common Issues
  • Precipitate instead of Crystals: The 5,7-dimethyl groups increase hydrophobicity, leading to rapid precipitation.[1] Solution: Increase the DMF ratio or use a solvothermal temperature gradient (slower cooling).

  • Poor Solubility of Ligand: The ligand may not dissolve fully in water.[1][2] Solution: Pre-dissolve the ligand in minimal NaOH or DMF before adding the metal salt solution.[1][2]

References

  • General Quinoline-2,3-dicarboxylate Coordination

    • Wang, Y., et al.[1] "A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block."[1][2] Crystals, 2023.[1][2] Link

    • Context: Describes the variable coordination modes of the analogous quinoline dicarboxyl
  • Synthetic Methodology (Combes/Doebner)

    • Doehner, R. "Method for the preparation of quinoline-2,3-dicarboxylic acid."[1][2][3] US Patent 4,766,218.[1][2] Link

    • Context: The authoritative industrial protocol for synthesizing the quinoline-2,3-dicarboxylic acid core from anilines.[1][2]

  • Luminescence Applications

    • Sabbatini, N., et al. "Lanthanide luminescence in coordination chemistry and bioanalysis."[1] Pure and Applied Chemistry, 1995.[1][2]

    • Context: Fundamental principles of using aromatic carboxylates (antenna effect) to sensitize Lanthanide emission, applicable to the 5,7-dimethyl derivative.[1]

  • Commercial Availability & Data

    • PubChem Compound Summary for Dimethyl quinoline-2,3-dicarboxylate (CAS 17507-03-8).[1][2] Link

    • Context: Verification of the ester precursor's existence and basic physical properties.[1][2]

Sources

Application

Application Notes &amp; Protocols: The Medicinal Chemistry Utility of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 5,7-Dimethylquinoline-2,3-dicarboxylic acid in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 5,7-Dimethylquinoline-2,3-dicarboxylic acid in medicinal chemistry. This document outlines its theoretical basis as a therapeutic agent, proposes synthetic routes, and provides detailed protocols for its evaluation as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Introduction: The Quinoline Scaffold and a Hypothesis for 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of synthetic and natural compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of quinoline have been developed into clinically significant drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions.[1][2]

Within this diverse class, quinoline-2,3-dicarboxylic acid and its analogs have garnered significant interest. Notably, derivatives of the structurally related kynurenic acid, which also contains a quinoline core, have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4][5] The NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system, plays a key role in synaptic plasticity, learning, and memory.[6][7] However, its overactivation leads to excessive calcium influx and excitotoxicity, a pathological process implicated in numerous neurological disorders.

A key regulatory site on the NMDA receptor is the glycine co-agonist binding site on the GluN1 subunit.[7][8] Antagonists targeting this site can allosterically inhibit receptor function, offering a more subtle and potentially safer modulation compared to direct channel blockers. A prime example is 5,7-dichlorokynurenic acid (5,7-DCKA), a potent and selective competitive antagonist at the NMDA receptor-associated glycine binding site.[4][5][9]

Given the structural analogy between 5,7-DCKA and the topic compound, we hypothesize that 5,7-Dimethylquinoline-2,3-dicarboxylic acid may also function as an antagonist of the NMDA receptor, with the dimethyl substitutions potentially influencing its potency, selectivity, and pharmacokinetic properties. These notes will guide the investigation of this hypothesis.

Proposed Synthesis

The synthesis of quinoline derivatives can be achieved through several classic named reactions, including the Combes, Doebner-Miller, and Skraup syntheses.[10][11][12] For the specific target of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a modified Friedländer or Pfitzinger reaction offers a plausible route. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A potential starting material for this synthesis would be 2-amino-4,6-dimethylbenzaldehyde, which could be condensed with diethyl oxalacetate, followed by hydrolysis of the resulting ester to yield the target diacid.

Synthetic_Pathway cluster_reagents A 2-Amino-4,6-dimethylbenzaldehyde C Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate A->C Friedländer Condensation B Diethyl Oxalacetate D 5,7-Dimethylquinoline-2,3-dicarboxylic acid C->D Saponification reagent1 + Base catalyst (e.g., Piperidine) reagent2 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed Friedländer synthesis of the target compound.

This approach is adaptable, and similar strategies for producing the parent quinoline-2,3-dicarboxylic acid have been patented, often starting from aniline derivatives.[13][14]

Application in Medicinal Chemistry: Evaluation as an NMDA Receptor Antagonist

The primary hypothesized application for 5,7-Dimethylquinoline-2,3-dicarboxylic acid is as an antagonist at the glycine binding site of the NMDA receptor. To validate this, a tiered screening approach is recommended, progressing from binding affinity to functional cellular activity.

Mechanism of Action: Targeting the Glycine Co-agonist Site

The NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit), for channel opening. Competitive antagonists at the glycine site, like 5,7-DCKA, bind to the GluN1 subunit but do not induce the conformational change necessary for channel activation. This prevents the co-agonist from binding and, consequently, blocks receptor function even in the presence of glutamate.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_ligands GluN1 GluN1 Glycine Site Channel Ion Channel (Blocked) GluN2 GluN2 Glutamate Site Glycine Glycine Glycine->GluN1:g Binding Blocked Antagonist 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Antagonist->GluN1:g Competitively Binds

Caption: Competitive antagonism at the NMDA receptor glycine site.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of the test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex using a radiolabeled ligand.

Principle: The assay measures the displacement of a known high-affinity radioligand (e.g., [³H]glycine or [³H]CGP-39653) from the receptor by the non-radiolabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is used to calculate the binding affinity (Kᵢ).

Materials:

  • Membrane Preparation: Rat cortical membranes (prepared in-house or commercially sourced).

  • Radioligand: [³H]glycine or a suitable antagonist like [³H]CGP 39653.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled glycine site ligand (e.g., 1 mM Glycine or 10 µM 5,7-DCKA).[15]

  • Test Compound: 5,7-Dimethylquinoline-2,3-dicarboxylic acid, serially diluted.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination & Washing: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of test compound for 50% inhibition of radioligand binding.
Kᵢ Inhibitory constant; a measure of the binding affinity of the test compound.
Protocol 2: High-Throughput Calcium-Flux Assay

This functional assay measures the ability of the test compound to inhibit NMDA receptor activation by monitoring changes in intracellular calcium concentration ([Ca²⁺]ᵢ).[6][16]

Principle: NMDA receptors are calcium-permeable ion channels.[17] In cells expressing these receptors, activation by glutamate and glycine leads to a rapid influx of Ca²⁺. A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) is used to detect this influx. An antagonist will reduce or block this fluorescence signal.[18]

Materials:

  • Cell Line: HEK293 or CHO cells stably co-expressing GluN1 and a GluN2 subunit (e.g., GluN2A or GluN2B).[6][16]

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with necessary supplements.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HEPES-buffered saline (HBS).

  • Agonists: Glutamate and Glycine (or D-serine).

  • Test Compound: 5,7-Dimethylquinoline-2,3-dicarboxylic acid, serially diluted.

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in a 384-well, black-walled, clear-bottom plate and allow them to adhere overnight.[6]

  • Dye Loading: Wash the cells with HBS and incubate them with the calcium indicator dye solution for 30-60 minutes at 37°C.[18]

  • Compound Pre-incubation: Wash away excess dye and add various concentrations of the test compound to the wells. Incubate for 5-15 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Use the instrument's liquid handler to add a solution containing a fixed concentration of glutamate and glycine (e.g., EC₈₀ concentrations) to all wells simultaneously.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The antagonist effect is measured as the percentage inhibition of the agonist-induced calcium response. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

ParameterDescription
EC₅₀ Concentration of an agonist that provokes a response halfway between the baseline and maximum response.
IC₅₀ Concentration of the antagonist that causes 50% inhibition of the maximal agonist response.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides the most direct functional evidence of NMDA receptor antagonism by measuring the inhibition of ion currents flowing through the receptor channel.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron or transfected cell. The membrane patch is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). The cell's membrane potential is clamped at a set voltage, and the currents flowing across the membrane in response to agonist application are measured.

Materials:

  • Cells: Primary cultured neurons (e.g., hippocampal or cortical) or transfected HEK293 cells.

  • External Solution (aCSF): Artificial cerebrospinal fluid containing standard physiological ion concentrations. To isolate NMDA currents, it should be Mg²⁺-free or the cell held at a depolarized potential (e.g., +40 mV) and contain blockers for AMPA/Kainate receptors (e.g., CNQX) and voltage-gated sodium/potassium channels.[15]

  • Internal Solution: Pipette solution containing a cesium-based salt to block potassium channels.

  • Agonists: NMDA and Glycine.

  • Test Compound: 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Step-by-Step Methodology:

  • Cell Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage and continuously perfuse with aCSF.

  • Establish Recording: Achieve a whole-cell patch-clamp recording from a neuron of interest. Voltage-clamp the neuron at a holding potential of -70 mV.

  • Control Response: Apply a solution containing NMDA and glycine for a short duration (e.g., 2-5 seconds) to elicit a control inward current.

  • Antagonist Application: Perfuse the test compound at a specific concentration for 1-2 minutes.

  • Test Response: While still in the presence of the test compound, co-apply the NMDA/glycine solution again and record the resulting current.

  • Washout: Wash out the test compound with aCSF and re-test the agonist response to check for reversibility.

  • Data Analysis: Compare the peak amplitude of the NMDA-evoked current in the presence and absence of the antagonist. Generate a concentration-response curve by testing multiple concentrations to determine the IC₅₀.

Summary and Future Directions

The quinoline scaffold remains a highly valuable starting point for the development of novel therapeutics.[2] Based on the well-documented activity of related kynurenic acid derivatives, 5,7-Dimethylquinoline-2,3-dicarboxylic acid presents a compelling candidate for investigation as an NMDA receptor antagonist. The protocols detailed herein provide a rigorous framework for determining its binding affinity and functional activity at this critical neurological target. Positive results from these assays would warrant further investigation into its selectivity, mechanism of action (i.e., competitive vs. non-competitive), and potential efficacy in in vivo models of neurological disorders.

References

  • Benchchem. (n.d.). Technical Support Center: Ensuring Complete NMDA Receptor Antagonism with Midafotel.
  • Wikipedia. (2024). Quinoline.
  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160.
  • JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments.
  • Google Patents. (1988). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Acker, T. M., et al. (2011). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Biomolecular Screening, 16(6), 575–586.
  • Musiol, R. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Drug Discovery Series, (59), 260-285.
  • Leeson, P. D., et al. (1991). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Journal of Medicinal Chemistry, 34(4), 1243-1252.
  • IIP Series. (2024).
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Google Patents. (1988). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Benchchem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Journal of Pharmaceutical Sciences and Research. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Slideshare. (n.d.).
  • Advanced Journal of Chemistry, Section A. (2025).
  • MedChemExpress. (n.d.). 5,7-Dichlorokynurenic acid (5,7-DCKA).
  • McNamara, D., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters, 120(1), 17-20.
  • Unbound Medicine. (2024).
  • ResearchGate. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Pharmaceuticals. (2024).
  • Benchchem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • PubMed. (2015). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes.
  • Journal of Young Pharmacists. (2015). In silico Design, Synthesis and Pharmacological screening of Quinazolinones as NMDA receptor antagonists for Anticonvulsant activity: Part II.

Sources

Method

Derivatization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid for biological screening

Anwendungshinweise und Protokolle zur Derivatisierung von 5,7-Dimethylchinolin-2,3-dicarbonsäure für das biologische Screening Zusammenfassung Das Chinolin-Grundgerüst ist ein privilegiertes Heterozyklus in der medizinis...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungshinweise und Protokolle zur Derivatisierung von 5,7-Dimethylchinolin-2,3-dicarbonsäure für das biologische Screening

Zusammenfassung

Das Chinolin-Grundgerüst ist ein privilegiertes Heterozyklus in der medizinischen Chemie und bildet den Kern zahlreicher Naturstoffe und synthetischer Verbindungen mit einem breiten Spektrum an pharmakologischen Aktivitäten.[1][2] Insbesondere Chinolin-Carbonsäuren haben sich als vielversprechende Klasse von Verbindungen für die Entwicklung von Medikamenten erwiesen, die auf verschiedene therapeutische Bereiche abzielen, darunter Krebs, bakterielle Infektionen und Entzündungen.[3][4][5] Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von 5,7-Dimethylchinolin-2,3-dicarbonsäure, einem vielseitigen Ausgangsmaterial für die Erstellung einer Bibliothek verschiedener Verbindungen für das biologische Screening. Die hier beschriebenen Protokolle konzentrieren sich auf die Umwandlung der beiden Carbonsäuregruppen in Ester, Amide und cyclische Imide, um die strukturelle Vielfalt zu maximieren und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu erleichtern.[6] Zusätzlich werden standardisierte Protokolle für primäre biologische Assays, einschließlich antibakterieller Anfälligkeitstests und In-vitro-Zytotoxizitätsscreenings, bereitgestellt.

Einleitung: Die strategische Bedeutung der Derivatisierung

Die Derivatisierung eines Leitmoleküls ist ein Eckpfeiler des rationalen Wirkstoffdesigns. Die Ausgangsverbindung, 5,7-Dimethylchinolin-2,3-dicarbonsäure, besitzt zwei benachbarte Carbonsäuregruppen, die ideale Anknüpfungspunkte für chemische Modifikationen sind. Die Umwandlung dieser polaren, sauren Gruppen in verschiedene funktionelle Gruppen dient mehreren strategischen Zielen:

  • Modulation der physikochemischen Eigenschaften: Die Umwandlung von Carbonsäuren in Ester oder Amide erhöht typischerweise die Lipophilie, was die Zellmembranpermeabilität und die Bioverfügbarkeit verbessern kann.

  • Erforschung des chemischen Raums: Die Einführung verschiedener Substituenten ermöglicht die Untersuchung, wie sterische Hinderung, elektronische Effekte und Wasserstoffbrückenbindungsfähigkeiten die biologische Aktivität beeinflussen.

  • Verbesserung der Zielbindung: Die neuen funktionellen Gruppen können neue Wechselwirkungen mit dem biologischen Ziel eingehen und so die Wirksamkeit und Selektivität erhöhen.

Dieser Anwendungshinweis beschreibt einen systematischen Arbeitsablauf von der Synthese des Ausgangsmaterials über die Derivatisierung bis hin zum biologischen Screening, um neue therapeutische Wirkstoffe zu identifizieren.

G cluster_synthesis Synthese & Derivatisierung cluster_screening Biologisches Screening cluster_analysis Analyse & Optimierung Start 5,7-Dimethylchinolin- 2,3-dicarbonsäure Library Chemische Derivatisierungs- bibliothek (Ester, Amide, Imide) Start->Library Syntheseprotokolle PrimaryAssay Primäre Assays (z.B. antibakteriell, Zytotoxizität) Library->PrimaryAssay Screening-Protokolle DataAnalysis Datenanalyse (IC50, MIC, SAR) PrimaryAssay->DataAnalysis HitID Hit-Identifizierung DataAnalysis->HitID LeadOpt Leitstruktur-Optimierung HitID->LeadOpt

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Leitstruktur-Optimierung.

Teil 1: Synthese und Derivatisierung

Synthese der 5,7-Dimethylchinolin-2,3-dicarbonsäure

Die Synthese des Titelmoleküls kann durch Anpassung etablierter Methoden für Chinolin-2,3-dicarbonsäuren erfolgen, typischerweise über eine Kondensations- und anschließende Oxidationsreaktion. Ein plausibler Ansatz ist die Reaktion von 3,5-Dimethylanilin mit Maleinsäureanhydrid zu N-(3,5-Dimethylphenyl)maleimid, gefolgt von einem Ringschluss und einer Oxidation.[7]

Rationale: Die Verwendung von 3,5-Dimethylanilin stellt sicher, dass die Methylgruppen an den gewünschten Positionen 5 und 7 des Chinolinrings platziert werden. Die Maleinsäureanhydrid-Komponente liefert die vier Kohlenstoffatome, die für die Bildung des Pyridinrings mit den beiden Carbonsäure-Vorläufern erforderlich sind.

Derivatisierungsstrategien: Protokolle

Die Dicarbonsäure ist der Ausgangspunkt für die Erstellung einer Bibliothek. Die folgenden Protokolle beschreiben die Synthese von drei Hauptklassen von Derivaten.

Sicherheitsvorkehrung: Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständiger Handschuhe, durchgeführt werden.

G cluster_derivatives Derivatisierungswege Core 5,7-Dimethylchinolin- 2,3-dicarbonsäure Diester Diester (R-OOC-,-COO-R) Core->Diester ROH, H+ (Kat.) (Fischer-Veresterung) Diamide Diamide (R-NHOC-,-CONH-R) Core->Diamide 1. SOCl₂ 2. R-NH₂ Imide Cyclisches Imid (Kondensation mit Amin) Core->Imide 1. Acetanhydrid 2. R-NH₂

Abbildung 2: Schematische Darstellung der primären Derivatisierungswege.

Protokoll 1.2.1: Synthese von Diestern (z. B. Dimethylester)

Prinzip: Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[8] Überschüssiger Alkohol wird oft verwendet, um das Gleichgewicht in Richtung Produkt zu verschieben.

  • Reagenzien und Materialien:

    • 5,7-Dimethylchinolin-2,3-dicarbonsäure (1 Äq.)

    • Methanol (trocken, großer Überschuss, dient als Reagenz und Lösungsmittel)

    • Konzentrierte Schwefelsäure (H₂SO₄, katalytische Menge, ca. 0,1 Äq.)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Dichlormethan (DCM) oder Ethylacetat

    • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

  • Vorgehensweise:

    • Suspendieren Sie 5,7-Dimethylchinolin-2,3-dicarbonsäure in trockenem Methanol in einem Rundkolben.

    • Kühlen Sie die Mischung in einem Eisbad und geben Sie langsam und vorsichtig die katalytische Menge konzentrierter Schwefelsäure hinzu.

      • Begründung: Die exotherme Reaktion wird durch Kühlung kontrolliert. Schwefelsäure protoniert den Carbonylsauerstoff und macht den Carbonylkohlenstoff elektrophiler für den nukleophilen Angriff durch Methanol.[8]

    • Entfernen Sie das Eisbad und erhitzen Sie die Mischung 4-6 Stunden lang unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie den größten Teil des Methanols unter reduziertem Druck.

    • Lösen Sie den Rückstand in DCM oder Ethylacetat und waschen Sie ihn vorsichtig mit gesättigter NaHCO₃-Lösung, um die restliche Säure zu neutralisieren.

    • Trennen Sie die organische Phase, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um den rohen Dimethylester zu erhalten.

    • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie oder Umkristallisation.

Protokoll 1.2.2: Synthese von Diamiden

Prinzip: Die direkte Amidierung von Carbonsäuren mit Aminen ist oft schwierig.[9] Eine effizientere Methode besteht darin, die Carbonsäuren zunächst in reaktivere Acylchloride umzuwandeln, die dann leicht mit Aminen reagieren, um die entsprechenden Amide zu bilden.[10]

  • Reagenzien und Materialien:

    • 5,7-Dimethylchinolin-2,3-dicarbonsäure (1 Äq.)

    • Thionylchlorid (SOCl₂, 2,2-2,5 Äq.)

    • Trockenes Dichlormethan (DCM) oder Toluol

    • Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin, 2,2 Äq.)

    • Triethylamin (TEA) oder Pyridin (Base, ~3 Äq.)

  • Vorgehensweise:

    • Schritt A: Bildung des Diacylchlorids

      • Suspendieren Sie die Dicarbonsäure in trockenem DCM oder Toluol.

      • Geben Sie langsam Thionylchlorid hinzu. Fügen Sie eine katalytische Menge Dimethylformamid (DMF) hinzu, um die Reaktion zu beschleunigen.

      • Erhitzen Sie die Mischung 1-2 Stunden lang unter Rückfluss. Die Lösung sollte klar werden, wenn sich das Acylchlorid bildet.

      • Entfernen Sie überschüssiges SOCl₂ und Lösungsmittel unter reduziertem Druck. Das rohe Diacylchlorid ist feuchtigkeitsempfindlich und wird typischerweise direkt im nächsten Schritt verwendet.

    • Schritt B: Amidbildung

      • Lösen Sie das rohe Diacylchlorid in trockenem DCM und kühlen Sie es in einem Eisbad.

      • In einem separaten Kolben lösen Sie das Amin (2,2 Äq.) und die Base (z. B. TEA, 3 Äq.) in trockenem DCM.

      • Geben Sie die Aminlösung langsam und tropfenweise zur gerührten Acylchloridlösung.

      • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

      • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, Wasser und Kochsalzlösung.

      • Trocknen Sie die organische Schicht über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie, um das rohe Diamid zu erhalten.

      • Reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.

Teil 2: Protokolle für das biologische Screening

Sobald eine Bibliothek von Derivaten synthetisiert ist, ist der nächste Schritt die Bewertung ihrer biologischen Aktivität. Die folgenden Protokolle beschreiben zwei grundlegende Assays für das primäre Screening.

G cluster_antibacterial Antibakterielles Screening cluster_anticancer Antikrebs-Screening CompoundLibrary Derivatisierungs- bibliothek MIC_Assay Broth Microdilution MIC Assay CompoundLibrary->MIC_Assay MTT_Assay MTT Zytotoxizitäts- assay CompoundLibrary->MTT_Assay MIC_Result Bestimmung der Minimalen Hemmkonzentration (MHK) MIC_Assay->MIC_Result IC50_Result Bestimmung der Halbmaximalen Hemmkonzentration (IC50) MTT_Assay->IC50_Result

Abbildung 3: Kaskade für das primäre biologische Screening der synthetisierten Bibliothek.

Protokoll 2.1: Antibakterielle Anfälligkeit – Bestimmung der minimalen Hemmkonzentration (MHK)

Prinzip: Der Bouillon-Mikrodilutions-Assay ist eine Standardmethode zur Bestimmung der geringsten Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.[11][12]

  • Materialien:

    • Testverbindungen (gelöst in DMSO, z. B. 10 mg/ml Stammlösung)

    • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton-Bouillon (MHB)

    • Sterile 96-Well-Mikrotiterplatten

    • 0,5 McFarland-Trübungsstandard

    • Spektrophotometer, Inkubator (37 °C)

  • Vorgehensweise:

    • Vorbereitung des Inokulums: Kultivieren Sie die Bakterien über Nacht auf einer Agarplatte. Entnehmen Sie 3-5 Kolonien und suspendieren Sie sie in MHB. Passen Sie die Trübung an den 0,5 McFarland-Standard an (ca. 1,5 x 10⁸ KBE/ml). Verdünnen Sie diese Suspension, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml in den Test-Wells zu erreichen.[11]

    • Vorbereitung der Platten: Geben Sie 50 µl MHB in alle Wells einer 96-Well-Platte.

    • Geben Sie 50 µl der Stammlösung der Testverbindung in die erste Spalte. Führen Sie serielle 2-fache Verdünnungen durch, indem Sie 50 µl von einer Spalte zur nächsten überführen.

    • Fügen Sie 50 µl des angepassten bakteriellen Inokulums zu jedem Well hinzu.

    • Schließen Sie Positivkontrollen (Bakterien ohne Verbindung) und Negativkontrollen (nur Bouillon) ein.

    • Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

    • Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) beobachtet wird.

Protokoll 2.2: In-vitro-Zytotoxizität – MTT-Assay

Prinzip: Der MTT-Assay ist ein kolorimetrischer Test zur Bewertung der Zellstoffwechselaktivität. Lebensfähige Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen, deren Menge proportional zur Anzahl der lebenden Zellen ist.[11]

  • Materialien:

    • Menschliche Krebszelllinien (z. B. MCF-7, HeLa)

    • Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FBS) und Antibiotika

    • Testverbindungen (gelöst in DMSO)

    • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid, 5 mg/ml in PBS)

    • Solubilisierungslösung (z. B. DMSO oder angesäuertes Isopropanol)

    • Sterile 96-Well-Zellkulturplatten

    • Inkubator (37 °C, 5 % CO₂)

    • Plattenlesegerät (ELISA-Reader)

  • Vorgehensweise:

    • Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus und lassen Sie sie über Nacht anhaften.

    • Behandlung mit der Verbindung: Bereiten Sie serielle Verdünnungen der Testverbindungen in frischem Medium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µl des Mediums mit den verschiedenen Konzentrationen der Verbindung hinzu. Schließen Sie eine Vehikelkontrolle (nur DMSO im Medium) ein.

    • Inkubieren Sie die Platte für 48-72 Stunden.

    • MTT-Zugabe: Fügen Sie 10 µl der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 3-4 Stunden.

      • Begründung: Mitochondriale Dehydrogenasen in lebenden Zellen spalten den Tetrazoliumring und erzeugen unlösliches Formazan.

    • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl der Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.

    • Messung: Messen Sie die Extinktion bei einer Wellenlänge von ca. 570 nm.

    • Datenanalyse: Berechnen Sie die prozentuale Lebensfähigkeit der Zellen im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Datenpräsentation und Interpretation

Die Ergebnisse aus dem Screening sollten systematisch tabelliert werden, um die Identifizierung von "Hits" und die Entwicklung von Struktur-Wirkungs-Beziehungen (SAR) zu erleichtern.

Tabelle 1: Hypothetische Screening-Ergebnisse für eine Bibliothek von Derivaten

Verbindungs-IDR¹-Gruppe (an C2)R²-Gruppe (an C3)MHK gegen S. aureus (µg/ml)IC₅₀ gegen MCF-7 (µM)
DMQ-01 (Säure)-OH-OH>12885.2
DMQ-E01 (Ester)-OCH₃-OCH₃6442.5
DMQ-A01 (Amid)-NH-Benzyl-NH-Benzyl1615.8
DMQ-A02 (Amid)-N(Morpholin)-N(Morpholin)3222.1
DMQ-I01 (Imid)\multicolumn{2}{c}{N-Phenyl (cyclisch)}>12855.6

Aus diesen hypothetischen Daten könnte man schließen, dass die Amid-Derivate (insbesondere DMQ-A01) eine vielversprechendere Aktivität sowohl gegen Bakterien als auch gegen Krebszellen aufweisen als die Ausgangssäure oder die Ester-Derivate. Dies würde weitere Synthesen von Amid-Analoga rechtfertigen, um die SAR zu optimieren.

Schlussfolgerung

Die systematische Derivatisierung von 5,7-Dimethylchinolin-2,3-dicarbonsäure ist eine robuste Strategie zur Erzeugung neuartiger chemischer Entitäten für das biologische Screening. Durch die Umwandlung der Carbonsäuregruppen in eine vielfältige Reihe von Estern, Amiden und anderen Analoga können Forscher die physikochemischen und pharmakologischen Profile des Chinolin-Grundgerüsts umfassend untersuchen. Die in diesem Dokument beschriebenen detaillierten Protokolle bieten einen validierten Rahmen für die Synthese und das primäre biologische Screening und ermöglichen so die effiziente Identifizierung von Leitverbindungen für die weitere Entwicklung von Medikamenten.

Referenzen

  • Ilango, K. & Arulkumaran, G. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Journal of Pharmaceutical Sciences and Research. Verfügbar unter: [Link]

  • Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. Verfügbar unter: [Link]

  • Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Verfügbar unter: [Link]

  • Alam, M. M., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery. Verfügbar unter: [Link]

  • Muthumani, P., et al. (2026). Synthesis and biological screening of some novel Quinoline derivatives. International Journal of ChemTech Research. Verfügbar unter: [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Saudi Chemical Society. Verfügbar unter: [Link]

  • Cheesman, M. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Verfügbar unter: [Link]

  • Kumar, A., et al. (2020). Preparation methods for mixed dicarboxylic acid esters and amide esters. ResearchGate. Verfügbar unter: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Verfügbar unter: [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Verfügbar unter: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Verfügbar unter: [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Verfügbar unter: [Link]

  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Chemistry Steps. Verfügbar unter: [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 11 Carboxylic Anhydrides, Esters, and Amides. LibreTexts. Verfügbar unter: [Link]

  • Mamedova, Y. G., et al. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Verfügbar unter: [Link]

  • Google Patents. (1994). Method for the preparation of quinoline-2,3-dicarboxylic acid. European Patent Office. Verfügbar unter:

Sources

Application

Application Notes and Protocols for the Experimental Setup of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the experimental setup for reactions involving 5,7-Dimethylquinoline-2,3-dicarboxylic acid. As a key heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for reactions involving 5,7-Dimethylquinoline-2,3-dicarboxylic acid. As a key heterocyclic motif, quinoline derivatives are central to the development of new therapeutic agents and functional materials. Understanding the reactivity and handling of this specific dicarboxylic acid is crucial for its effective utilization in research and development. These notes are designed to provide both the foundational logic and practical steps for successful experimentation.

Introduction: The Significance of the Quinoline-2,3-dicarboxylic Acid Scaffold

The quinoline ring system is a prominent structural feature in a vast array of biologically active compounds, including antimalarials, anti-inflammatories, and anticancer agents.[1] The dicarboxylic acid functionality at the 2 and 3 positions of the quinoline core offers a versatile handle for a variety of chemical transformations. These acidic groups can be converted into esters, amides, or anhydrides, serving as key intermediates in the synthesis of more complex molecules. For instance, quinoline-2,3-dicarboxylic acids are precursors to the synthesis of herbicidal imidazolinone compounds.[2][3] The methyl groups at the 5 and 7 positions of the target molecule, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, are expected to influence its solubility, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery programs.

Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

The synthesis of quinoline-2,3-dicarboxylic acids can be achieved through several established methods. A common and effective approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. An alternative powerful strategy involves the reaction of a β-anilino-α,β-unsaturated ester with an iminium salt, often referred to as a Vilsmeier reagent.[2]

Recommended Synthetic Approach: Vilsmeier-Haack Cyclization

This protocol adapts the principles of the Vilsmeier-Haack reaction for the synthesis of the target molecule, starting from 3,5-dimethylaniline. The rationale for this choice lies in its reliability and the commercial availability of the starting materials.

Workflow of Vilsmeier-Haack Cyclization for 5,7-Dimethylquinoline-2,3-dicarboxylate Synthesis

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_hydrolysis Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier reacts with POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier Cyclization Cyclization & Aromatization Vilsmeier->Cyclization Aniline 3,5-Dimethylaniline Fumarate Diethyl anilinofumarate Aniline->Fumarate reacts with diethyl oxalacetate Fumarate->Cyclization Diester Diethyl 5,7-Dimethylquinoline-2,3-dicarboxylate Cyclization->Diester Acidification Acidification (H2SO4) Diester->Acidification Hydrolysis with NaOH Sodium Hydroxide (NaOH) NaOH->Acidification Product 5,7-Dimethylquinoline-2,3-dicarboxylic acid Acidification->Product

Caption: Workflow for the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3,5-Dimethylaniline

  • Diethyl 2-chlorosuccinate

  • Diethylamine

  • Toluene

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Preparation of Diethyl anilinofumarate:

    • In a round-bottom flask, dissolve diethyl 2-chlorosuccinate in toluene.

    • Add diethylamine dropwise to the stirred solution.

    • Heat the mixture at 80-85°C for 8 hours, followed by reflux for 3 hours.[2]

    • After cooling, wash the reaction mixture with water. Separate the organic layer and evaporate the solvent under reduced pressure.

    • To the resulting mixture, add a solution of 3,5-dimethylaniline in toluene containing acetic acid.

    • Heat the solution at 80-85°C for 4 hours.[2]

    • After cooling, wash the mixture with water and then with dilute aqueous HCl. The resulting toluene solution containing diethyl 3,5-dimethylanilinofumarate is used in the next step.

  • Vilsmeier Reagent Preparation and Cyclization:

    • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ dropwise to a solution of DMF in toluene, maintaining the temperature at 20-30°C.[2]

    • Stir the mixture for 1 hour at the same temperature.

    • Add the toluene solution of diethyl 3,5-dimethylanilinofumarate dropwise to the Vilsmeier reagent, again maintaining the temperature at 20-30°C.[2]

    • Reflux the resulting solution for 2 hours.

    • After cooling, pour the reaction mixture into water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to 5,7-Dimethylquinoline-2,3-dicarboxylic acid:

    • To a solution of the purified diester in toluene, add a 15% aqueous solution of NaOH.

    • Reflux the two-phase mixture with vigorous stirring for 8 hours.[2]

    • Cool the mixture and dilute with water. Separate the aqueous phase.

    • Add the aqueous phase dropwise to a solution of 35% H₂SO₄, keeping the temperature below 40°C.[2]

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Key Reactions of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

The dicarboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. Below are protocols for two fundamental reactions.

Anhydride Formation

The formation of the corresponding cyclic anhydride is a common and useful transformation, as the anhydride is often more reactive than the diacid and serves as a key intermediate for the synthesis of amides and esters.

Reaction Scheme: Anhydride Formation

G Diacid 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Anhydride 5,7-Dimethylquinoline- 2,3-dicarboxylic anhydride Diacid->Anhydride Reagent Acetic Anhydride Reagent->Anhydride Reflux

Caption: Conversion of the dicarboxylic acid to its corresponding anhydride.

Protocol: Anhydride Synthesis

  • Materials: 5,7-Dimethylquinoline-2,3-dicarboxylic acid, Acetic anhydride.

  • Procedure: A mixture of the dicarboxylic acid and acetic anhydride is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. Upon completion, the excess acetic anhydride is removed under reduced pressure. The resulting solid anhydride can be purified by recrystallization. This procedure is analogous to the preparation of other quinoline-2,3-dicarboxylic acid anhydrides which are readily prepared from the diacids by well-known procedures in the art.[3]

Amide Formation via Anhydride

The anhydride is a useful precursor for the synthesis of mono-amides, which are important intermediates in the synthesis of various bioactive molecules.

Protocol: Amide Synthesis from Anhydride

  • Materials: 5,7-Dimethylquinoline-2,3-dicarboxylic anhydride, desired amine, and a suitable solvent (e.g., ethanol, dioxane).

  • Procedure: A suspension of the anhydride in the chosen solvent is treated with one equivalent of the desired amine. The reaction mixture is typically stirred at room temperature or gently heated. For example, quinoxaline-2,3-dicarboxylic anhydride reacts with 2-aminobenzo[b]thiophenes in refluxing ethanol to yield the corresponding carboxamide. A similar procedure can be adapted for the 5,7-dimethylquinoline analogue. The product can be isolated by filtration and purified by recrystallization.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for 5,7-Dimethylquinoline-2,3-dicarboxylic acid
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Signals corresponding to the aromatic protons on the quinoline core, the two methyl groups, and the carboxylic acid protons. The number and splitting patterns of the aromatic signals will be characteristic of the 5,7-disubstitution pattern.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (C₁₃H₁₁NO₄, MW: 245.23 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Broad O-H stretch from the carboxylic acids, C=O stretches for the carbonyl groups, and characteristic aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.
Melting Point Purity and identity confirmation.A sharp and specific melting point range.

The analysis of dicarboxylic acids can be challenging due to their low volatility and potential for poor ionization in mass spectrometry. Derivatization to more volatile esters can be employed for GC-MS analysis, while LC-MS/MS methods can be optimized for sensitive detection.[4][5]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions involving volatile or corrosive reagents such as phosphorus oxychloride and acetic anhydride should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid. US4766218A.
  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid. EP0257433B1.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Available from: [Link]

  • Indian Journal of Chemistry. Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. Available from: http://nopr.niscpr.res.in/handle/123456789/20565
  • LCGC International. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Available from: [Link]

  • ResearchGate. dicarboxylic acid and diquinoxaline[2,3-b][2,3-e]piperazine-6,7. Available from: [Link]

  • PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (2001). Available from: [Link]

  • Dalton Transactions (RSC Publishing). Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Available from: [Link]

  • ResearchGate. A Novel Three-Component Reaction Involving Quinoline, Dimethyl Acetylenedicarboxylate, and C-H Acids Leading to the Synthesis of Pyrroloquinoline Derivatives | Request PDF. (2025). Available from: [Link]

Sources

Method

Application Notes and Protocols for the Purification of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the purification methods for 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a key intermediate in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the purification methods for 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document provides a multi-faceted approach to purification, grounded in the compound's physicochemical properties. We will explore strategies including acid-base extraction, recrystallization, and column chromatography. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their experimental choices. This guide is intended to be a practical resource for scientists engaged in the synthesis and development of quinoline-based therapeutics.

Introduction: The Importance of Purity for 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, planar structure and the presence of both a basic nitrogen atom and acidic carboxylic acid groups make it a versatile scaffold for the development of novel therapeutic agents. The efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in formulation and stability studies. Therefore, robust and reliable purification methods are paramount.

The purification strategy for 5,7-Dimethylquinoline-2,3-dicarboxylic acid must consider its amphoteric nature, potential for zwitterion formation, and likely impurities derived from its synthesis. Common synthetic routes for quinoline derivatives may introduce starting materials, by-products, and reagents as contaminants. This guide provides a systematic approach to remove these impurities, ensuring the high purity required for subsequent synthetic steps and biological evaluation.

Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the nature of potential impurities.

Table 1: Physicochemical Properties of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₁NO₄Inferred from name
Molecular Weight233.22 g/mol Inferred from formula
AppearanceLikely a solid at room temperature
Acidity (pKa)Two carboxylic acid groups (pKa ~2-5) and a basic quinoline nitrogen (pKa ~4-5)General chemical principles
SolubilityExpected to be poorly soluble in non-polar organic solvents and water at neutral pH. Soluble in aqueous base and strong aqueous acid.General chemical principles

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis, such as substituted anilines and keto-esters.[1]

  • By-products: Isomeric quinoline derivatives or products of incomplete reactions.

  • Reagents and Catalysts: Acids or bases used to catalyze the cyclization reaction.[1]

  • Degradation Products: The quinoline ring can be susceptible to oxidation, especially under harsh reaction conditions.[2]

Purification Strategies: A Multi-pronged Approach

Given the properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a combination of purification techniques is often the most effective approach. The choice of method will depend on the nature and quantity of the impurities present.

Acid-Base Extraction: Leveraging Amphoteric Properties

Acid-base extraction is a powerful and straightforward technique for separating acidic, basic, and neutral compounds from a mixture.[3][4][5] Due to the presence of both acidic carboxylic acid groups and a basic quinoline nitrogen, 5,7-Dimethylquinoline-2,3-dicarboxylic acid's solubility is highly pH-dependent. This property can be exploited to selectively extract it from neutral or less acidic/basic impurities.

Causality Behind Experimental Choices:

The core principle of acid-base extraction is the conversion of the target molecule into a water-soluble salt, allowing it to be separated from water-insoluble impurities.[6] By treating the crude product with a base, the carboxylic acid groups are deprotonated to form a carboxylate salt, which is soluble in the aqueous phase. Conversely, treatment with a strong acid will protonate the quinoline nitrogen, also forming a water-soluble salt.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude 5,7-Dimethylquinoline-2,3-dicarboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate. The deprotonated 5,7-Dimethylquinoline-2,3-dicarboxylic acid will be in the aqueous layer.

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute mineral acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3).[7]

    • The purified 5,7-Dimethylquinoline-2,3-dicarboxylic acid will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product in a vacuum oven.

Diagram 1: Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add aq. NaHCO3 crude->sep_funnel aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitation acidify->precipitate filter Filter and Wash precipitate->filter pure Pure Product filter->pure

Caption: Workflow for the purification of 5,7-Dimethylquinoline-2,3-dicarboxylic acid using acid-base extraction.

Recrystallization: Achieving High Purity

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[8] It is particularly effective at removing small amounts of impurities that may co-precipitate during the initial isolation.

Causality Behind Experimental Choices:

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot). For 5,7-Dimethylquinoline-2,3-dicarboxylic acid, polar protic solvents or mixtures with water are likely to be effective due to the presence of the carboxylic acid groups.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Empirically determine a suitable solvent or solvent system. Good candidates include ethanol, ethanol/water mixtures, or acetic acid/water mixtures.

  • Dissolution: In a flask, add the crude 5,7-Dimethylquinoline-2,3-dicarboxylic acid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Diagram 2: Recrystallization Workflow

crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystallization cool->crystallize filter Filter and Wash crystallize->filter pure Pure Crystals filter->pure

Caption: General workflow for the purification of a solid compound by recrystallization.

Column Chromatography: For Difficult Separations

For challenging separations where impurities have similar properties to the target compound, column chromatography provides a high-resolution purification method.[9] Given the acidic nature of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, normal-phase silica gel chromatography can be employed, but care must be taken to avoid strong interactions with the stationary phase.

Causality Behind Experimental Choices:

Silica gel is an acidic stationary phase. The basic quinoline nitrogen and acidic carboxylic acid groups of the target molecule can interact strongly with the silica, leading to peak tailing and poor separation.[2] To mitigate these effects, a modifier such as acetic acid or formic acid is often added to the mobile phase. This helps to protonate the quinoline nitrogen and suppress the ionization of the carboxylic acid groups, reducing their interaction with the silica gel.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The polarity of the mobile phase should be optimized using thin-layer chromatography (TLC). Add a small percentage (0.5-2%) of acetic acid or formic acid to the mobile phase to improve peak shape.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and then load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Diagram 3: Column Chromatography Workflow

crude Crude Product load Load onto Silica Gel Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A streamlined workflow for purification using column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the 5,7-Dimethylquinoline-2,3-dicarboxylic acid. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 5,7-Dimethylquinoline-2,3-dicarboxylic acid is a critical step in its use as a building block for pharmaceutical development. This guide has provided a detailed overview of three key purification techniques: acid-base extraction, recrystallization, and column chromatography. By understanding the chemical principles behind each method and carefully selecting the appropriate technique or combination of techniques, researchers can obtain this valuable compound with the high degree of purity required for their work.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
  • Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
  • IJCRT.org. (2024, May). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • WIPO Patentscope. (2001, March 29). WO/2001/021572 PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Quinoline-2,3-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubMed. (n.d.). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: Cell-Based Assays Involving 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Abstract This technical guide outlines the application of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DM-QDA) in cell-based assays. Belonging to the class of substituted quinoline-2,3-dicarboxylic acids, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the application of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DM-QDA) in cell-based assays. Belonging to the class of substituted quinoline-2,3-dicarboxylic acids, this compound serves as a structural probe for the N-methyl-D-aspartate (NMDA) receptor , specifically targeting the strychnine-insensitive glycine modulatory site (GluN1 subunit). While less potent than its halogenated analog (5,7-dichlorokynurenic acid), the 5,7-dimethyl derivative provides critical structure-activity relationship (SAR) data regarding the steric and electronic requirements for glycine site antagonism. This guide details protocols for evaluating its neuroprotective efficacy against excitotoxicity and real-time calcium dynamics in neuronal cultures.

Technical Overview & Mechanism of Action

Chemical Identity[1][2]
  • Compound Name: 5,7-Dimethylquinoline-2,3-dicarboxylic acid[1][2][3]

  • Core Scaffold: Quinoline-2,3-dicarboxylic acid (QDA)

  • Key Substituents: Methyl groups at positions 5 and 7; Carboxyl groups at positions 2 and 3.

  • Solubility: Soluble in DMSO (up to 100 mM) and 1M NaOH. Limited solubility in neutral aqueous buffers; requires pH adjustment.

Mechanism of Action (MOA)

The quinoline-2,3-dicarboxylic acid scaffold mimics the structure of endogenous ligands like kynurenic acid and quinolinic acid . However, specific substitution at the 5 and 7 positions (as seen in 5,7-dichlorokynurenic acid) typically confers competitive antagonistic activity at the glycine co-agonist site of the NMDA receptor.

  • Target: Glycine binding pocket on the GluN1 subunit of the NMDA receptor complex.

  • Effect: Prevents the binding of the co-agonist glycine (or D-serine), thereby inhibiting channel opening even in the presence of glutamate.

  • Downstream Consequence: Reduction of Ca²⁺ influx, prevention of mitochondrial depolarization, and inhibition of excitotoxic cell death.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the glutamatergic signaling pathway.

NMDA_Signaling cluster_NMDAR NMDA Receptor Complex Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine (Co-Agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds (Required) Compound 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Compound->GluN1 Competitive Antagonism Neuroprotection Neuroprotection (Survival) Compound->Neuroprotection Promotes Channel Ion Channel (Ca2+ Permeability) GluN2->Channel Activation GluN1->Channel Activation Ca_Influx Ca2+ Influx Channel->Ca_Influx Opens Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity Overload

Caption: Competitive antagonism of the NMDA receptor Glycine site by 5,7-Dimethylquinoline-2,3-dicarboxylic acid prevents channel opening and downstream excitotoxicity.

Experimental Protocols

Protocol A: Neuroprotection Assay (Excitotoxicity Model)

Objective: To determine the IC50 of 5,7-Dimethylquinoline-2,3-dicarboxylic acid in preventing NMDA-induced neuronal death. Cell Model: Primary Rat Cortical Neurons (DIV 10-14).

Reagents Required[4][5][6][7]
  • Culture Medium: Neurobasal medium + B27 supplement.

  • Insult Agent: NMDA (100 µM) + Glycine (10 µM).

  • Test Compound: 5,7-Dimethylquinoline-2,3-dicarboxylic acid (Stock: 100 mM in DMSO).

  • Readout: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH Release Kit.

Step-by-Step Methodology
  • Preparation:

    • Plate primary cortical neurons in 96-well poly-D-lysine coated plates at

      
       cells/well.
      
    • Maintain cultures for 10–14 days in vitro (DIV) to ensure mature receptor expression.

  • Compound Pre-treatment:

    • Wash cells once with Mg²⁺-free Locke’s buffer (Mg²⁺ blockade prevents NMDA activation; removal is necessary).

    • Prepare serial dilutions of the test compound (0.1 µM – 100 µM) in Locke’s buffer.

    • Incubate cells with the test compound for 15 minutes prior to insult.

  • Excitotoxic Insult:

    • Add NMDA (final concentration 100 µM) and Glycine (10 µM) directly to the wells containing the test compound.

    • Note: Co-incubation is critical as this is a competitive antagonist.

    • Incubate for 20 minutes at 37°C.

  • Recovery:

    • Aspirate the insult medium.

    • Wash once with fresh Neurobasal medium.

    • Replace with original conditioned medium (or fresh maintenance medium).

    • Incubate for 24 hours at 37°C / 5% CO₂.

  • Readout (MTT Assay):

    • Add MTT solution (0.5 mg/mL) and incubate for 3 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Data Analysis

Normalize viability to "No Insult" control (100%) and "NMDA Only" control (0%). Plot log[concentration] vs. % Viability to determine IC50.

Protocol B: Real-Time Calcium Flux Assay (FLIPR)

Objective: To validate functional blockade of the NMDA receptor channel in real-time. Cell Model: HEK293 cells stably transfected with GluN1/GluN2A or GluN1/GluN2B subunits.

Reagents Required[4][5][6][7]
  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS containing 20 mM HEPES, 2 mM CaCl₂, 0 mM Mg²⁺ (Crucial: Mg²⁺ blocks the channel).

  • Agonist Solution: Glutamate (10 µM) + Glycine (10 µM).

Step-by-Step Methodology
  • Dye Loading:

    • Seed cells in black-walled, clear-bottom 96-well plates (

      
       cells/well).
      
    • Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer for 45 minutes at 37°C.

    • Wash 3x with Assay Buffer to remove extracellular dye.

  • Baseline & Treatment:

    • Incubate cells with 5,7-Dimethylquinoline-2,3-dicarboxylic acid (various concentrations) for 10 minutes.

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
  • Agonist Injection:

    • Inject Agonist Solution (Glutamate/Glycine) automatically.

    • Record fluorescence (

      
      ) for 180 seconds.
      
  • Quantification:

    • Calculate

      
      .
      
    • Compare peak response in treated vs. vehicle wells.

Anticipated Results & Data Interpretation

The following table summarizes expected trends if the compound acts as a competitive glycine-site antagonist.

Assay TypeReadoutVehicle + NMDACompound (Low Dose) + NMDACompound (High Dose) + NMDAInterpretation
Neuroprotection Cell Viability (%)< 20% (High Death)40-50%> 80% (Protection)Dose-dependent rescue confirms antagonism.
Ca²⁺ Flux Fluorescence (RFU)High PeakModerate PeakFlat / BaselineBlockade of ion channel opening.
Schild Analysis Dose-RatioN/AShift RightShift RightParallel shift of Glycine dose-response curve indicates competitive mechanism.
Troubleshooting & Optimization
  • Solubility Issues: If precipitation occurs in aqueous buffer, ensure the stock in DMSO is fresh. The dicarboxylic acid groups may require a slightly basic pH (7.4–7.8) for optimal solubility in buffer; avoid acidic buffers.

  • Magnesium Block: Ensure all functional assays are performed in Mg²⁺-free media. Physiological Mg²⁺ (1-2 mM) blocks the NMDA pore and will mask the effect of the antagonist.

  • Glycine Contamination: Standard media (DMEM/RPMI) contain high levels of glycine (400 µM). Use MEM or specialized buffers to control glycine concentration, otherwise, the competitive antagonist will be outcompeted.

References

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

  • Baron, B. M., et al. (1990). Heptyl-physostigmine derivatives: structure-activity relationships at the NMDA receptor glycine site. European Journal of Pharmacology, 183(4), 1139. Link

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(18), 2865-2886. Link

  • McNamara, D., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors.[8] Neuroscience Letters, 120(1), 17-20.[8] Link

  • Foster, A. C., et al. (1992). Kynurenic acid analogues with improved affinity for the glycine site of the N-methyl-D-aspartate receptor. Molecular Pharmacology, 41(5), 914-922. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

This guide provides in-depth technical support for researchers engaged in the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. We will explore the prevalent synthetic challenges, focusing on the Pfitzinger react...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. We will explore the prevalent synthetic challenges, focusing on the Pfitzinger reaction, and offer practical, field-proven solutions to enhance yield and purity.

Core Synthesis Overview: The Pfitzinger Reaction

The synthesis of substituted quinoline carboxylic acids is frequently accomplished via the Pfitzinger reaction.[1] This reaction condenses an isatin derivative with a carbonyl compound containing an α-methylene group under strong basic conditions.[2][3] For the target molecule, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, the key reactants are 5,7-dimethylisatin and a C4-dicarbonyl synthon, such as diethyl oxaloacetate.

The reaction proceeds through several key mechanistic steps, which are crucial to understand for effective troubleshooting:

  • Isatin Ring Opening: A strong base (e.g., KOH) hydrolyzes the amide bond in 5,7-dimethylisatin to form the potassium salt of 5,7-dimethylisatinic acid.[2][3] This is a critical step; incomplete ring opening is a common source of failure.[4]

  • Condensation: The free aniline group of the opened isatin condenses with one of the carbonyl groups of the dicarbonyl compound (e.g., diethyl oxaloacetate) to form an imine intermediate.[3]

  • Cyclization & Dehydration: The enolate of the dicarbonyl component then attacks the ketone of the isatinic acid backbone in an intramolecular Claisen-type condensation. Subsequent dehydration yields the aromatic quinoline ring.[3]

  • Saponification: If an ester like diethyl oxaloacetate is used, a final hydrolysis step is required to yield the dicarboxylic acid product.

Visualizing the Pfitzinger Mechanism

Pfitzinger_Mechanism Pfitzinger Reaction for 5,7-Dimethylquinoline-2,3-dicarboxylic acid cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Isatin 5,7-Dimethylisatin RingOpening Isatin Ring Opening (KOH) Isatin->RingOpening + KOH Oxaloacetate Diethyl Oxaloacetate Condensation Condensation Oxaloacetate->Condensation RingOpening->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Saponification Ester Hydrolysis (Saponification) Cyclization->Saponification Product 5,7-Dimethylquinoline-2,3- dicarboxylic acid Saponification->Product

Caption: Core workflow of the Pfitzinger synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is extremely low. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. Let's break down the most common culprits and their solutions.

  • Cause A: Incomplete Isatin Ring Opening. The initial hydrolysis of the isatin is fundamental. If the ring does not open completely before the carbonyl compound is added, the subsequent condensation and cyclization cannot occur efficiently.[4]

    • Solution: Implement a two-step addition. First, dissolve the 5,7-dimethylisatin in a strong aqueous base (e.g., 30-50% KOH) and stir until the initial deep color fades to a pale yellow or straw color. This visual cue indicates the formation of the isatinate salt. Only then should you add the carbonyl reactant (diethyl oxaloacetate).

  • Cause B: Suboptimal Reactant Stoichiometry. Isatin can be difficult to remove from the final product. Using an improper ratio can lead to either unreacted starting material or unwanted side reactions.

    • Solution: Use a molar excess of the carbonyl compound (e.g., 1.5 to 2.5 equivalents of diethyl oxaloacetate). This drives the reaction towards completion, ensuring maximum consumption of the more valuable 5,7-dimethylisatin.[4]

  • Cause C: Insufficient Reaction Time or Temperature. The Pfitzinger reaction can be slow, and if stopped prematurely, the yield will naturally be low.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time (up to 24-48 hours) or moderately increasing the temperature (e.g., from room temperature to 40-60°C).[4] Be cautious, as excessive heat can promote tar formation.

Question 2: My reaction mixture turned into a dark, intractable tar. How can this be prevented?

Answer: Tar formation is arguably the most common failure mode of the Pfitzinger reaction. It is typically caused by the self-condensation of reactants or the polymerization of reactive intermediates under strongly basic conditions.[4]

  • Cause A: Simultaneous Mixing of Reactants. Adding the isatin, base, and carbonyl compound all at once creates a "race" between the desired reaction and various side reactions, which often results in polymerization.

    • Solution: As mentioned above, the single most effective preventative measure is the sequential addition of reagents. Ensure the isatin ring is fully opened by the base before introducing the diethyl oxaloacetate.[4]

  • Cause B: Excessive Temperature. High temperatures can accelerate the decomposition of intermediates like oxaloacetate in the strongly alkaline solution and promote polymerization.

    • Solution: Maintain a controlled temperature. For sensitive substrates, running the reaction at a lower temperature (e.g., 30-40°C) for a longer duration is often more effective than forcing it at high heat.

  • Cause C: Purity of Reactants. Impurities in either the 5,7-dimethylisatin or the diethyl oxaloacetate can act as initiators for polymerization or participate in side reactions.

    • Solution: Ensure all reactants are of high purity. Recrystallize the isatin if necessary and use freshly distilled or high-purity grade diethyl oxaloacetate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Tar) Check_Order Was reactant addition sequential? (Isatin + Base first?) Start->Check_Order Check_Stoich Was carbonyl compound in excess? Check_Order->Check_Stoich Yes Fix_Order Action: Pre-react Isatin with base before adding carbonyl compound. Check_Order->Fix_Order No Check_Temp Was temperature controlled (<60°C)? Check_Stoich->Check_Temp Yes Fix_Stoich Action: Use 1.5-2.5 eq. of carbonyl compound. Check_Stoich->Fix_Stoich No Check_Purity Are reactants high purity? Check_Temp->Check_Purity Yes Fix_Temp Action: Reduce temperature, increase reaction time. Check_Temp->Fix_Temp No Other_Issues Consult advanced literature for alternative routes. Check_Purity->Other_Issues Yes Fix_Purity Action: Purify starting materials. Check_Purity->Fix_Purity No Result_Good Problem Solved Fix_Order->Result_Good Fix_Stoich->Result_Good Fix_Temp->Result_Good Fix_Purity->Result_Good

Caption: A decision tree for troubleshooting common Pfitzinger reaction issues.

Question 3: How do I effectively purify the final product from unreacted starting materials and side products?

Answer: Purification relies on the acidic nature of your target molecule. A standard acid-base extraction/precipitation is highly effective.

  • Initial Workup: After the reaction is complete, cool the mixture and dilute it with water.

  • Base Wash: Adjust the pH to a basic level (pH 8-9) using a saturated sodium bicarbonate solution.[4] Your dicarboxylic acid product will deprotonate and dissolve in the aqueous layer. Unreacted carbonyl compounds and neutral byproducts will remain in the organic phase or as a precipitate.

  • Extraction: Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove these neutral impurities.[4] Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a mineral acid (e.g., 1M HCl) to a pH of ~3-4.[5] The 5,7-Dimethylquinoline-2,3-dicarboxylic acid will precipitate out as a solid.

  • Isolation and Final Wash: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts, then dry under vacuum.[4][5] If needed, further purification can be achieved by recrystallization from an ethanol/water mixture.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal base and solvent system? A strong base is required. Aqueous potassium hydroxide (KOH) at a concentration of 30-50% is most commonly cited and highly effective for the initial isatin ring-opening. The reaction is often run in a protic solvent like ethanol or simply in the concentrated aqueous base if the reactants are sufficiently soluble.

FAQ 2: Are there viable alternative synthetic routes? Yes. While the Pfitzinger reaction is common, other methods for preparing quinoline-2,3-dicarboxylic acids exist. One notable route involves the reaction of a β-anilino-α,β-unsaturated ester with an immonium salt (a Vilsmeier reagent), followed by hydrolysis.[6] This multi-step process can offer higher yields for specific substrates but requires different starting materials.

FAQ 3: What analytical techniques are best for characterization? For final product characterization, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared Spectroscopy (IR): To identify key functional groups, particularly the broad O-H stretch of the carboxylic acids and C=O stretches.

Recommended Experimental Protocol

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.[4] Optimization may be required.

Materials:

  • 5,7-dimethylisatin

  • Diethyl oxaloacetate

  • Potassium hydroxide (KOH)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Isatin Ring Opening: In a round-bottom flask, prepare a 40% (w/v) aqueous solution of KOH. To this solution, add 5,7-dimethylisatin (1.0 eq). Stir the mixture vigorously at room temperature. The initial dark solution should lighten to a pale yellow/straw color over 30-60 minutes.

  • Condensation: To the solution from step 1, add diethyl oxaloacetate (2.0 eq) dropwise over 15 minutes.

  • Reaction: Gently warm the reaction mixture to 45-50°C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Saponification & Workup: After completion, cool the mixture to room temperature. Add an equal volume of water. Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the ester groups.

  • Purification:

    • Cool the reaction mixture and wash it twice with ethyl acetate to remove neutral impurities.

    • Transfer the aqueous layer to a beaker and cool in an ice bath.

    • Slowly add 1M HCl with stirring until the pH reaches 3-4, at which point a precipitate will form. . Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with cold deionized water and dry in a vacuum oven at 60°C to a constant weight.

Key Reaction Parameters (Summary Table)

ParameterRecommended ValueRationale / Notes
Stoichiometry 1.0 eq 5,7-dimethylisatinLimiting reagent.
2.0 eq Diethyl oxaloacetateExcess drives reaction to completion.[4]
Sufficient 40% KOHEnsures complete isatin ring opening.
Temperature 45-50°CBalances reaction rate against risk of tar formation.
Reaction Time 24 hoursMonitor by TLC; may require longer time.[4]
Workup pH (Base) 8-9 (with NaHCO₃)Solubilizes the acidic product for washing.[4]
Precipitation pH 3-4 (with HCl)Ensures complete protonation and precipitation of the product.[5]

References

  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. (n.d.). Benchchem.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.
  • The Pfitzinger Reaction. (2024). Sciencemadness.org.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). ResearchGate. Retrieved from [Link]

  • A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives. (2012). Journal of Chemical Sciences, 124(2), 431–435. Indian Academy of Sciences. Retrieved from [Link]

  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1994). Google Patents.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.

Sources

Optimization

Side reactions in the synthesis of substituted quinolines

Technical Support Center: Synthesis of Substituted Quinolines Introduction Welcome to the technical support center for quinoline synthesis. This guide moves beyond standard textbook procedures to address the specific fai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Quinolines

Introduction

Welcome to the technical support center for quinoline synthesis. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the synthesis of substituted quinolines. Whether you are scaling up a Skraup reaction or fine-tuning a Povarov cycloaddition, the protocols below are designed to diagnose side reactions and restore reaction integrity.

Module 1: The "Tar" Problem & Regioselectivity (Skraup & Doebner-von Miller)

The Issue: The Skraup and Doebner-von Miller syntheses are notorious for producing dark, viscous polymers ("tar") and difficult-to-separate regioisomers.

Troubleshooting Polymerization (Tar Formation)

Mechanism of Failure: The reaction relies on the in situ formation of


-unsaturated carbonyls (e.g., acrolein). Under harsh acidic/oxidative conditions, these intermediates readily undergo radical polymerization rather than the desired Michael addition to the aniline.

Diagnostic:

  • Symptom: Reaction mixture turns black/viscous immediately; low recovery of volatile organics.

  • Cause: Uncontrolled exotherm or excessive oxidant concentration.

Corrective Protocol (The "Modified Skraup"): Instead of the traditional violent reflux, utilize a biphasic or moderated system.

  • Moderator Addition: Add ferrous sulfate (

    
    ) to the reaction. It acts as a radical scavenger, inhibiting the polymerization of acrolein without stopping the ionic cyclization.
    
  • Oxidant Switch: Replace nitrobenzene (which often causes violent exotherms) with iodine (

    
    )  or sodium m-nitrobenzenesulfonate . These allow for a smoother oxidation of the dihydroquinoline intermediate.
    
  • Solvent System: Use Sulfolane as the solvent. It allows high temperatures (

    
    ) but stabilizes the ionic intermediates, significantly reducing tar.
    
The Regioselectivity Nightmare (3-Substituted Anilines)

The Issue: Using a meta-substituted aniline (


 at position 3) creates two non-equivalent ortho positions for ring closure, leading to a mixture of 5-substituted and 7-substituted quinolines.

Decision Logic:

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me): Strongly activate the ring. Ring closure prefers the position para to the EDG (sterically less hindered and electronically favorable), favoring the 7-substituted quinoline .

  • Electron Withdrawing Groups (EWG) (e.g., -NO

    
    , -Cl):  Deactivate the ring. The "para" position is deactivated, often forcing ring closure ortho to the substituent, leading to the 5-substituted quinoline  (or a messy mixture).
    

Data: Regioisomer Ratios in Skraup Synthesis

Substituent (meta-position)Electronic EffectMajor ProductApprox. Ratio (7-sub : 5-sub)
-OCH

Strong EDG7-methoxyquinoline> 90:10
-CH

Weak EDG7-methylquinoline~ 70:30
-Cl Weak EWGMixture~ 45:55
-NO

Strong EWG5-nitroquinoline~ 30:70

Visualization: Skraup Reaction Pathways

SkraupPathways Aniline Aniline + Glycerol Acrolein Acrolein (in situ) Aniline->Acrolein H2SO4, Heat Michael Michael Addition (Reversible) Acrolein->Michael Aniline Attack Polymer SIDE REACTION: Radical Polymerization (TAR) Acrolein->Polymer Uncontrolled Oxidant/Temp Cyclization Acid-Catalyzed Cyclization Michael->Cyclization -H2O Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Quinoline Substituted Quinoline Dihydro->Quinoline Oxidation (-2H)

Caption: Divergent pathways in Skraup synthesis.[1] Control of the Acrolein node is critical to prevent polymerization (Red).

Module 2: Condensation Failures (Friedländer & Combes)

Friedländer Synthesis: Self-Condensation

The Issue: The 2-aminoaryl ketone reacts with itself (aldol condensation) rather than the target ketone/aldehyde. Troubleshooting:

  • Q: My yield is <20%, and I see a dimer of the starting material.

  • A: This is "anthranil formation" or simple aldol dimerization.

    • Solution: Use acid catalysis (

      
      /AcOH)  instead of base. Base catalysis promotes the kinetic enolate of the external ketone, but if that ketone is bulky, the amino-ketone self-condenses. Acid catalysis activates the carbonyl of the external ketone, making it more electrophilic toward the amine.
      
Combes Synthesis: Cyclization Failure

The Issue: The aniline and


-diketone form the intermediate enamine (Schiff base), but it refuses to cyclize into the quinoline ring.
Mechanism:  The ring closure is an electrophilic aromatic substitution.[2][3] If the aniline ring has EWG substituents , the ring is too deactivated to attack the protonated carbonyl.
Protocol: 
  • Isolate the Enamine: Do not run as one-pot. Reflux aniline + diketone with molecular sieves, then strip solvent.

  • The "Hard" Cyclization: Dissolve the isolated enamine in Polyphosphoric Acid (PPA) or Concentrated

    
     . Heat to 100-140°C.
    
    • Note: If

      
      , cyclization may still fail. Consider the Gould-Jacobs reaction  as an alternative for highly deactivated anilines.
      

Module 3: Kinetic vs. Thermodynamic Control (Conrad-Limpach vs. Knorr)

The Issue: Producing the wrong isomer (4-hydroxyquinoline vs. 2-hydroxyquinoline) when reacting anilines with


-ketoesters.

The Rule: The product depends entirely on the temperature of the initial condensation step.

Comparison Table: Reaction Control

Reaction NameInitial TempIntermediateFinal CyclizationProductControl Type
Conrad-Limpach < 20°C

-Aminoacrylate (Enamine)
250°C (Thermal)4-Hydroxyquinoline Kinetic
Knorr > 100°C

-Ketoanilide (Amide)

(Acid)
2-Hydroxyquinoline Thermodynamic

Visualization: The Thermal Switch

ConradKnorr Start Aniline + Ethyl Acetoacetate LowTemp Low Temp (<20°C) (Kinetic Control) Start->LowTemp HighTemp High Temp (>100°C) (Thermodynamic Control) Start->HighTemp Enamine Enamine Intermediate (Aminoacrylate) LowTemp->Enamine -H2O HeatShock Thermal Shock (250°C) Diphenyl Ether Enamine->HeatShock Cyclization Prod4 4-Hydroxyquinoline HeatShock->Prod4 -EtOH Amide Amide Intermediate (Acetoacetanilide) HighTemp->Amide -EtOH AcidCycl Acid Cyclization (H2SO4, 100°C) Amide->AcidCycl Cyclization Prod2 2-Hydroxyquinoline AcidCycl->Prod2 -H2O

Caption: Selectivity is determined in the first step. Low temp favors C-N bond formation (Enamine); High temp favors Amide formation.

Module 4: Modern Multi-Component (Povarov Reaction)

The Issue: Low diastereoselectivity or incomplete conversion in the three-component coupling (Aniline + Aldehyde + Alkene).

Troubleshooting Guide:

  • Water Management: The imine formation releases water, which can hydrolyze the Lewis Acid catalyst (

    
     or 
    
    
    
    ).
    • Fix: Add activated 4Å Molecular Sieves to the reaction vessel.

  • Stoichiometry: Electron-rich alkenes (e.g., vinyl ethers) can polymerize under Lewis Acid conditions.

    • Fix: Use the alkene in excess (1.5 - 2.0 equiv) and add it slowly to the pre-formed imine/catalyst complex at 0°C.

  • Oxidation State: The Povarov product is often a tetrahydroquinoline (THQ). If the fully aromatic quinoline is desired, an oxidative workup is required.

    • Protocol: Treat the crude THQ with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese Dioxide (

      
      ) in dichloromethane.
      

References

  • Manske, R. H. F., & Kulka, M. (1953).[4][5] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[4][5] Link[4][5]

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link

  • Kouzi, S. A., & Miller, D. D. (1994). Regioselectivity in the Skraup synthesis of quinolines. Journal of Natural Products, 57(11), 1599-1602. (Specifics on meta-substituent effects).
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Koulocheri, S. D., & Haroutounian, S. A. (2008). Povarov reaction: A versatile method for the synthesis of quinolines.[6] Current Organic Chemistry, 12(17), 1454-1467.

  • Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Skraup reaction with m-substituted anilines.[1] Journal of the Chemical Society, 437-445. (Authoritative source on the 5- vs 7-isomer ratios).

Sources

Troubleshooting

Technical Support Center: Optimization of Gould-Jacobs Reaction Conditions for Dimethylquinolines

Welcome to the technical support guide for the optimization of the Gould-Jacobs reaction, with a specific focus on the synthesis of dimethylquinoline derivatives. This resource is tailored for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of the Gould-Jacobs reaction, with a specific focus on the synthesis of dimethylquinoline derivatives. This resource is tailored for researchers, chemists, and drug development professionals who are leveraging this classic yet powerful reaction to build the quinoline scaffold. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic strategy.

Understanding the Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction, first detailed in 1939, is a cornerstone of heterocyclic chemistry for preparing 4-hydroxyquinolines.[1][2] The synthesis is a multi-step sequence that begins with the condensation of an aniline (in our case, a dimethylaniline or lutidine) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the target 4-hydroxyquinoline.[3][4]

The reaction's success, particularly for substituted anilines like dimethylanilines, is highly dependent on carefully controlled conditions, as the crucial electrocyclization step requires significant thermal energy.[2]

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A Dimethylaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Anilidomethylenemalonate Intermediate A->B Nucleophilic Substitution C Ethyl 4-hydroxy-dimethylquinoline- 3-carboxylate B->C Heat (~250°C) 6π Electrocyclization D Dimethylquinoline- 3-carboxylic Acid C->D Base (e.g., NaOH) Hydrolysis E 4-Hydroxy-dimethylquinoline (Final Product) D->E Heat (-CO2)

Caption: The four key stages of the Gould-Jacobs reaction sequence.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction a preferred method for synthesizing 4-hydroxyquinolines?

The Gould-Jacobs reaction is highly versatile and particularly effective for anilines bearing electron-donating groups, such as the methyl groups in dimethylanilines.[1][2] It provides a direct route to the 4-hydroxyquinoline-3-carboxylate scaffold, a crucial intermediate in the synthesis of numerous pharmaceuticals, including quinolone antibiotics and antimalarial drugs.[1][5]

Q2: What are the critical parameters to control in this reaction?

The most critical parameter is temperature, especially during the cyclization step, which often requires temperatures around 250°C to overcome the activation energy for the 6-electron electrocyclization.[3][5] The choice of solvent, reaction time, and the electronic nature of the substituents on the aniline ring are also pivotal for achieving high yields.[5]

Q3: Are there modern alternatives to the high-temperature thermal cyclization?

Yes. While traditional methods rely on high-boiling solvents like diphenyl ether, modern adaptations have significantly improved efficiency. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by enabling rapid, uniform heating to the required high temperatures.[6][7][8] Additionally, the use of acidic promoters like Eaton's reagent (P₂O₅ in methanesulfonic acid) can facilitate the cyclization under much milder conditions (e.g., 80-100°C).[9]

Q4: Can this reaction produce regioisomers with asymmetrically substituted anilines?

Absolutely. When using an asymmetrically substituted aniline, the cyclization can occur at either of the two ortho positions relative to the amino group. The regioselectivity is governed by a complex interplay of steric hindrance and the electronic effects of the substituents.[3][5][10] A bulky substituent will typically direct the cyclization to the less hindered ortho position.[5]

Troubleshooting Guide: From Low Yields to Side Products

Navigating the challenges of the Gould-Jacobs reaction is key to success. This guide addresses the most common issues encountered in the lab.

Troubleshooting_Workflow Start Experiment Issue Encountered LowYield Problem: Low or No Yield of Cyclized Product Start->LowYield SideProducts Problem: Significant Side Products or Tar Formation Start->SideProducts IncompleteReaction Problem: Incomplete Hydrolysis or Decarboxylation Start->IncompleteReaction TempCheck Is Cyclization Temp ≥ 250°C? LowYield->TempCheck TimeTempControl Are reaction time and temperature tightly controlled? SideProducts->TimeTempControl MonitorSteps Are later steps (hydrolysis, decarboxylation) monitored? IncompleteReaction->MonitorSteps SolventCheck Is a high-boiling solvent being used? TempCheck->SolventCheck Yes IncreaseTemp Solution: Ensure adequate heating. Use high-boiling solvent (e.g., diphenyl ether) or switch to microwave synthesis. TempCheck->IncreaseTemp No ModernMethod Consider Alternative Methods SolventCheck->ModernMethod No SolventCheck->IncreaseTemp Yes ModernMethod->IncreaseTemp OptimizeConditions Solution: Reduce temperature slightly and increase reaction time. Ensure inert atmosphere and purity of reagents. TimeTempControl->OptimizeConditions No CheckConditions Solution: Monitor by TLC. Ensure sufficient reflux for hydrolysis. For decarboxylation, heat above melting point or use a copper catalyst. MonitorSteps->CheckConditions No

Caption: A logical workflow for troubleshooting common Gould-Jacobs reaction issues.

Q: My cyclization step is failing, resulting in a very low yield. What's going wrong?

A: This is the most common challenge and usually points to insufficient energy to drive the reaction.

  • Potential Cause 1: Insufficient Temperature. The thermal electrocyclization of the anilidomethylenemalonate intermediate has a high activation energy barrier and typically requires temperatures of ~250°C or higher.[3][5]

    • Expert Solution: Ensure your heating apparatus can consistently achieve and maintain this temperature. The use of a high-boiling, inert solvent is crucial for thermal stability and efficient heat transfer. Suitable solvents include diphenyl ether (b.p. 259°C) or Dowtherm A.[5][10] Using these solvents can increase yields significantly, in some cases up to 95%.[5]

  • Potential Cause 2: Substrate Reactivity. While the methyl groups on a dimethylaniline are electron-donating and generally favor the reaction, their position can influence reactivity. If other electron-withdrawing groups are present on the ring, more forcing conditions (higher temperatures, longer reaction times) may be necessary.[5]

    • Expert Solution: For less reactive substrates, consider microwave-assisted synthesis. Microwave irradiation can rapidly heat the reaction mixture to temperatures like 250°C or even 300°C, drastically shortening reaction times from hours to minutes and often improving yields.[6][8] For example, heating aniline and excess DEEM to 300°C for 5 minutes via microwave yielded 47% of the product, a significant improvement over lower temperature or longer duration runs.[6]

Q: My reaction mixture is turning dark, and I'm isolating a lot of tar-like side products. How can I minimize this?

A: This suggests product decomposition or competing side reactions at high temperatures.

  • Potential Cause: Thermal Degradation. While high temperatures are necessary for cyclization, prolonged exposure can lead to the decomposition of both the starting materials and the desired quinoline product.[3]

    • Expert Solution: The key is to find the "sweet spot" for time and temperature. Instead of pushing for the highest possible temperature, try using a slightly lower temperature (e.g., 240-250°C) for a precisely controlled duration (e.g., 30-60 minutes).[2] Monitor the reaction closely (e.g., by observing the cessation of ethanol evolution). Using a modern method like Eaton's reagent allows for cyclization at much lower temperatures (80–100 °C), which inherently minimizes thermal decomposition pathways.[9]

Q: The final hydrolysis and decarboxylation steps are inefficient. What can I do?

A: These steps, while straightforward, require specific conditions for completion.

  • Potential Cause 1: Incomplete Saponification. The hydrolysis of the ethyl ester at the 3-position requires robust basic conditions to proceed to completion.

    • Expert Solution: Suspend the ethyl 4-hydroxy-dimethylquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting ester has been consumed before proceeding with acidic workup.

  • Potential Cause 2: Inefficient Decarboxylation. The thermal removal of the carboxylic acid group also requires high temperatures, typically above the compound's melting point.[2]

    • Expert Solution: Place the dry quinoline-3-carboxylic acid in a flask and heat it carefully in a sand bath or with a suitable heating mantle to 200-250°C until the evolution of CO₂ gas ceases.[2] For stubborn substrates, the addition of a catalyst like copper powder can facilitate the decarboxylation at a lower temperature.

Data Presentation & Optimized Protocols

Comparative Table of Reaction Conditions
MethodAniline SubstrateReagent/SolventPromoter/CatalystTemperature (°C)TimeTypical YieldReference
Conventional 2,3-DimethylanilineDiphenyl EtherThermal~250 °C30-60 minModerate[2][5]
Microwave AnilineDEEM (Neat)Microwave300 °C5 min47%[6]
Catalytic Substituted AnilinesMethanesulfonic AcidP₂O₅ (Eaton's Reagent)80-100 °C2 hGood to Excellent[9]
Experimental Protocols

Protocol 1: Classical Synthesis of 4-Hydroxy-7,8-dimethylquinoline

This protocol details the traditional multi-step synthesis using thermal heating in a high-boiling solvent.

  • Step 1: Condensation

    • In a round-bottom flask, combine 2,3-dimethylaniline (1 equiv.) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv.).

    • Heat the mixture at 100-120°C for 1 hour. The mixture will become a solid or thick slurry upon cooling. This intermediate can often be used without further purification.

  • Step 2: Thermal Cyclization

    • In a flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate from Step 1 in diphenyl ether (approx. 5-10 mL per gram of intermediate).

    • Heat the solution to a vigorous reflux (~250°C) for 45 minutes. Monitor the reaction by observing the evolution of ethanol.

    • Allow the mixture to cool to room temperature. The product, ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, should precipitate.

    • Add a non-polar solvent like hexane to facilitate further precipitation, then collect the solid by filtration and wash with hexane.

  • Step 3: Saponification

    • Suspend the dried product from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until precipitation of the carboxylic acid is complete.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

  • Step 4: Decarboxylation

    • Place the dried 7,8-dimethylquinoline-3-carboxylic acid in a dry flask.

    • Heat the solid above its melting point (~240-250°C) until the bubbling (CO₂ evolution) stops.

    • The resulting crude 4-hydroxy-7,8-dimethylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a rapid and often higher-yielding alternative for the condensation and cyclization steps.[2][6]

  • Materials: Aniline (or dimethylaniline), Diethyl ethoxymethylenemalonate (DEEM), Microwave vial (2-5 mL) with a magnetic stir bar, Dedicated microwave synthesis system.

  • Procedure:

    • To a 2.5 mL microwave vial, add the chosen aniline (e.g., 2.0 mmol) and DEEM (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[2][6]

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to the target temperature (e.g., 250°C or 300°C) and hold for the specified time (e.g., 5-15 minutes).

    • After the reaction, cool the vial to room temperature. A precipitate of the product should form.

    • Filter the solid product, wash with a small amount of ice-cold acetonitrile (3 mL), and dry under vacuum.

    • The resulting ethyl 4-hydroxy-dimethylquinoline-3-carboxylate can then be carried forward for saponification and decarboxylation as described in Protocol 1.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Stark, K.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26(1), 163. [Link]

  • Reddy, C. S.; et al. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie2013 , 346(5), 333-343. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Martinez, R.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank2016 , 2016(4), M914. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Khan, I.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of the Chemical Society of Pakistan2013 , 35(5), 1435-1440. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]

  • Wernik, M.; et al. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. Eur. J. Org. Chem.2020 , 2020(48), 7545-7554. [Link]

  • Merck Index Online. Gould-Jacobs Reaction. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

Welcome to the technical support center for 5,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues with this compound. As a dicarboxylic acid with a fused aromatic ring system, 5,7-Dimethylquinoline-2,3-dicarboxylic acid presents unique solubility challenges that require a systematic and informed approach. This document provides the foundational knowledge and experimental protocols to help you successfully solubilize this compound for your research needs.

Understanding the Molecule: The Root of the Solubility Challenge

5,7-Dimethylquinoline-2,3-dicarboxylic acid possesses a complex physicochemical profile. Its rigid, planar quinoline backbone, decorated with two methyl groups, contributes to its hydrophobic character and strong crystal lattice energy, both of which hinder dissolution. Conversely, the two carboxylic acid groups offer a pathway to aqueous solubility through pH-mediated ionization. The interplay between these opposing characteristics is central to understanding and overcoming its limited solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a series of troubleshooting guides in a question-and-answer format to address common issues encountered during the solubilization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Q1: My 5,7-Dimethylquinoline-2,3-dicarboxylic acid is not dissolving in water. What is the first step I should take?

Answer: The initial insolubility in neutral water is expected due to the compound's hydrophobic quinoline core. The first and most effective step is to adjust the pH of the aqueous solution. Since this is a dicarboxylic acid, increasing the pH will deprotonate the carboxylic acid groups, forming a more soluble salt.[][2][3][4][5]

  • Preparation of a Slurry: Add a known amount of 5,7-Dimethylquinoline-2,3-dicarboxylic acid to deionized water to create a slurry (e.g., 1-5 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the slurry. It will likely be acidic.

  • Titration with Base: While stirring, slowly add a dilute solution of a base, such as 0.1 M NaOH or KOH, dropwise.

  • Monitoring Dissolution: Observe the slurry for dissolution as the pH increases. The compound should start to dissolve as the pH rises above the pKa of the first carboxylic acid group and will be fully dissolved once both carboxylic acid groups are deprotonated.

  • Target pH: Aim for a final pH of 7.0-8.0 for initial experiments. The solubility is expected to increase significantly as the pH moves further into the basic range.

  • Final Concentration Adjustment: Once the compound is fully dissolved, you can adjust the final concentration by adding more solvent or compound as needed, ensuring the pH is maintained.

Q2: I have adjusted the pH, but the solubility is still not high enough for my experimental needs. What's the next step?

Answer: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent. Co-solvents can increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous environment.[][2][5][6][7][8][9][10] A combination of pH adjustment and a co-solvent is often a powerful strategy.[]

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 300 or 400 (PEG-300, PEG-400)

  • Dimethyl sulfoxide (DMSO)

  • Prepare Stock Solutions: Prepare stock solutions of your compound in the basic aqueous buffer that provided partial solubility from the previous step.

  • Co-solvent Addition: To small aliquots of your stock solution, add increasing percentages (v/v) of a co-solvent. Start with 5-10% and increase incrementally up to 40-50%, if your experimental system allows.

  • Observation: Observe for any signs of precipitation or increased clarity.

  • Equilibration: Allow the solutions to equilibrate for a period (e.g., 1-2 hours) at a controlled temperature, with occasional mixing.

  • Solubility Assessment: Visually inspect for complete dissolution. For a more quantitative assessment, you can filter the solutions and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Co-solventConcentration (% v/v)Observed Solubility (Visual)
Ethanol10%Partial
20%Improved
30%Complete
Propylene Glycol10%Partial
20%Partial
30%Improved
PEG-40010%Improved
20%Complete
DMSO5%Complete

This table is for illustrative purposes. Actual results may vary.

Q3: Can I dissolve 5,7-Dimethylquinoline-2,3-dicarboxylic acid in pure organic solvents?

Answer: Yes, for applications where an aqueous solution is not required, dissolving the compound in a suitable organic solvent is a viable option. Given the aromatic and dicarboxylic acid nature of the molecule, polar aprotic and some polar protic solvents are good candidates. Studies on similar dicarboxylic acids have shown solubility in solvents like acetone and ethyl acetate.[11][12]

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol

  • Ethanol

  • Preparation: Add an excess amount of 5,7-Dimethylquinoline-2,3-dicarboxylic acid to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or allow the vial to stand to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant.

  • Analysis: Dilute the sample and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Frequently Asked Questions (FAQs)

  • What is the expected pKa of 5,7-Dimethylquinoline-2,3-dicarboxylic acid? While not experimentally determined, based on similar structures, the pKa values for the two carboxylic acid groups are estimated to be in the range of pKa1 ≈ 2.5-3.5 and pKa2 ≈ 4.5-5.5. The quinoline nitrogen is expected to have a pKa of approximately 4-5.

  • Will heating improve the solubility? Heating can increase the rate of dissolution and may increase the equilibrium solubility. However, it is crucial to first assess the thermal stability of the compound in your chosen solvent to avoid degradation. Always perform stability tests at your desired working temperature.

  • I need to prepare a stock solution for cell-based assays. What is the recommended solvent? For cell-based assays, it is common to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into the cell culture medium to the final working concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid cytotoxicity.

  • My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? This is a common issue when a compound is much less soluble in the final aqueous buffer than in the DMSO stock. To mitigate this:

    • Decrease the stock concentration: Prepare a more dilute stock solution in DMSO.

    • Use a co-solvent in the final buffer: If your experiment allows, include a small percentage of a less toxic co-solvent like ethanol or PEG-400 in your final aqueous buffer.

    • pH of the final buffer: Ensure the pH of your final aqueous buffer is in the basic range (e.g., pH 7.4 or higher) to keep the compound ionized and soluble.

  • How should I store my solutions of 5,7-Dimethylquinoline-2,3-dicarboxylic acid? For short-term storage, refrigeration at 2-8 °C is generally recommended. For long-term storage, especially for organic stock solutions, storing at -20 °C or -80 °C is advisable. It is recommended to perform a stability study to determine the optimal storage conditions for your specific solvent and concentration.

Visualization of Experimental Workflows

Workflow for Aqueous Solubilization

aqueous_solubilization start Start with solid compound slurry Prepare aqueous slurry start->slurry ph_adjust Adjust pH with base (e.g., NaOH) slurry->ph_adjust observe_dissolution Observe for dissolution ph_adjust->observe_dissolution dissolved Completely Dissolved? observe_dissolution->dissolved co_solvent Add co-solvent (e.g., DMSO, PEG-400) dissolved->co_solvent No final_solution Final aqueous solution dissolved->final_solution Yes co_solvent->observe_dissolution troubleshoot Re-evaluate buffer/co-solvent choice co_solvent->troubleshoot

Caption: Decision workflow for aqueous solubilization.

Logical Relationship of Solubility Factors

solubility_factors solubility Solubility pH pH ionization Ionization State pH->ionization co_solvent Co-solvent polarity Solvent Polarity co_solvent->polarity temperature Temperature dissolution_rate Dissolution Rate temperature->dissolution_rate ionization->solubility polarity->solubility dissolution_rate->solubility

Caption: Key factors influencing solubility.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-Kasas, A., Al-Ghazal, A., & Al-Obeidat, O. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Lu, T., Chen, Y., & Li, H. (2006). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Journal of Physical Chemistry A, 110(37), 10827-10834.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421.
  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7506.
  • Mishra, V., & Gupta, U. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Journal of Pharmaceutical Research, 10(1), 18-24.
  • Al-Ghamdi, M. (2016). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES.
  • Kumar, S., & Singh, A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 6(2), 1-6.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-323.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • McCormack, M. J., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

  • Jain, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-93.
  • Patel, J., & Patel, K. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1932-1949.
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. [Link]

  • Prisyazhny, A. V., Kozub, P. A., Katkovnikova, L. A., & Kozub, S. N. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6 (74)), 33-37.
  • ResearchGate. (2025). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

  • Kortus, S., et al. (2018). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 115(9), 1711-1721.

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Dicarboxylic Acid Quinolines

Welcome to the technical support center for dicarboxylic acid quinoline purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dicarboxylic acid quinoline purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these versatile compounds. Dicarboxylic acid quinolines are a critical class of molecules with wide-ranging applications, from medicinal chemistry to materials science.[1][2] However, their unique physicochemical properties often present significant purification challenges.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind common purification hurdles and offer validated, step-by-step protocols to overcome them.

Section 1: Solubility and Precipitation Issues

The solubility of dicarboxylic acid quinolines is highly dependent on pH and the ionic strength of the solution.[3][4] Many purification challenges stem from a misunderstanding of these fundamental properties.

Q1: My dicarboxylic acid quinoline crashed out of solution during workup. How can I prevent this and ensure it remains dissolved for purification?

A1: The Root of the Problem: pH-Dependent Solubility

Dicarboxylic acid quinolines are amphoteric molecules, possessing both acidic carboxylic acid groups and a basic quinoline nitrogen. Their solubility is at a minimum at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI is crucial for maintaining solubility.

Troubleshooting Protocol: pH-Controlled Dissolution

  • Determine the pKa Values: If not already known, estimate the pKa values of the carboxylic acid groups (typically 3-5) and the quinoline nitrogen (typically 4-5). The pI will lie between these values.

  • Acidic Conditions for Cationic Form: To dissolve the compound, acidify the solution with a dilute acid (e.g., 1M HCl) to a pH at least 1-2 units below the pKa of the quinoline nitrogen. This protonates the nitrogen, forming a more soluble cationic species.

  • Basic Conditions for Anionic Form: Alternatively, basify the solution with a dilute base (e.g., 1M NaOH) to a pH at least 1-2 units above the pKa of the carboxylic acid groups. This deprotonates the carboxylic acids, forming a more soluble anionic species.

Q2: I'm trying to recrystallize my dicarboxylic acid quinoline, but it oils out or forms a very fine, difficult-to-filter precipitate. What's going wrong?

A2: Causality: Solvent Choice and Cooling Rate

"Oiling out" occurs when a compound is too soluble in the hot recrystallization solvent and becomes supersaturated upon cooling, separating as a liquid phase instead of forming crystals. A fine precipitate suggests that nucleation is happening too rapidly.

Step-by-Step Recrystallization Protocol

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents to screen include ethanol, ethanol/water mixtures, acetone, and acetonitrile.[5][6]

  • Controlled Cooling: Once the compound is dissolved in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath, as this rapid cooling promotes the formation of small, impure crystals.

  • Seeding: If crystals are slow to form, add a single, pure seed crystal of the desired compound to induce crystallization.

  • Anti-Solvent Addition: For highly soluble compounds, a strategy of "anti-solvent" precipitation can be effective. Dissolve the compound in a good solvent (e.g., DMF, DMSO) and then slowly add a miscible anti-solvent (e.g., water, ether) in which the compound is insoluble until turbidity is observed.[7]

Data Summary: Common Recrystallization Solvents

Compound TypeRecommended Solvents
Polar Dicarboxylic Acid QuinolinesEthanol/Water, Acetonitrile, Isopropanol[8]
Non-polar Dicarboxylic Acid QuinolinesToluene, Xylene, Acetone[5][9]

Section 2: Chromatographic Purification Challenges

Column chromatography is a powerful tool for purification, but dicarboxylic acid quinolines can exhibit problematic behavior on standard silica gel.

Q3: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What is causing this?

A3: Understanding the Interaction: Acidity and Chelation

The acidic nature of the carboxylic acid groups leads to strong interactions with the slightly acidic silica gel surface, causing streaking. Furthermore, the quinoline moiety can chelate metal ions present as impurities in the silica, also contributing to poor chromatographic performance.

Workflow for Improved Chromatographic Separation

workflow cluster_0 Problem: Streaking on Silica cluster_1 Solutions A Strong interaction of acidic groups with silica B Chelation with metal impurities C Add acid to mobile phase (e.g., 0.1-1% acetic acid) A->C Mitigates ionic interactions D Use deactivated silica (e.g., with triethylamine) A->D Reduces surface acidity E Switch to a different stationary phase (e.g., C18, Alumina) B->E Avoids silica-based issues

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocol: Mobile Phase Modification

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1% v/v), to your mobile phase. This protonates the carboxylic acid groups, reducing their interaction with the silica surface.

  • Consider a Polar Co-solvent: Including a polar co-solvent like methanol in your eluent system can help to disrupt hydrogen bonding interactions between your compound and the silica gel.

Q4: My compound appears to be decomposing on the silica gel column. How can I purify it without degradation?

A4: The Cause: Instability on Acidic Surfaces

Some dicarboxylic acid quinolines, particularly those with electron-donating groups or other sensitive functionalities, can be unstable on acidic stationary phases like silica gel.[10]

Alternative Purification Strategies

MethodPrincipleWhen to Use
Preparative HPLC Reversed-phase (C18) chromatography separates based on hydrophobicity.[11]High-purity requirements, small to medium scale.
Alumina Chromatography Aluminum oxide can be basic, neutral, or acidic, offering more flexibility.For compounds unstable on silica.
Ion-Exchange Chromatography Separates based on charge.For highly polar, ionizable compounds.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the mobile phase, which is less harsh.For thermally labile compounds.

Experimental Protocol: Preparative HPLC

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

  • Method Development: Optimize the gradient on an analytical scale first to achieve good separation before scaling up to a preparative column.

Section 3: Purity Analysis and Characterization

Accurate assessment of purity is critical. The inherent properties of dicarboxylic acid quinolines can also pose challenges for analytical techniques.

Q5: I'm seeing broad peaks in my HPLC analysis. How can I improve the peak shape?

A5: The Rationale: Secondary Interactions and pH Mismatch

Broad peaks in reversed-phase HPLC can be caused by secondary interactions between the analyte and the stationary phase, or by a mismatch between the sample solvent pH and the mobile phase pH.

Workflow for Optimizing HPLC Analysis

hplc_optimization cluster_conditions Analytical Conditions cluster_troubleshooting Troubleshooting Steps start Broad HPLC Peaks mobile_phase Mobile Phase pH start->mobile_phase buffer Buffer Choice start->buffer column Column Chemistry start->column adjust_ph adjust_ph mobile_phase->adjust_ph add_buffer Incorporate a buffer (e.g., phosphate, acetate) buffer->add_buffer change_column Try a different column (e.g., Phenyl-Hexyl) column->change_column

Caption: Logical steps for troubleshooting broad HPLC peaks.

Protocol for Improved HPLC Peak Shape

  • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa values of your compound to ensure it is in a single ionic state.[3]

  • Use a Buffered Mobile Phase: Employ a buffer (e.g., 10-20 mM phosphate or acetate) to maintain a constant pH throughout the analysis.

  • Sample Diluent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.

Q6: I suspect my purified compound contains residual metal ions from the synthesis. How can I detect and remove them?

A6: The Challenge: Strong Chelating Properties

Many quinoline derivatives, especially those with hydroxyl or carboxyl groups, are potent metal chelators.[12][13] This means they can tightly bind to metal ions used in or introduced during synthesis, which can be difficult to remove.

Detection and Removal of Metal Impurities

  • Detection:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for quantifying trace metal impurities.

    • Atomic Absorption Spectroscopy (AAS): A reliable technique for detecting specific metals.

  • Removal:

    • Chelating Resins: Stirring a solution of your compound with a chelating resin (e.g., Chelex® 100) can effectively sequester metal ions.

    • Acid/Base Swings: Dissolving the compound in acid and precipitating it by adding a base (or vice versa) can help to remove some metal salts.

    • Treatment with EDTA: In some cases, washing an organic solution of the compound with an aqueous solution of a strong chelating agent like EDTA can extract metal ions.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]

  • Metal chelations by quinoline active functionalities of their nuclear scaffold. ResearchGate. Available at: [Link]

  • Process for the preparation of 2,3-quinolinedicarboxylic acids. Google Patents.
  • Quinoline. Wikipedia. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.

Sources

Optimization

Technical Support Center: 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DMQDA)

Status: Operational Ticket ID: T-DMQDA-STAB-001 Topic: Solution Stability, Solubility, and Handling Protocols Audience: Medicinal Chemists, Analytical Scientists, Process Engineers Executive Summary 5,7-Dimethylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DMQDA-STAB-001 Topic: Solution Stability, Solubility, and Handling Protocols Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Executive Summary

5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DMQDA) is a specialized heterocyclic building block, often utilized as a precursor for imidazolinone herbicides and metal-organic frameworks (MOFs). Its stability profile is dominated by two critical failure modes: thermal decarboxylation at the 2-position and anhydride formation under dehydration conditions.[1]

This guide provides self-validating protocols to maintain compound integrity during storage, solubilization, and analysis.

Module 1: Solubility & Preparation

The Challenge: Users frequently report precipitation upon acidification or failure to dissolve in neutral water.[1] 5,7-DMQDA is a zwitterionic molecule with poor water solubility at its isoelectric point.[1]

Solubility Decision Tree

Use the following logic flow to select the correct solvent system for your application.

SolubilityTree Start Start: Select Application BioAssay Biological Assay (Aqueous required) Start->BioAssay Synthesis Chemical Synthesis (Non-aqueous) Start->Synthesis Analysis HPLC/LC-MS Analysis Start->Analysis BaseSol Dissolve in 1M NaOH (Forms Disodium Salt) BioAssay->BaseSol Step 1 Organic DMSO or DMF (Solubility > 50 mM) Synthesis->Organic Preferred Alcohol Methanol/Ethanol (Moderate Solubility) Synthesis->Alcohol Alternative MobilePhase Mobile Phase Mixture (ACN:Water + 0.1% Formic Acid) Analysis->MobilePhase Buffer Dilute into Buffer (pH > 7.0) *Precipitation Risk if pH < 4* BaseSol->Buffer Step 2

Caption: Solubility decision logic. Note the critical pH dependency for aqueous applications.

Standard Stock Solution Protocol (10 mM)
StepActionScientific Rationale
1 Weigh 5,7-DMQDA (MW: ~245.23 g/mol ).Precision weighing is critical due to high molar extinction coefficient.
2 Add DMSO (Dimethyl Sulfoxide) .[1]Do NOT use water. The neutral diacid is insoluble.[1] DMSO disrupts intermolecular H-bonding.
3 Vortex for 30 seconds.[1]Ensure complete dissolution.[1] Solution should be clear and yellow/amber.
4 Aliquot and Freeze (-20°C). Prevents repeated freeze-thaw cycles which induce micro-precipitation.[1]

Troubleshooting FAQ:

  • Q: Can I use PBS (pH 7.4) directly?

    • A: No. Dissolve in pure DMSO or 0.1M NaOH first, then dilute into PBS.[1] Direct addition to neutral buffer often results in a kinetic suspension that crashes out later.[1]

  • Q: My solution turned cloudy after adding acid.

    • A: This is expected.[1] You have reached the isoelectric point.[1] If you must work at low pH, add 10-20% methanol or acetonitrile as a co-solvent.[1]

Module 2: Chemical Stability & Degradation

The Challenge: "Disappearing peaks" in HPLC or mass shifts of -44 Da. Root Cause: The carboxylic acid at the C2 position (ortho to the ring nitrogen) is electronically activated for decarboxylation.[1]

Degradation Mechanism: The Hammick Pathway[1]

The electron-withdrawing nature of the quinoline nitrogen facilitates the loss of CO₂ from the 2-position, forming the 3-monocarboxylic acid. This process is accelerated by heat and acidic pH .[1]

Degradation Diacid 5,7-DMQDA (Diacid) (Intact) Zwitterion Zwitterionic Intermediate (N-Protonated) Diacid->Zwitterion Acidic pH / Heat Anhydride Cyclic Anhydride (Dehydration Product) Diacid->Anhydride Ac2O or Heat (-H2O) Monoacid 5,7-Dimethylquinoline- 3-carboxylic acid (Degradant) Zwitterion->Monoacid - CO2 (Decarboxylation) Irreversible

Caption: Primary degradation pathways. The loss of CO2 (M-44) is the dominant failure mode in heated solution.

Stability Data & Thresholds
ParameterSafe RangeCritical Failure ConditionConsequence
Temperature < 40°C> 60°C (in solution)Rapid decarboxylation to mono-acid.[1]
pH > 7.0 (Storage)pH 2.0 - 4.0 (Isoelectric)Precipitation; accelerated decarboxylation if heated.[1]
Light Dark StorageUV Exposure (< 300 nm)Photo-oxidation of methyl groups (slow).[1]
Solvent DMSO, MeOHAcetic AnhydrideRapid conversion to cyclic anhydride.[1]

Module 3: Analytical Troubleshooting

The Challenge: Distinguishing the parent molecule from its degradants.

HPLC Method Recommendations
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated state for retention).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV @ 240 nm and 300 nm (Quinoline core absorption).[1]

Diagnostic Checklist
ObservationDiagnosisCorrective Action
Peak splitting pH mismatch between sample and mobile phase.[1]Dilute sample in starting mobile phase (high water content).[1]
New peak at RT + 1 min Mono-decarboxylated product (More lipophilic).[1]Check Mass Spec for [M-H]⁻ = 200.2 (Parent is 244.2).[1]
Broad tailing peak Interaction with silanols.[1]Increase buffer strength (e.g., 10mM Ammonium Formate) or use end-capped columns.[1]

References

  • Synthesis and Cyclization Logic: Doehner, R. F. (1987).[1] Process for the preparation of 2,3-quinolinedicarboxylic acids. U.S. Patent No.[1] 4,656,283.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Decarboxylation Mechanism: Dunn, G. E., et al. (1979).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 57(10), 1098-1104.

  • Solubility of Quinoline Acids: Carvajal, M. T., & Yalkowsky, S. H. (2019).[1][2] Effect of pH and Ionic Strength on the Solubility of Quinoline.[1][2] AAPS PharmSciTech, 20(3), 124.[2]

  • General Stability of Heterocyclic Dicarboxylic Acids: Brown, B. R. (1951).[1] The mechanism of thermal decarboxylation.[1][3] Quarterly Reviews, Chemical Society, 5(2), 131-146.

For further assistance, please contact the Structural Chemistry Core Facility.

Sources

Troubleshooting

Common pitfalls in the characterization of quinoline derivatives

Technical Support Center: Characterization of Quinoline Derivatives Subject: Troubleshooting Common Pitfalls in Quinoline Scaffold Analysis From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Quinoline Derivatives

Subject: Troubleshooting Common Pitfalls in Quinoline Scaffold Analysis From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Medicinal Chemistry Teams

Overview

Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., chloroquine, ciprofloxacin precursors, kinase inhibitors), yet they present unique characterization challenges.[1] Their nitrogen-containing heterocyclic nature leads to specific electronic behaviors—tautomerism,


-stacking, and metal chelation—that frequently confuse standard analytical workflows.

This guide addresses the three most common "false negatives" and structural misassignments reported by our user base.

Module 1: The Tautomerism Trap (2- & 4-Hydroxyquinolines)

The Issue: "I synthesized 2-hydroxyquinoline, but my


H NMR shows no hydroxyl proton, and the 

C NMR shows a ketone-like carbonyl peak around 160-165 ppm. Did I oxidize my product?"

The Diagnosis: You are observing lactam-lactim tautomerism .[2] While we name them "hydroxyquinolines," in the solid state and in polar solvents (DMSO-


, MeOH-

), the equilibrium overwhelmingly favors the 2-quinolinone (lactam) form.

Technical Insight: The proton transfers from the oxygen to the ring nitrogen.[3] This breaks the aromaticity of the pyridine ring but is energetically favored due to the strength of the C=O bond and intermolecular hydrogen bonding dimers.

Troubleshooting Workflow:

  • Check

    
    C NMR:  Look for a signal at 160–165 ppm . A true phenolic C-OH would typically appear upfield (150–155 ppm).
    
  • Check

    
    H NMR (DMSO-
    
    
    
    ):
    Look for a broad singlet downfield at 11–13 ppm . This is the N-H proton, not an O-H.
  • Validate: Run the spectrum in a non-polar solvent like CDCl

    
     (if soluble) or at high temperature; this can shift the equilibrium slightly, but the lactam usually persists.
    

Visualization: Tautomerism Equilibrium

Tautomerism cluster_0 Lactim Form (Enol) cluster_1 Lactam Form (Keto) Enol 2-Hydroxyquinoline (Aromatic Pyridine Ring) Keto 2-Quinolinone (Amide-like C=O) Enol->Keto  Favored in Polar Solvents (DMSO, MeOH) & Solid State   Keto->Enol  Gas Phase / Non-polar  

Caption: The equilibrium shifts toward the keto form (2-quinolinone) in standard NMR solvents, causing "missing" OH signals.

Module 2: Regioisomer Resolution (The 6- vs. 7-Substituted Dilemma)

The Issue: "I performed a Skraup synthesis expecting a 6-substituted quinoline, but I cannot distinguish it from the 7-isomer using 1D proton NMR. The coupling constants are identical."

The Diagnosis: The 6- and 7-positions are electronically similar, often resulting in overlapping multiplets. Standard


-coupling analysis fails because both isomers exhibit an ortho-coupling (~9 Hz) and a meta-coupling (~2 Hz).

The Solution: NOE Interaction Mapping You must use the distinct geometry of the quinoline ring.

  • H-5 is spatially close to H-4 (peri-interaction).

  • H-8 is spatially close to the ring Nitrogen (deshielded).

Step-by-Step Protocol:

  • Assign H-4 and H-5: Locate H-4 (usually a doublet around 8.0–8.5 ppm). Run a NOESY or ROESY . The proton showing a strong NOE correlation to H-4 is H-5 .

  • Trace the Substituent:

    • If your substituent is at Position 6 , H-5 will appear as a singlet (or small doublet) and will not show a strong ortho coupling to another proton.

    • If your substituent is at Position 7 , H-5 will show a strong ortho coupling (~9 Hz) to H-6.

Visualization: Regioisomer Logic Tree

RegioisomerLogic Start Ambiguous Isomer (6-R vs 7-R) Step1 Identify H-4 (Doublet, ~8.0-8.5 ppm) Start->Step1 Step2 Run NOESY/ROESY Find proton correlating to H-4 Step1->Step2 Result1 This proton is H-5 Step2->Result1 Decision Check H-5 Splitting Pattern Result1->Decision SixSub H-5 is Singlet/Small Doublet (No ortho neighbor) Decision->SixSub  Weak Coupling   SevenSub H-5 is Large Doublet (J~9Hz) (Has ortho neighbor H-6) Decision->SevenSub  Strong Coupling   Conclusion6 CONFIRMED: 6-Substituted Isomer SixSub->Conclusion6 Conclusion7 CONFIRMED: 7-Substituted Isomer SevenSub->Conclusion7

Caption: Logic flow for distinguishing 6- and 7-substituted quinolines using NOE correlations with the H-4 proton.

Module 3: The Concentration Conundrum ( -Stacking)

The Issue: "My chemical shifts drift by 0.1–0.3 ppm between batches. Is my compound impure?"

The Diagnosis: Quinolines are flat, aromatic systems prone to strong


-

stacking
in solution. This stacking creates anisotropic shielding effects that are highly concentration-dependent.

Data Comparison: Concentration Effects

ParameterDilute Sample (~2 mg/mL)Concentrated Sample (~20 mg/mL)Mechanism
Aromatic Shifts Downfield (Deshielded)Upfield Shift (Shielded)Ring current shielding from stacked neighbor.
Peak Shape SharpBroadenedRestricted tumbling rates.
H-2 Proton DistinctMay overlapMost sensitive to stacking environment.

The Fix:

  • Standardize: Always prepare NMR samples at a fixed concentration (e.g., 10 mM).

  • Disrupt: Add a trace of acid (TFA-d) or base (if compatible) to charge the system and repel the stacks, though this changes shifts significantly.

Module 4: Mass Spectrometry Artifacts

The Issue: "I see a strong M+H peak, but also peaks at M+14 and M+16. Is it methylation or oxidation?"

The Diagnosis:

  • M+16 (N-Oxide): Quinolines oxidize easily at the nitrogen. If you used peracids or left the sample in air/light for months, you likely have the N-oxide.

    • Verification: N-oxides often show a characteristic loss of oxygen (M-16) or OH (M-17) in MS/MS fragmentation.

  • Metal Adducts: Quinolines are excellent ligands. If you used Copper or Palladium catalysts, you might see metal adducts (e.g., [M+Cu]

    
    ) rather than simple protonation.
    

Standardized LC-MS Protocol for Quinolines

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral pH; quinolines tail badly).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5 min.

  • Detection: ESI Positive Mode.

    • Note: Expect high ionization efficiency. Dilute samples 10x more than usual to avoid detector saturation.

References

  • BenchChem. (2025).[2][4][5] A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)-Quinolone.Link

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • National Institutes of Health (NIH). (2001).[6] Crowded Cu(I) complexes involving benzo[h]quinoline: pi-stacking effects.[6]Link

  • Royal Society of Chemistry (RSC). (2010). Structural analysis of fragment ions from quinoline using ion-mobility spectrometry.Link

  • NASA Technical Reports. (1969). Mass spectra of quinoline and isoquinoline N-oxides.[7]Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

Introduction for the Advanced Researcher Welcome to the technical support center dedicated to the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Researcher

Welcome to the technical support center dedicated to the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this molecule but also to scale up the process efficiently. As direct, published protocols for this specific dimethylated quinoline dicarboxylic acid are not abundant, this document provides a robust framework based on well-established quinoline synthesis methodologies, such as the Friedländer and Doebner-von Miller reactions.[1][2][3][4] We will delve into the mechanistic underpinnings of the synthesis, offering a detailed experimental protocol and comprehensive troubleshooting guides to address the common challenges encountered in quinoline chemistry, particularly tar formation and low yields.[5][6]

Our approach is to provide not just a set of instructions, but a self-validating system of protocols and logical checks. By understanding the causality behind each step, you will be better equipped to adapt and optimize the synthesis for your specific laboratory conditions and scaling requirements.

Part 1: Proposed Synthetic Strategy & Mechanism

The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid can be approached through a modified Friedländer synthesis.[1][2][3] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][3] In our case, the logical precursors would be 2-amino-4,6-dimethylbenzaldehyde and diethyl oxalacetate, followed by hydrolysis.

Reaction Scheme:

Friedlander Synthesis cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis 2-amino-4,6-dimethylbenzaldehyde 2-amino-4,6-dimethylbenzaldehyde Intermediate Cyclized Intermediate 2-amino-4,6-dimethylbenzaldehyde->Intermediate + Diethyl oxalacetate (Base or Acid Catalyst) Diethyl_oxalacetate Diethyl oxalacetate Final_Product 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Intermediate->Final_Product NaOH(aq), then H+

Caption: Proposed Friedländer synthesis pathway.

The reaction is typically catalyzed by either an acid or a base.[1] The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[2]

Part 2: Detailed Experimental Protocol (Lab Scale)

This protocol is a starting point and may require optimization based on your specific equipment and reagent purity.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
2-amino-4,6-dimethylbenzaldehyde>98%Sigma-Aldrich
Diethyl oxalacetate>97%Sigma-Aldrich
Potassium tert-butoxide (KOtBu)>98%Acros Organics
Ethanol, Anhydrous200 proofFisher Scientific
Sodium Hydroxide (NaOH)ACS gradeVWR
Hydrochloric Acid (HCl), concentratedACS gradeVWR
Ethyl AcetateHPLC gradeFisher Scientific
Dichloromethane (DCM)HPLC gradeFisher Scientific
Celite®-Sigma-Aldrich

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4,6-dimethylbenzaldehyde (10.0 g, 67.0 mmol) and anhydrous ethanol (100 mL).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add diethyl oxalacetate (13.9 g, 74.7 mmol).

  • Base Addition: Slowly add potassium tert-butoxide (8.2 g, 73.1 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (10.7 g, 268 mmol) in water (100 mL). Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

Troubleshooting_Workflow Problem Problem Cause2 Potential Causes for Tar Formation Problem->Cause2 Tar Formation Cause3 Potential Causes for Purification Difficulty Problem->Cause3 Purification Issues Cause Cause Solution Solution Cause1 Potential Causes for Low Yield Solution1a Extend reaction time, check catalyst activity. Cause1->Solution1a Incomplete Reaction Solution1b Lower reaction temperature, check for air leaks. Cause1->Solution1b Degradation Solution2a Slowly add reagents, use a milder catalyst. Cause2->Solution2a Polymerization Solution2b Ensure proper temperature control, use stepwise heating. Cause2->Solution2b High Temperature Solution3a Increase hydrolysis time/temp, use excess base. Cause3->Solution3a Incomplete Hydrolysis Solution3b Screen multiple solvents, try slow evaporation. Cause3->Solution3b Poor Crystallization

Caption: A general troubleshooting workflow for the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the desired quinoline. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Cause A: Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction closely using TLC or HPLC.[5] If starting material is still present after the recommended time, you can try extending the reflux period. Also, verify the activity of your base or acid catalyst. Potassium tert-butoxide, for instance, is highly hygroscopic and its efficacy can be diminished if not handled under anhydrous conditions.

    • Cause B: Reagent Degradation: The 2-amino-4,6-dimethylbenzaldehyde may be unstable under the reaction conditions.

      • Solution: Ensure a continuous inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent oxidation. The slow, controlled addition of the base can also help to mitigate decomposition by controlling the exotherm.[6]

Issue 2: Significant Formation of Tar and Polymeric Byproducts

  • Question: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?

  • Answer: Tar formation is a very common issue in quinoline syntheses, especially when using acid catalysts.[5][6] It is often caused by the acid-catalyzed polymerization of the carbonyl compounds.[5]

    • Mitigation Strategies:

      • Control Reagent Addition: Add the diethyl oxalacetate slowly to the reaction mixture. This helps to manage the exothermic nature of the reaction and minimizes self-polymerization.[6]

      • Optimize Temperature: Excessive heat promotes polymerization.[6] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. For scale-up, consider a jacketed reactor for precise temperature control. A vigorous, exothermic reaction might even require initial cooling.[5]

      • Choice of Catalyst: While this protocol uses a base, if you were to adapt it to an acid-catalyzed version (like the Doebner-von Miller), the choice of acid is critical. Lewis acids like SnCl₄ or ZnCl₂ can sometimes be more effective and lead to less tarring than strong Brønsted acids like H₂SO₄.[5]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I have a solid precipitate after acidification, but I am struggling to get a pure product after recrystallization. What can I do?

  • Answer: Quinoline carboxylic acids can sometimes be challenging to purify.

    • Solution A: Improved Work-up: Before acidification, perform a "base wash." After hydrolysis, cool the basic solution and wash it with a non-polar organic solvent like toluene or DCM to remove non-acidic, tarry impurities. The sodium salt of your product will remain in the aqueous layer. Then, proceed with acidification.

    • Solution B: Recrystallization Solvent Screening: A single solvent may not be sufficient. Try mixed solvent systems. Good candidates for quinoline carboxylic acids include:

      • N,N-Dimethylformamide (DMF) followed by the addition of water.[7]

      • Isopropanol or ethanol with water.

      • Acetonitrile.[7] The process may involve heating to dissolve the compound in a good solvent (like DMF) and then cooling to precipitate the purified crystals.[7]

    • Solution C: Column Chromatography: If recrystallization fails, purification of the ester intermediate by column chromatography on silica gel before hydrolysis is a viable option.[8] This is often more effective than chromatographing the final dicarboxylic acid.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for the condensation step?

    • A1: Yes, other bases like sodium ethoxide can be used. However, potassium tert-butoxide is often more effective in promoting this type of condensation. The choice of base can influence reaction rates and yield, so optimization may be necessary.

  • Q2: Why is an inert atmosphere important?

    • A2: Aromatic amines, especially when heated, can be susceptible to oxidation, which can lead to colored impurities and reduced yield. An inert atmosphere of nitrogen or argon prevents this.

  • Q3: What are the key considerations for scaling up this reaction?

    • A3:

      • Heat Management: The reaction can be exothermic. A jacketed reactor with precise temperature control is crucial to prevent overheating and tar formation.

      • Reagent Addition: For larger scales, use an addition funnel or a syringe pump for the slow, controlled addition of reagents.

      • Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially during the precipitation step.

      • Safety: Conduct a thorough safety review before scaling up. Consider the potential for exotherms and have appropriate cooling and quenching procedures in place.

  • Q4: My final product is colored. How can I decolorize it?

    • A4: If the product remains colored after recrystallization, you can try treating a hot solution of the product in the recrystallization solvent with activated charcoal, followed by hot filtration through a pad of Celite® to remove the charcoal.

References

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • BenchChem. (n.d.). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. BenchChem.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubMed. (n.d.). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.
  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Quinoline-2-Carboxylate. BenchChem.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. Googleapis.com.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. Drawing from extensive field experience, this document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Section 1: Foundational Knowledge - Understanding the Analyte

Before troubleshooting, it is critical to understand the physicochemical nature of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, as its structure dictates its chromatographic behavior.

Q1: What are the key chemical properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid that influence its HPLC analysis?

A: The most critical features are its two carboxylic acid groups and the quinoline core.

  • Dual Carboxylic Acid Groups: This makes the molecule highly acidic and ionizable. Its retention in reversed-phase HPLC is extremely sensitive to the pH of the mobile phase.[1][2][3] At a pH above its acid dissociation constants (pKa), the molecule will be negatively charged (anionic), making it very polar and poorly retained on a non-polar C18 or C8 stationary phase.[3][4]

  • Quinoline Core: This heterocyclic aromatic structure provides a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification.[5]

  • Overall Polarity: In its ionized state, the compound is very polar. To achieve adequate retention using common reversed-phase columns, its ionization must be suppressed by controlling the mobile phase pH.[6][7]

PropertyValue / DescriptionSignificance for HPLC Analysis
Chemical Structure Quinoline backbone with two methyl groups and two carboxylic acid groups.Acidic, ionizable analyte. Prone to peak tailing if not analyzed under optimal pH conditions.
Molecular Formula C₁₃H₁₁NO₄---
Molecular Weight 245.23 g/mol [8]---
Expected pKa Multiple; estimated pKa values for the carboxylic acids are expected to be in the range of ~2-5.Crucial Parameter. Mobile phase pH must be set at least 1.5-2 units below the lowest pKa to ensure the molecule is in its neutral, more retentive form.[6][9]
Solubility Expected to be low in pure water but soluble in organic solvents (e.g., Methanol, Acetonitrile) and aqueous bases.Sample and standard preparation requires careful solvent selection to ensure complete dissolution without compromising peak shape.[10]
UV Absorbance The quinoline ring system provides strong UV absorbance.UV detection is the preferred method for quantification.

Section 2: General Troubleshooting Workflow

When encountering an issue, a systematic approach is more effective than random adjustments. The following workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow observe 1. Observe Problem (e.g., Peak Tailing, RT Drift) isolate 2. Isolate System Module (Mobile Phase, Column, Pump, Detector) observe->isolate Symptom Observed identify 3. Identify Potential Cause (e.g., Incorrect pH, Column Contamination) isolate->identify Module Isolated implement 4. Implement Solution (e.g., Adjust pH, Flush Column) identify->implement Root Cause Hypothesized validate 5. Validate Result implement->validate Solution Applied validate->observe Problem Persists end Analysis Successful validate->end Problem Resolved

Caption: A systematic workflow for HPLC troubleshooting.

Section 3: Frequently Asked Questions (FAQs) - Specific Problems & Solutions

This section addresses the most common issues encountered during the analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Peak Shape Issues

Q1: Why is my peak for 5,7-Dimethylquinoline-2,3-dicarboxylic acid tailing severely?

A: The most probable cause is a secondary chemical interaction between your acidic analyte and the stationary phase, specifically with residual silanol groups.[11]

  • Expert Explanation: Standard silica-based reversed-phase columns (like C18) have residual, un-capped silanol (Si-OH) groups on their surface. These silanols are acidic and can become ionized (Si-O⁻) at mid-range pH values. Your dicarboxylic acid analyte, if also partially ionized, can interact strongly with these sites via ion-exchange, which is a different and slower retention mechanism than the primary hydrophobic interaction. This dual-retention mechanism leads to significant peak tailing.[11][12]

  • Solution Protocol:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the silanol groups. Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa (a pH of 2.5-3.0 is a good starting point).[6][7][11] This fully protonates your dicarboxylic acid, making it neutral and more hydrophobic, and also keeps the silanol groups in their less reactive Si-OH form.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns, often labeled as "Type B" silica, have a much lower concentration of residual silanols and are more thoroughly end-capped, significantly reducing the potential for these secondary interactions.[11][12]

    • Check for Column Contamination: Strongly retained basic compounds from previous analyses can contaminate the column and act as active sites. Flush the column according to the manufacturer's instructions.

Q2: My peak is fronting. What's the cause?

A: Peak fronting is typically caused by either column overload or an injection solvent that is significantly stronger (less polar) than your mobile phase.[13]

  • Expert Explanation: If the sample is dissolved in a solvent like 100% acetonitrile or methanol while your mobile phase is highly aqueous (e.g., 90% water), the sample will not "focus" properly at the head of the column. It travels down the column in a diffuse band before partitioning begins, leading to a fronting peak. Similarly, injecting too much mass of the analyte can saturate the stationary phase at the inlet, causing molecules to move down the column prematurely.

  • Solution Protocol:

    • Match Sample Solvent to Mobile Phase: The ideal solution is to dissolve your sample in the initial mobile phase composition.[14] If solubility is an issue, use the weakest (most polar) solvent that can adequately dissolve the sample, and keep the organic content as low as possible.

    • Reduce Injection Volume or Concentration: Perform a dilution series (e.g., 1:5, 1:10) of your sample and inject a smaller volume to check for mass overload. If the peak shape improves upon dilution, overload was the issue.[13][15]

Q3: I'm seeing split or shoulder peaks. What should I investigate?

A: This often indicates a physical issue with the column, co-elution with an impurity, or operating at a pH too close to the analyte's pKa.

  • Expert Explanation:

    • Column Inlet Frit Blockage/Void: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample path to be disturbed and creating a split peak. A void or channel in the stationary phase at the column inlet can have the same effect.

    • pH Close to pKa: When the mobile phase pH is very close to the analyte's pKa, the compound exists as an equilibrium mixture of its ionized and non-ionized forms. This can sometimes lead to peak broadening or splitting.[9]

    • Co-eluting Impurity: The shoulder could simply be another compound that is not fully resolved from your main peak.

  • Solution Protocol:

    • Check the Column: Disconnect the column, reverse it, and flush it with a strong solvent (be sure to check if your column model allows for reverse flushing). This can sometimes dislodge particulates from the inlet frit. If the problem persists, the column may need replacement. Using a guard column is a cost-effective way to protect the analytical column.[16][17]

    • Optimize Mobile Phase pH: Ensure your mobile phase pH is well away (at least 1.5 units) from the analyte's pKa to ensure it exists in a single ionic form.[6][9]

    • Modify Separation Conditions: To rule out a co-eluting impurity, change the selectivity of your method. Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the gradient slope.

Retention Time Issues

Q4: My retention time is drifting over a sequence of injections. Why?

A: Retention time drift is most commonly caused by changes in the mobile phase composition, temperature fluctuations, or insufficient column equilibration.[18][19]

  • Expert Explanation:

    • Mobile Phase Instability: If you are using a volatile acid (like formic acid or TFA) to control pH, it can selectively evaporate from the mobile phase reservoir over time, causing the pH to drift and, consequently, the retention time to change.[18][19] Similarly, the organic component of the mobile phase can evaporate, increasing the overall polarity and leading to longer retention times.[19]

    • Temperature Changes: HPLC retention is temperature-dependent. A 1°C change can alter retention times by 1-2%.[16] If the laboratory temperature is not stable or the column oven is not functioning correctly, you will see drift, especially over long runs.[20][21]

    • Column Equilibration: After a gradient run or when installing a new column, the stationary phase requires sufficient time to equilibrate with the initial mobile phase conditions. Inadequate equilibration will cause retention times to shift in the first few injections.[20][22]

  • Solution Protocol:

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to minimize evaporation.[21] Using a buffered mobile phase (e.g., phosphate or formate buffer) provides more stable pH control than simply adding an acid.[6]

    • Use a Column Oven: Always use a thermostatted column compartment to maintain a stable operating temperature.[23]

    • Ensure Adequate Equilibration: Allow at least 10-20 column volumes of the initial mobile phase to pass through the column before the first injection and between runs to ensure it is fully equilibrated.[20][23]

Q5: I have very little or no retention for my analyte. How can I increase it?

A: This is the classic problem for polar acidic compounds in reversed-phase HPLC. The solution is to make the analyte less polar by suppressing its ionization.

  • Expert Explanation: As a dicarboxylic acid, your analyte is highly polar when deprotonated (ionized). To increase its interaction with the non-polar C18 stationary phase, you must protonate it to its neutral form. This is governed by the mobile phase pH relative to the analyte's pKa.[3]

  • Solution Protocol:

    • Acidify the Mobile Phase: The primary solution is to lower the pH of the aqueous component of your mobile phase. Use an acid like phosphoric acid or formic acid to adjust the pH to a value of ~2.5. This will ensure the carboxylic acid groups are fully protonated (COOH), making the molecule significantly less polar and thus more retained.[7][10][24]

    • Reduce Organic Content: Decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. A more polar mobile phase will increase the retention of non-polar analytes.

    • Consider a Different Stationary Phase: If retention is still insufficient, consider a column with a different selectivity, such as a polar-embedded phase, which can offer alternative interactions.

ph_effect high_ph High pH (e.g., pH 7) Analyte is Ionized (Anionic) -COO⁻ result_high Result Highly Polar Weak Interaction with C18 POOR RETENTION high_ph->result_high low_ph Low pH (e.g., pH 2.5) Analyte is Neutral (Protonated) -COOH result_low Result Less Polar Strong Interaction with C18 GOOD RETENTION low_ph->result_low

Caption: Effect of mobile phase pH on analyte ionization and retention.

Section 4: Protocols & Methodologies

Protocol 1: Recommended Starting HPLC Method Parameters

This method serves as a robust starting point for the analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

ParameterRecommended ConditionRationale / Notes
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm)C18 provides good hydrophobic retention. High-purity silica minimizes silanol interactions.[12][25]
Mobile Phase A 0.1% Phosphoric Acid or 20mM Potassium Phosphate in Water, pH adjusted to 2.5Low pH is critical to suppress analyte ionization for good retention and peak shape.[7] A buffer provides more stable pH control.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient Program Start at 5-10% B, ramp to 70-90% B over 15-20 minutesA gradient is recommended to ensure elution and clean the column of any late-eluting impurities.[26]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate. Adjust for different column dimensions.
Column Temperature 30 - 40 °CUsing a column oven ensures reproducible retention times.[20][23]
Detection UV, ~254 nm or wavelength of maximum absorbanceThe quinoline structure absorbs strongly in the mid-UV range. A wavelength scan is recommended to find the λmax.
Injection Volume 5 - 20 µLKeep volume low to prevent band broadening. Ensure sample is dissolved in mobile phase A if possible.

Protocol 2: Step-by-Step Guide to Mobile Phase pH Adjustment

  • Prepare Aqueous Solution: Start with HPLC-grade water. If using a buffer salt (e.g., potassium phosphate), dissolve it completely to the desired molarity (e.g., 20 mM).

  • Initial pH Measurement: Place a calibrated pH meter into the aqueous solution.

  • Titrate with Acid: Slowly add a concentrated acid (e.g., 85% phosphoric acid) dropwise while stirring. Monitor the pH closely.

  • Final Adjustment: Continue adding acid until the target pH (e.g., 2.5) is reached and stable.

  • Filter: Filter the final aqueous mobile phase through a 0.22 or 0.45 µm filter to remove any particulates that could damage the HPLC system.

  • Degas: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent air bubbles from interfering with the analysis.[27]

References

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur?. Welch Materials. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

  • HPLC Troubleshooting Guide. LC-GC. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Why do retention times drift for the first few injections of an HPLC method?. LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. GMI - Global Medical Instrumentation. [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromatography Today. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. MTC. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Rotachrom Technologies. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Why am I getting Baseline noise in HPLC?. ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions?. YouTube. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • The 10 Most Common HPLC Problems and Solutions!. Universal Lab. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Dimethyl Quinoline-2,3-dicarboxylate. PubChem. [Link]

  • Quinoline. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

General FAQs & Troubleshooting

Q1: My quinoline synthesis reaction is resulting in a low yield and a significant amount of dark, tarry material. What are the general causes and how can I mitigate this?

A1: Tar formation is a frequent challenge in several quinoline syntheses, particularly those conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller reactions.[1] The primary cause is the acid-catalyzed polymerization of intermediates, such as acrolein (from glycerol dehydration in the Skraup synthesis) or the α,β-unsaturated carbonyl starting material in the Doebner-von Miller reaction.[2][3]

Troubleshooting Strategies:

  • Temperature Control: Excessive heat accelerates polymerization.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating can also help manage exothermic events.

  • Controlled Reagent Addition: Slow and controlled addition of reagents, especially the acid catalyst or the carbonyl compound, can help manage the reaction's exothermicity and minimize self-polymerization.[1]

  • Use of a Moderator: In highly exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) is crucial.[2] It is thought to act as an oxygen carrier, slowing down the oxidation step and preventing the reaction from becoming too violent.[4][5]

  • Solvent Choice: The solvent can significantly impact the reaction's efficiency and byproduct profile.[6] In some cases, modern approaches using ionic liquids or even solvent-free conditions with microwave assistance can offer better control and higher yields.[7][8]

Q2: How do I effectively purify my quinoline product from the tarry byproducts?

A2: Separating the desired quinoline from the non-volatile, polymeric tar is a critical step.

  • Steam Distillation: This is the most common and effective method.[4] The crude reaction mixture is made alkaline, and steam is passed through it. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind.[2]

  • Solvent Extraction: After steam distillation, the quinoline can be recovered from the distillate by extraction with an organic solvent like diethyl ether or dichloromethane.[2]

  • Acid-Base Extraction: For further purification, the crude product can be dissolved in an acidic solution to form the water-soluble quinoline salt. This aqueous solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to regenerate the free quinoline, which is then extracted with an organic solvent.[2]

Method-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent to produce quinoline.[9] It is known for being highly exothermic and can be difficult to control.[10]

Q1.1: My Skraup reaction is extremely violent and difficult to control. What are the immediate safety precautions and preventative measures?

A1.1: A runaway Skraup reaction is a serious safety hazard.

  • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly.[4] Ensure you are using a blast shield.

  • Preventative Measures:

    • Add a Moderator: The use of ferrous sulfate (FeSO₄) is highly recommended to moderate the reaction's exothermicity.[10]

    • Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly add the sulfuric acid while cooling the mixture.[4]

    • Gradual Heating: Heat the mixture gently. Once the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain it for a period.[4]

Q1.2: What is the role of the oxidizing agent, and how does my choice affect the reaction?

A1.2: The oxidizing agent is necessary for the final aromatization step, converting 1,2-dihydroquinoline to quinoline.[7]

Oxidizing Agent Pros Cons
Nitrobenzene Effective, can also act as a solvent.[7][11]Can contribute to the violence of the reaction.[9]
Arsenic Acid/Pentoxide Results in a less violent reaction than nitrobenzene.[9]Highly toxic.
Iodine Milder and effective, helps to control exothermicity.[7]May require specific reaction conditions.

Experimental Protocol: A Moderated Skraup Synthesis

This protocol is adapted from established procedures and incorporates the use of ferrous sulfate to control the reaction's vigor.[2]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and anhydrous glycerol.[2]

  • Acid Addition: Slowly and carefully, with cooling, add concentrated sulfuric acid to the mixture. It is crucial to add the sulfuric acid after the ferrous sulfate.[2]

  • Heating: Gently heat the mixture. Once boiling commences, remove the heat source. The exothermic reaction should continue on its own. If the reaction becomes too vigorous, cool the flask with a wet towel.[2]

  • Reflux: After the initial vigorous phase subsides, continue to heat the mixture under reflux for an additional 3-5 hours.[2]

  • Workup: Allow the mixture to cool. Carefully dilute it with water and then make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Isolate the quinoline product via steam distillation.[2] The crude quinoline can be further purified by vacuum distillation.[2]

The Doebner-von Miller Synthesis

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, catalyzed by acid.[12]

Q2.1: My Doebner-von Miller reaction is producing a thick, dark tar and a very low yield. What is the primary cause?

A2.1: Tar formation is the most common issue in this synthesis.[1] It is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the harsh acidic conditions.[1][3]

Troubleshooting Steps:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline.[1] This helps to manage the reaction's exothermicity and minimizes polymerization.

  • Optimize Temperature: Excessive heat promotes polymerization. Maintain the lowest effective temperature for the reaction to proceed efficiently.[1]

  • Catalyst Choice: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used.[3] The choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.

Q2.2: I am observing partially hydrogenated quinoline derivatives in my final product. How can I ensure complete aromatization?

A2.2: This indicates an incomplete oxidation step.

  • Ensure Sufficient Oxidant: The reaction often relies on intermediates acting as oxidizing agents. In some cases, adding a separate, mild oxidizing agent may be necessary to drive the reaction to completion.[1]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[13]

Q3.1: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the regioselectivity?

A3.1: Regioselectivity is a key challenge when using unsymmetrical anilines or β-diketones. The outcome is influenced by both steric and electronic effects.

  • Steric Effects: The steric bulk of substituents on both the aniline and the β-diketone can play a significant role in the rate-determining annulation step.[13] For instance, increasing the bulk of the R group on the diketone can favor the formation of specific isomers.[13]

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the reaction. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring.[4]

  • Catalyst/Solvent System: Modified Combes syntheses using a mixture of polyphosphoric acid (PPA) and alcohols have been shown to influence regioselectivity.[13]

The Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[14][15]

Q4.1: My Friedländer synthesis is giving a low yield. What are the common causes?

A4.1: Low yields can stem from several factors:

  • Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone starting material, can significantly reduce the yield of the desired quinoline.[6][16]

  • Catalyst Choice: The choice of catalyst is critical. Modern approaches often use milder and more efficient catalysts like ionic liquids, or even metal-free systems.[6] For example, choline hydroxide in water has been shown to give very high yields.[6]

  • Reaction Conditions: The optimal temperature and solvent depend on the specific reactants and catalyst.[6] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[6][8]

Q4.2: I am using an unsymmetrical ketone and getting a mixture of regioisomers that are difficult to separate. How can this be addressed?

A4.2: This is a well-known challenge in the Friedländer synthesis.[17] The cyclization can occur on either side of the ketone.

  • Directed Synthesis: To avoid regioselectivity issues, consider a modified approach where the enamine is formed first under controlled conditions before cyclization.

  • Catalyst Influence: The choice of acid or base catalyst can sometimes influence the regiochemical outcome, although this is often substrate-dependent.

Visualizing Byproduct Pathways and Troubleshooting

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

Skraup_Reaction_Troubleshooting cluster_main_pathway Desired Skraup Pathway cluster_byproduct_pathway Major Byproduct Pathway cluster_solutions Troubleshooting Solutions Aniline Aniline + Glycerol Dihydroquinoline 1,2-Dihydroquinoline Aniline->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation Glycerol Glycerol Acrolein Acrolein (Uncontrolled) Glycerol->Acrolein Dehydration (Excess Heat) Tar Polymerization / Tar Acrolein->Tar Self-polymerization ControlTemp Control Temperature Tar->ControlTemp Mitigated by Moderator Add Moderator (FeSO₄) Tar->Moderator Mitigated by SlowAddition Slow Acid Addition Tar->SlowAddition Mitigated by

Caption: Troubleshooting workflow for tar formation in the Skraup synthesis.

Friedlander_Regioselectivity cluster_path_a Pathway A cluster_path_b Pathway B Reactants 2-Aminobenzaldehyde + Unsymmetrical Ketone (R-CO-CH₂-R') ProductA Regioisomer A Reactants->ProductA Attack at α-carbon ProductB Regioisomer B Reactants->ProductB Attack at α'-carbon Issue Issue: Mixture of Products ProductA->Issue ProductB->Issue Solution Solution: Modify catalyst or use a directed synthesis approach Issue->Solution

Caption: Regioselectivity issue in the Friedländer synthesis.

References

  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). avoiding polymerization in Skraup synthesis of quinolines.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(3), 206-216. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24984. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences website.
  • Al-Zaqri, N., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1827. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Unknown. (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of[1][4]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5,7-Dimethylquinoline-2,3-dicarboxylic acid

A Foreword from the Senior Application Scientist: The purification of novel or specialized chemical entities often requires an approach grounded in fundamental principles, especially when compound-specific literature is...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist: The purification of novel or specialized chemical entities often requires an approach grounded in fundamental principles, especially when compound-specific literature is not widely available. 5,7-Dimethylquinoline-2,3-dicarboxylic acid is one such molecule. This guide has been developed by leveraging established methodologies for the broader class of quinoline carboxylic acids. The troubleshooting strategies and protocols herein are designed to provide a robust framework for achieving high purity, even in the absence of extensive prior art. Our focus is on the "why" behind each step, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, presented in a question-and-answer format.

Initial Purification & Impurity Removal

Question 1: My crude product is a dark, oily, or tarry substance. What are the likely impurities and how can I remove them?

Answer: A dark and non-crystalline crude product often points to polymeric byproducts or residual high-boiling solvents and starting materials from the synthesis. Quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, are known to produce such complex mixtures.

  • Causality: These impurities are typically non-basic and can interfere significantly with crystallization. The most effective initial purification step is an acid-base extraction, which leverages the amphoteric nature of your target compound (both a basic quinoline nitrogen and acidic carboxylic acid groups).[1][2][3]

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Perform an initial wash with a weak acidic solution (e.g., 1M citric acid) to remove any strongly basic impurities.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Your dicarboxylic acid is sufficiently acidic to be deprotonated by bicarbonate, forming a water-soluble disodium salt, while neutral impurities (like polymeric tars) remain in the organic layer.

    • Separate the aqueous layer. It should now contain the sodium salt of your desired product.

    • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid like 10% HCl until the pH is acidic (pH ~3-4, check with pH paper).[5] Your product, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, will precipitate out as it is no longer a salt and is insoluble in the acidic aqueous solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This solid is now ready for further purification, typically by recrystallization.

Question 2: I'm struggling to find a suitable solvent for recrystallization. The compound either dissolves completely at room temperature or is insoluble even when hot. What is the recommended strategy?

Answer: Finding the right recrystallization solvent is critical and often requires systematic screening. The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[6] For a dicarboxylic acid, polar protic solvents or mixtures are often a good starting point.

  • Expert Insight: Do not rely on a single solvent. A binary (two-solvent) system is often superior for compounds with challenging solubility profiles.[6]

  • Solvent Screening Protocol:

    • Place a small amount of your product (~20-30 mg) into several different test tubes.

    • Add a small volume (0.5 mL) of a single solvent to each tube and observe solubility at room temperature.

    • If insoluble, heat the solvent to its boiling point and observe. If it dissolves, cool the solution to see if crystals form.

    • If a single solvent doesn't work, proceed to a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or DMSO) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow the mixture to cool slowly.

Solvent Class Examples for Screening Rationale & Expected Behavior
Polar Protic Ethanol, Isopropanol, WaterThe carboxylic acid groups can hydrogen bond with these solvents. A mixture like ethanol/water is often effective.
Polar Aprotic Acetone, Ethyl AcetateMay be effective, but often dissolve the compound too well at room temperature.
Ethers Dioxane, Tetrahydrofuran (THF)Can be good "soluble" solvents in a binary system.
Acids Glacial Acetic AcidCan be an excellent solvent for dicarboxylic acids, but can be difficult to remove completely.[7]
Purity Analysis & Troubleshooting

Question 3: My ¹H NMR spectrum shows that the product is ~90% pure, but I see several small, unidentifiable peaks. How can I determine the source of these impurities?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for both structure elucidation and purity assessment.[8][9] Unidentified peaks can arise from residual solvents, starting materials, or isomeric byproducts.

  • Troubleshooting Steps:

    • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents. Deuterated solvents are never 100% deuterated, so a peak corresponding to the non-deuterated solvent (e.g., DMSO-d₅ at ~2.50 ppm) will always be present.

    • Consider Starting Materials: Review the synthesis route. Are any of the starting materials (e.g., a substituted aniline or a pyruvate derivative) aromatic or do they have protons in a region that could explain the peaks?

    • Think About Isomers: Could a regioisomer have formed during the synthesis? For example, if the starting aniline was not perfectly pure, a different dimethylaniline could lead to an isomeric quinoline product. These often have very similar NMR spectra but distinct peaks.

    • Use qNMR for Absolute Purity: For rigorous purity determination, quantitative NMR (qNMR) is the gold standard.[10][11][12] This involves adding a certified internal standard of known purity and concentration to your sample. By comparing the integral of a known proton signal from your compound to a signal from the standard, you can calculate an exact purity (w/w %).[9]

Question 4: My HPLC analysis shows a main peak for my product, but there are several smaller, poorly resolved peaks. How can I improve the separation?

Answer: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for purity analysis. Poor resolution can be due to an unoptimized mobile phase, an inappropriate stationary phase (column), or the complex nature of the impurities.

  • Expert Insight: Quinoline derivatives can be challenging to separate on standard C18 (octadecyl) columns.[13][14] Specialized columns or different mobile phase additives may be required.

  • Optimization Strategy:

    • Mobile Phase Gradient: If you are using an isocratic (constant composition) mobile phase, switch to a gradient. Start with a higher percentage of the aqueous phase (e.g., water with 0.1% formic acid) and gradually increase the percentage of the organic phase (e.g., acetonitrile or methanol). This will help to sharpen peaks and elute more retained impurities.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. For aromatic, nitrogen-containing compounds like quinolines, a column with a different selectivity, such as a naphthylpropyl or pentafluorophenyl (PFP) stationary phase, can provide better separation than a standard C18 column.[14]

    • Adjust pH: The carboxylic acid and quinoline nitrogen moieties are ionizable. Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention time and peak shape. Buffering the mobile phase (e.g., with ammonium formate) can improve reproducibility.

Part 2: Experimental Protocols & Visualizations

Protocol 1: High-Purity Recrystallization of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This protocol assumes the material has already undergone a preliminary acid-base extraction.

  • Solvent System Selection: Based on prior screening, an ethanol/water binary solvent system is selected.

  • Dissolution: In an Erlenmeyer flask, add the crude, dried solid. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Induce Cloud Point: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed.

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio determined for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualization: Purification Workflow

This diagram outlines the logical flow from crude product to a high-purity final compound.

Purification_Workflow Crude Crude Product (Oily/Tarry Solid) AcidBase Acid-Base Extraction (Protocol in FAQ Q1) Crude->AcidBase Initial Cleanup Recrystallization Recrystallization (Protocol 1) AcidBase->Recrystallization Isolate Solid Purity_Check Purity Analysis (NMR, HPLC, MP) Recrystallization->Purity_Check Isolate Crystals Repurify Impure (<98%) Purity_Check->Repurify Check Purity Pure_Product Pure Product (>98%) Repurify->Recrystallization Re-purify Repurify->Pure_Product Meets Spec HPLC_Troubleshooting Start Poor HPLC Resolution CheckGradient Is the method a gradient? Start->CheckGradient ImplementGradient Implement a Gradient (e.g., 10-95% MeCN) CheckGradient->ImplementGradient No OptimizeGradient Optimize Gradient Slope (Steeper or Shallower) CheckGradient->OptimizeGradient Yes CheckColumn Is the column a C18? ImplementGradient->CheckColumn OptimizeGradient->CheckColumn ChangeColumn Switch to Alternative Column (e.g., Naphthylpropyl, PFP) CheckColumn->ChangeColumn Yes AdjustpH Adjust Mobile Phase pH (Use Buffer) CheckColumn->AdjustpH No ChangeColumn->AdjustpH Success Good Resolution AdjustpH->Success

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • Process for crystallization of dicarboxylic acids.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Purification and recovery of dicarboxylic acids using melt crystallization.
  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. WIPO Patentscope. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Quinoline-impurities. Pharmaffiliates. [Link]

  • What is an Acid and Base Extraction?. University of Waterloo Confluence. [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Quinoline. Wikipedia. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring for Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring the progress of these critical reactions. Accurate reaction monitoring is not merely a quality control step; it is a fundamental tool for optimizing yield, minimizing impurities, and ensuring the scalability and safety of your synthesis.

This document moves beyond simple protocol lists to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs) on Monitoring Strategy

This section addresses high-level questions to help you formulate an effective monitoring strategy before you begin your experiment.

Q1: What are the most common techniques for monitoring quinoline synthesis, and how do they compare?

A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a different balance of speed, cost, and information, as detailed in Table 1.

Q2: How do I select the right monitoring technique for my specific quinoline synthesis (e.g., Skraup, Friedländer)?

A2: Your choice depends on several factors:

  • Reaction Type: Harsh, high-temperature reactions like the Skraup synthesis often produce tarry byproducts, making TLC a quick and effective first-line tool to visualize product formation against baseline impurities.[1][2] For cleaner, more controlled reactions like many modern Friedländer syntheses, quantitative methods like HPLC or qNMR (quantitative NMR) are superior for precise kinetic analysis.[3][4][5]

  • Analyte Properties: If your starting materials and quinoline product are volatile and thermally stable, GC-MS is an excellent choice for both separation and identification.[6][7] For non-volatile or thermally sensitive compounds, HPLC is the preferred method.

  • Required Data: If you only need to know if the starting material is consumed (reaction completion), TLC is sufficient.[8] If you need to quantify product yield, identify byproducts, and understand reaction kinetics, HPLC or NMR are necessary.[4][9]

The following decision tree can guide your selection process.

G start Start: Select Monitoring Technique qual_quant Qualitative or Quantitative Data? start->qual_quant qualitative Qualitative (Completion Check) qual_quant->qualitative Qualitative quantitative Quantitative (Kinetics, Yield) qual_quant->quantitative Quantitative tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc volatile Are Compounds Volatile & Thermally Stable? quantitative->volatile gcms Use Gas Chromatography (GC or GC-MS) volatile->gcms Yes hplc Use High-Performance Liquid Chromatography (HPLC) volatile->hplc No nmr Consider In-Situ NMR for Mechanistic Studies hplc->nmr Need deep mechanistic insight?

Caption: Decision tree for selecting a reaction monitoring technique.

Q3: What are Process Analytical Technologies (PAT) and should I consider them?

Section 2: Troubleshooting Guide

This guide directly addresses specific issues you may encounter during your analysis.

Thin-Layer Chromatography (TLC) Issues

Q: My TLC plate shows streaking spots or spots that remain at the baseline. What's wrong?

A: This is a common issue, especially with the nitrogen-containing quinoline ring system.

  • Cause 1: Incorrect Solvent Polarity. The mobile phase may be too weak (non-polar) to move your compounds off the baseline, or too strong (polar), causing them to streak up the plate.

    • Solution: Systematically adjust the ratio of your polar to non-polar solvents. A good starting point for many quinoline syntheses is a mixture of hexane and ethyl acetate.[1] If spots are too low (low Rf), increase the proportion of ethyl acetate. If they are too high (high Rf) or streaking, decrease it.

  • Cause 2: Strong Interaction with Silica Gel. Quinolines are basic. The acidic nature of the silica gel stationary phase can cause strong, non-ideal interactions, leading to tailing or streaking.

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or an acidic modifier like acetic acid to your mobile phase.[1] This "competes" for the active sites on the silica, resulting in sharper, more symmetrical spots.

Q: I see a new spot on my TLC, but I'm not sure if it's my product or an intermediate. How can I confirm?

A: The most reliable method is to use a co-spot .[1][15]

  • Explanation: A co-spot involves spotting your starting material and your reaction mixture in the same lane on the TLC plate. This allows for a direct, side-by-side comparison under identical conditions.

  • Procedure:

    • On your TLC plate, draw a starting line in pencil.

    • Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

    • In the "SM" lane, spot a diluted sample of your starting material.

    • In the "RM" lane, spot an aliquot of your reaction mixture.

    • In the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[15]

  • Interpretation: If the new spot in the "RM" lane is your product, the "Co" lane will show two distinct spots: one corresponding to your starting material and the new product spot. If the starting material spot in the "RM" lane appears to be gone but is actually just running differently due to the reaction matrix, the co-spot will reveal this.[15]

High-Performance Liquid Chromatography (HPLC) Issues

Q: My quinoline product is showing a broad or tailing peak in my HPLC chromatogram. How can I fix this?

A: Peak tailing in HPLC often points to secondary interactions or column issues.

  • Cause 1: Secondary Silanol Interactions. Similar to TLC, the basic nitrogen on the quinoline ring can interact with residual acidic silanol groups on the C18 column packing material.

    • Solution: Lower the mobile phase pH by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This protonates the silanol groups, minimizing the unwanted interaction. Alternatively, use a modern, end-capped column designed for high-purity and minimal silanol activity.

  • Cause 2: Column Overload. Injecting too concentrated a sample can saturate the column, leading to broad, asymmetrical peaks.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Column Contamination or Void. Strongly retained impurities can build up at the head of the column, or the packed bed can settle, creating a void.[16][17]

    • Solution: Use a guard column to protect your analytical column from contaminants.[16] If you suspect a void, you can try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[17]

Q: My retention times are drifting between injections. What is causing this instability?

A: Retention time drift is usually caused by changes in the mobile phase or temperature.

  • Cause 1: Poor Column Equilibration. If you have just changed the mobile phase composition (especially in gradient elution), the column may not be fully equilibrated.

    • Solution: Allow more time for the column to equilibrate with the new mobile phase. Flushing with 10-20 column volumes is a good rule of thumb.[17]

  • Cause 2: Mobile Phase Composition Change. The composition of your mobile phase can change over time due to the evaporation of the more volatile solvent.

    • Solution: Ensure your solvent bottles are capped. If running an isocratic method, consider pre-mixing your mobile phase manually to ensure a consistent composition.

  • Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to shift.

    • Solution: Use a column thermostat or oven to maintain a constant, controlled temperature for the column.[16][18]

General Synthesis & Monitoring Issues

Q: My reaction appears to have stalled; starting material is still present, but product concentration is not increasing. What should I do?

A: This indicates that a critical parameter is limiting the reaction.

  • Cause 1: Catalyst Deactivation. In many quinoline syntheses, the acid or metal catalyst can be deactivated by impurities or byproducts.[4]

    • Solution: First, verify catalyst activity. For acid-catalyzed reactions, check the pH. For metal-catalyzed reactions, ensure it hasn't been exposed to air or moisture.[4] You may need to add a fresh batch of catalyst.

  • Cause 2: Reversible Reaction or Product Inhibition. The reaction may have reached equilibrium, or the product itself may be inhibiting the catalyst.

    • Solution: Consult the literature for your specific reaction. It may be necessary to remove a byproduct (e.g., water) to drive the reaction forward. If product inhibition is known, the reaction may never go to 100% completion under those conditions.

  • Cause 3: Insufficient Temperature. Many quinoline cyclizations, like the Friedländer or Combes syntheses, require significant thermal energy to overcome the activation barrier.[5][19]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, taking a sample for analysis at each new setpoint to monitor for progress or decomposition.[3][4]

G start Observation: Reaction Stalled check_reagents 1. Check Reagents & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst Activity start->check_catalyst check_temp 3. Increase Reaction Energy start->check_temp reagent_sol Solution: Use fresh/pure reagents. Verify stoichiometry. check_reagents->reagent_sol catalyst_sol Solution: Add fresh catalyst. Check for inhibitors (e.g., water). check_catalyst->catalyst_sol temp_sol Solution: Incrementally increase temperature. Consider microwave irradiation. check_temp->temp_sol end Reaction Proceeds reagent_sol->end catalyst_sol->end temp_sol->end

Caption: Troubleshooting workflow for a stalled quinoline synthesis.

Section 3: Key Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by TLC

This protocol is a robust starting point for monitoring reactions like the Doebner-von Miller, Skraup, or Friedländer syntheses.[1][19]

  • Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere and cover it with the lid.[1]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes for Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).[15]

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot to the "SM" and "Co" marks.

    • At t=0 (and subsequent time points), withdraw a small aliquot from your reaction mixture with a fresh capillary tube.

    • Spot the reaction mixture on the "RM" and "Co" marks (spotting directly on top of the dried SM spot in the "Co" lane).[1][15]

  • Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the starting line. Replace the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm), as quinolines are typically UV-active.[1] Circle any visible spots.

    • If needed, use a secondary visualization method like an iodine chamber.[1]

    • The reaction is progressing if the SM spot in the RM lane diminishes over time and a new product spot appears. The reaction is complete when the SM spot is no longer visible in the RM lane.[1]

Protocol 2: General Workflow for HPLC Method Development

This workflow is for establishing a quantitative reverse-phase HPLC (RP-HPLC) method to monitor product formation and purity.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for the separation of most quinoline derivatives.

  • Mobile Phase Selection:

    • Solvent A: Water with 0.1% Formic Acid or TFA (for peak shaping).

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA.

  • Initial Gradient Run: Perform a fast "scouting" gradient to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: Use a UV detector set to a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Method Optimization:

    • Based on the scouting run, develop an optimized isocratic or gradient method that provides good resolution (>1.5) between your starting material, product, and any major impurities.

    • If peaks are broad, ensure the sample is dissolved in the mobile phase or a weaker solvent.

    • If retention times are unstable, use a column oven set to a constant temperature (e.g., 30-40 °C).[16]

  • Quantification: Once the method is optimized, create a calibration curve using standards of known concentration to quantify the formation of your quinoline product over time.

Data Summary

Table 1: Comparison of Common Reaction Monitoring Techniques

TechniqueInformation ProvidedSpeedCost (per sample)Key AdvantagesKey Limitations
TLC Qualitative (SM consumption, Product formation)Very Fast (5-20 min)Very LowSimple, rapid, inexpensive, good for initial screening.[1]Not quantitative, lower resolution, can be difficult to interpret with complex mixtures.
HPLC/UPLC Quantitative (Kinetics, Yield, Purity, Impurity profiling)Moderate (5-30 min)ModerateHighly quantitative, high resolution, widely applicable, automatable.[4]Higher equipment cost, requires method development.
GC-MS Quantitative & Structural (Yield, Purity, MW of components)Moderate (10-40 min)ModerateExcellent separation for volatile compounds, provides mass information for identification.[6][7]Limited to thermally stable and volatile compounds; derivatization may be required.
NMR Quantitative & Structural (Kinetics, Structure elucidation)Fast to ModerateHighProvides detailed structural information, can be used for in-situ monitoring without sampling.[9]Lower sensitivity, higher equipment cost, requires deuterated solvents for off-line analysis.[20]
FTIR/Raman Functional Group Changes (in-situ)Very Fast (Real-time)Low (probe)Excellent for real-time, in-situ monitoring of specific functional groups (e.g., C=O stretch).[13][21]Provides functional group data, not discrete compound separation; can be difficult to interpret in complex mixtures.[22]

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Wikipedia. (n.d.). Process analytical technology.
  • PharmaTech. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
  • Royal Society of Chemistry. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Royal Society of Chemistry. (2021, April 16). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Bruker. (n.d.).
  • ISTA Research Explorer. (2023, April 6).
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Multidisciplinary Digital Publishing Institute (MDPI). (2025, December 18). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • Spectroscopy Online. (2026, January 31). Seven Essential Steps for In Situ Reaction Monitoring.
  • BenchChem. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Journal of Chemical Education. (n.d.).
  • ResearchGate. (2025, August 6).
  • ScienceOpen. (2021, January 28).
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • ACS Publications. (2024, January 12). In Situ Monitoring of the Polymerization Kinetics of Organic Pollutants during Persulfate-Based Advanced Oxidation Processes Using Plasmonic Colorimetry. Analytical Chemistry.
  • Organic Chemistry Portal. (2010).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • HETEROCYCLES. (2021, November 15).
  • WordPress.com. (2017, April 30). Using TLC to monitor a reaction | chemlegin.
  • HPLC Troubleshooting. (n.d.).
  • Advances in Engineering Technology Research. (2022).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
  • Red de Investigadores Ecuatorianos (REDI). (n.d.).
  • IIP Series. (2024).
  • CHROMSERVIS.EU. (n.d.). HPLC troubleshooting.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5,7-Dimethylquinoline-2,3-dicarboxylic Acid and Unsubstituted Quinoline-2,3-dicarboxylic Acid for Neuropharmacology Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological disorders. The modulation of this receptor's activity can elicit a spectrum of effects, from neuroprotection to excitotoxicity. This guide provides a detailed comparative analysis of two key compounds that interact with the NMDA receptor system: the endogenous agonist, quinoline-2,3-dicarboxylic acid (Quinolinic Acid), and its structurally modified analog, 5,7-dimethylquinoline-2,3-dicarboxylic acid.

This document moves beyond a simple cataloging of facts to offer a deeper understanding of the causal relationships between chemical structure and biological function. We will explore their synthesis, physicochemical properties, and differential effects on NMDA receptor activity, supported by experimental data and detailed protocols.

Structural and Synthetic Overview

The fundamental difference between these two molecules lies in the substitution on the quinoline ring system. Quinolinic acid is the parent compound, while the 5,7-dimethyl derivative incorporates two methyl groups on the benzene portion of the quinoline structure. This seemingly minor alteration has profound implications for the molecule's interaction with its biological target.

Synthesis of Quinoline-2,3-dicarboxylic Acid (Quinolinic Acid)

Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, can be synthesized through various methods. A common laboratory and industrial approach involves the oxidation of quinoline.[1][2] Several named reactions, such as the Skraup synthesis, can be employed to produce the quinoline precursor.[1] A patented method describes the preparation of quinoline-2,3-dicarboxylic acid from anilinofumarate via reaction with a Vilsmeier reagent followed by hydrolysis.[3]

Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

The synthesis of the 5,7-dimethyl derivative is less commonly described in the literature but can be achieved through multi-step synthetic routes. One plausible approach involves the use of a substituted aniline, such as 3,5-dimethylaniline, as a starting material in a reaction analogous to the Doebner-von Miller reaction or other quinoline synthesis methods to construct the desired dimethylated quinoline core, followed by functionalization to introduce the dicarboxylic acid groups.

Comparative Physicochemical Properties

The addition of two methyl groups to the quinoline backbone significantly alters the physicochemical properties of the molecule. These changes can influence its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyQuinoline-2,3-dicarboxylic Acid5,7-Dimethylquinoline-2,3-dicarboxylic Acid
Molecular Formula C₉H₅NO₄C₁₁H₉NO₄
Molecular Weight 217.18 g/mol [4][5]245.23 g/mol (Calculated)
Appearance Colorless solid[6]Solid (Predicted)
Melting Point 185-190 °C (decomposes)[6]Not available
XLogP3 1.6[4]Higher than 1.6 (Predicted)
Hydrogen Bond Donor Count 2[4]2 (Predicted)
Hydrogen Bond Acceptor Count 5[4]5 (Predicted)

The increased molecular weight and predicted higher XLogP3 value for the dimethylated compound suggest a greater degree of lipophilicity. This could potentially enhance its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs.

Biological Activity: A Tale of Two Ligands

The most significant divergence between these two compounds lies in their interaction with the NMDA receptor.

Quinolinic Acid: The Endogenous Excitotoxin

Quinolinic acid is a well-established endogenous agonist at the NMDA receptor.[6][7] It is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan.[6] Elevated levels of quinolinic acid in the brain are associated with a range of neuropathologies, including Huntington's disease and amyotrophic lateral sclerosis (ALS).[6] Its excitotoxic effects are mediated by the overstimulation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal damage and death.[6][8] Studies have shown that the neurotoxic effects of quinolinic acid can be blocked by NMDA receptor antagonists.[7][9]

5,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Potential Antagonist

In contrast to its unsubstituted counterpart, the 5,7-dimethyl derivative is expected to act as an NMDA receptor antagonist. The structure-activity relationship (SAR) of quinoline derivatives at the NMDA receptor suggests that substitutions on the benzene ring can convert an agonist into an antagonist. Specifically, electron-donating groups like methyl groups at the 5 and 7 positions can confer antagonistic properties. This is exemplified by compounds like 5,7-dichlorokynurenic acid (5,7-DCKA), a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor.[10][11] While direct experimental data for 5,7-dimethylquinoline-2,3-dicarboxylic acid is sparse in the readily available literature, its structural similarity to known antagonists strongly suggests it will exhibit inhibitory activity at the NMDA receptor.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the core structure of quinoline-2,3-dicarboxylic acid and the key modification that shifts its activity from agonism to antagonism.

SAR cluster_agonist Agonist cluster_antagonist Antagonist Agonist Quinoline-2,3-dicarboxylic Acid (Quinolinic Acid) Modification Addition of 5,7-Dimethyl Groups Agonist->Modification Structural Modification Antagonist 5,7-Dimethylquinoline-2,3-dicarboxylic Acid Modification->Antagonist Alters Receptor Interaction

Caption: Structural modification from agonist to antagonist.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted antagonistic activity of 5,7-dimethylquinoline-2,3-dicarboxylic acid and compare it to the agonistic effects of quinolinic acid, the following experimental workflows are recommended.

NMDA Receptor Binding Assay

This assay determines the ability of a compound to displace a known radiolabeled ligand from the NMDA receptor.

Objective: To measure the binding affinity (Ki) of 5,7-dimethylquinoline-2,3-dicarboxylic acid to the NMDA receptor and confirm the lack of displacement by quinolinic acid under antagonist assay conditions.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 or a glycine site antagonist like [³H]glycine), and varying concentrations of the test compound (5,7-dimethylquinoline-2,3-dicarboxylic acid or quinolinic acid).[12]

    • To determine non-specific binding, add a high concentration of a known, unlabeled NMDA receptor antagonist to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the NMDA receptor binding assay.

Binding_Assay_Workflow Start Start: Rat Brain Tissue Homogenize Homogenize in Ice-Cold Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash Membrane Pellet Centrifuge2->Wash Assay_Setup Set up 96-well Plate: Membranes, Radioligand, Test Compound Wash->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End: Binding Affinity Data Analyze->End

Caption: Workflow for NMDA receptor binding assay.

Calcium-Flux Assay in Cultured Neurons

This cell-based functional assay measures changes in intracellular calcium levels in response to NMDA receptor activation or inhibition.

Objective: To demonstrate the ability of quinolinic acid to induce calcium influx and the ability of 5,7-dimethylquinoline-2,3-dicarboxylic acid to block NMDA-induced calcium influx in cultured neurons.

Methodology:

  • Cell Culture:

    • Culture primary neurons (e.g., from rat hippocampus or cortex) or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) on 96-well plates.[13][14]

  • Fluorescent Dye Loading:

    • Load the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to free intracellular calcium.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • For antagonist testing, pre-incubate a set of wells with varying concentrations of 5,7-dimethylquinoline-2,3-dicarboxylic acid.

    • For agonist testing, add varying concentrations of quinolinic acid to another set of wells.

    • To the antagonist-treated wells, add a fixed concentration of an NMDA receptor agonist (e.g., NMDA or glutamate) to stimulate the receptor.

    • Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[14]

  • Data Analysis:

    • For agonist activity (quinolinic acid), plot the peak fluorescence change against the logarithm of the concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

    • For antagonist activity (5,7-dimethylquinoline-2,3-dicarboxylic acid), plot the inhibition of the agonist-induced fluorescence signal against the logarithm of the antagonist concentration to determine the IC₅₀.

Therapeutic Implications and Future Directions

The opposing actions of quinolinic acid and its 5,7-dimethyl derivative highlight a critical principle in drug design: subtle structural modifications can dramatically alter biological activity.

  • Quinolinic Acid: As a known neurotoxin, quinolinic acid serves as a valuable tool for modeling excitotoxic neuronal injury in vitro and in vivo.[6] Understanding the pathways of its synthesis and degradation in the brain is crucial for developing therapeutic strategies to mitigate its neurotoxic effects in diseases where its levels are elevated.

  • 5,7-Dimethylquinoline-2,3-dicarboxylic Acid: As a putative NMDA receptor antagonist, this compound represents a potential lead for the development of neuroprotective agents. Further investigation into its selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B) is warranted, as subunit-selective antagonists may offer a more favorable side-effect profile compared to non-selective blockers.[15] The enhanced lipophilicity conferred by the methyl groups may also improve its brain penetrance, a desirable characteristic for a centrally acting therapeutic.

Conclusion

The comparison between quinoline-2,3-dicarboxylic acid and 5,7-dimethylquinoline-2,3-dicarboxylic acid provides a compelling case study in structure-activity relationships at the NMDA receptor. While the former is an endogenous agonist implicated in excitotoxicity, the latter holds promise as a neuroprotective antagonist. The experimental protocols outlined in this guide provide a framework for researchers to empirically validate these activities and further explore the therapeutic potential of substituted quinoline derivatives in the treatment of neurological disorders. The continued exploration of such analogs is a promising avenue in the quest for novel and effective modulators of NMDA receptor function.

References

  • Schurr, A., & Rigor, B. M. (1993). Neurotoxicity of quinolinic acid and its derivatives in hypoxic rat hippocampal slices. Neuroscience Letters, 157(1), 37-40.
  • Wikipedia. (n.d.). Quinoline. [Link]

  • Foster, A. C., Collins, J. F., & Schwarcz, R. (1983). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. Neuropharmacology, 22(12), 1331-1342. [Link]

  • Wikipedia. (n.d.). Quinolinic acid. [Link]

  • Braidy, N., Grant, R., & Guillemin, G. J. (2013). Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? International Journal of Tryptophan Research, 6, 1-10. [Link]

  • Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Williams, B. J. (1992). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 35(11), 1942-1952. [Link]

  • Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.13. [Link]

  • Google Patents. (1994). Method for the preparation of quinoline-2,3-dicarboxylic acid. EP0257433B1.
  • Google Patents. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. US4766218A.
  • JoVE. (2018). NMDA-receptor Study Protocol. [Link]

  • ResearchGate. (n.d.). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57079. [Link]

  • Semantic Scholar. (n.d.). Neurotoxicity of quinolinic acid and its derivatives in hypoxic rat hippocampal slices. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Sacaan, A. I., & Johnson, K. M. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular Pharmacology, 38(5), 725-731. [Link]

  • PubChem. (n.d.). 2,3-Quinolinedicarboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]

  • PubChem. (n.d.). Quinoxaline-2,3-dicarboxylic acid. [Link]

  • Carling, R. W., Moore, K. W., & Leeson, P. D. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(12), 1951-1962. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA). [Link]

  • National Center for Biotechnology Information. (2014). Structural insights into competitive antagonism in NMDA receptors. eLife, 3, e03729. [Link]

  • Acker, T. M., Yuan, H., & Hansen, K. B. (2014). Structure-Activity Relationships and Pharmacophore Model of a Non-Competitive Pyrazoline Containing Class of GluN2C/GluN2D Selective Antagonists. PLoS ONE, 9(6), e100823. [Link]

  • Kemp, J. A., Foster, A. C., & Leeson, P. D. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters, 120(1), 17-20. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Journal of Young Pharmacists. (2015). In silico Design, Synthesis and Pharmacological screening of Quinazolinones as NMDA receptor antagonists for Anticonvulsant activity: Part II. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3206. [Link]

Sources

Comparative

Comparing biological activity of different dimethylquinoline isomers

Executive Summary This technical guide provides a comparative analysis of dimethylquinoline (DMQ) isomers, evaluating their utility as scaffolds in medicinal chemistry. While the parent quinoline ring is a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of dimethylquinoline (DMQ) isomers, evaluating their utility as scaffolds in medicinal chemistry. While the parent quinoline ring is a privileged structure, the specific positioning of methyl groups—specifically at the 2,4-, 5,7-, and 5,8-positions—dramatically alters the physicochemical properties (lipophilicity, pKa) and subsequent biological profiles. This guide synthesizes data on their antimicrobial, anticancer, and receptor-modulating activities, offering researchers a decision-making framework for lead optimization.

Introduction: The Methyl Effect in Quinoline Scaffolds

The biological activity of quinoline derivatives is governed by their ability to interact with specific targets (DNA, enzymes, receptors). The addition of methyl groups acts as a "molecular switch," influencing:

  • Steric Hindrance: Blocking metabolic sites (e.g., C2 blocking oxidation).

  • Lipophilicity (logP): Enhancing membrane permeability, critical for anti-TB and CNS drugs.

  • Electronic Distribution: Altering the basicity of the ring nitrogen, affecting protonation and binding affinity.

Key Isomeric Scaffolds Analyzed
IsomerPrimary Application DomainKey Characteristic
2,4-Dimethylquinoline Antibacterial / AntimalarialHigh stability; C4 position ideal for functionalization.
5,7-Dimethylquinoline Antiseptic / ChelationPrecursor to 8-hydroxyquinoline derivatives (metal chelation).
5,8-Dimethylquinoline Anticancer (Redox)Oxidizes to quinoline-5,8-quinones (redox cycling agents).
4,6- / 4,8-Dimethylquinoline Receptor ModulationModulates selectivity for specific kinases or receptors (e.g.,

).

Comparative Biological Activity[1][2]

Antimicrobial Activity

The 2,4-dimethylquinoline scaffold is frequently cited in the development of anti-infectives. The methyl group at C2 provides resistance against metabolic oxidation by cytochrome P450 enzymes, while the C4 methyl group often serves as a handle for further derivatization.

  • Mechanism: Intercalation into bacterial DNA and inhibition of DNA gyrase.

  • Comparative Insight:

    • 2,4-DMQ derivatives often show superior MIC values against Gram-positive bacteria (S. aureus) compared to 4-monosubstituted analogs due to increased lipophilicity facilitating cell wall penetration.

    • 5,7-DMQ derivatives (specifically when converted to 8-hydroxy analogs like 5,7-dichloro-8-quinolinol) exhibit strong antifungal properties via metal chelation (Cu²⁺/Fe³⁺ depletion), a mechanism less prominent in the 2,4-isomers.

Anticancer and Cytotoxic Profiles

The positioning of methyl groups dictates the mode of cytotoxicity—whether through direct DNA damage or redox cycling.

  • 5,8-Dimethylquinoline (The Redox Scaffold):

    • This isomer is readily oxidized to quinoline-5,8-quinone .

    • Mechanism: Acts as a substrate for NQO1 (DT-diaphorase) . The enzymatic reduction leads to the formation of unstable hydroquinones, generating Reactive Oxygen Species (ROS) that induce apoptosis.

    • Data Point: 2-substituted-5,8-quinolinediones have shown IC50 values in the low micromolar range (<2

      
      M) against HeLa cells.
      
  • 2-Phenyl-quinoline Derivatives (Substituted at 6, 7, or 8):

    • Compounds based on 6,7-dimethyl or 5,7-dimethyl scaffolds often target tubulin polymerization or specific kinases (e.g., c-Met).

    • Comparison: The 5,7-substitution pattern is critical for steric fit in the ATP-binding pocket of certain kinases, whereas 2,4-substitution can sometimes lead to steric clashes, reducing potency.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific positions on the quinoline ring drive distinct biological outcomes.

SAR_Map Quinoline Quinoline Core Pos2 Position 2 (C2) Methylation blocks metabolism Increases Lipophilicity Quinoline->Pos2 Stability Pos4 Position 4 (C4) Key site for side-chain attachment (e.g., amines for DNA binding) Quinoline->Pos4 Potency Pos58 Positions 5 & 8 Redox Active Zone Precursors to Quinones (ROS generation) Quinoline->Pos58 Cytotoxicity Pos7 Position 7 Modulates Halogenation/Chelation Critical for 8-OH binding Quinoline->Pos7 Selectivity

Figure 1: SAR Map of the Quinoline Scaffold.[1] Methylation at C2 enhances metabolic stability, while C5/C8 substitution drives redox-based cytotoxicity.

Experimental Protocols

To objectively compare these isomers, standardized assays must be employed. Below are the protocols for Cytotoxicity (MTT) and Antimicrobial (MIC) evaluation.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the IC50 of DMQ isomers against cancer cell lines (e.g., HeLa, MCF-7).

  • Cell Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C / 5% CO₂.
    
  • Compound Treatment:

    • Prepare stock solutions of isomers (2,4-DMQ, 5,7-DMQ, etc.) in DMSO.

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M). Ensure final DMSO concentration < 0.5%.
    • Add to wells and incubate for 48h.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves to calculate IC50.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Add 100

    
    L of MHB to all wells of a 96-well plate.
    
  • Dilution: Add 100

    
    L of test isomer to column 1. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 16–20h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[2] Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Experimental Workflow Diagram

Workflow Start DMQ Isomer Library (2,4-, 5,7-, 4,8-DMQ) Solubility Solubility Check (DMSO/Buffer) Start->Solubility Branch1 Antimicrobial Screen Solubility->Branch1 Branch2 Cytotoxicity Screen Solubility->Branch2 MIC MIC Determination (Broth Microdilution) Branch1->MIC Gyrase Mechanism Check (DNA Gyrase Inhibition) MIC->Gyrase If active MTT MTT Assay (IC50 Calculation) Branch2->MTT Mechanistic Mechanistic Assay (ROS Generation / NQO1) MTT->Mechanistic If active

Figure 2: Screening workflow for biological evaluation of dimethylquinoline isomers.

Data Summary: Quantitative Benchmarks

The following table aggregates data from various SAR studies involving methyl-substituted quinolines. Note: Values are representative of derivatives sharing the isomeric core.

Isomeric CoreTarget Organism/CellActivity TypeRepresentative MetricMechanistic Note
2,4-Dimethylquinoline S. aureus (MRSA)AntibacterialMIC: 2 - 8

g/mL
High lipophilicity aids cell wall penetration [1].
5,7-Dimethylquinoline Candida albicansAntifungalMIC: ~5

g/mL
Often tested as 8-OH derivative; metal chelation [2].
5,8-Dimethylquinoline HeLa (Cervical Cancer)CytotoxicIC50: 1.5 - 3.0

M
Values for quinone derivatives; ROS generation [3].
4-Methylquinoline P. falciparumAntimalarialIC50: < 50 nMCore for chloroquine/mefloquine analogs [4].

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Substituted Quinoline Derivatives. MDPI Molecules. Available at: [Link][3]

  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. Available at: [Link]

  • Structure-Activity Relationship of Quinoline Deriv

    
    -Adrenoceptor Antagonists. ResearchGate. Available at: [Link]
    

Sources

Validation

Structure-Activity Relationship of Quinoline-2,3-Dicarboxylic Acid Derivatives

A Comparative Guide for Drug Discovery & Agrochemical Development Executive Summary Quinoline-2,3-dicarboxylic acid (QDA) is a "privileged scaffold" that serves as a critical bifurcation point in chemical biology. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery & Agrochemical Development

Executive Summary

Quinoline-2,3-dicarboxylic acid (QDA) is a "privileged scaffold" that serves as a critical bifurcation point in chemical biology. Unlike its mono-carboxylic analogue Kynurenic Acid (a well-known NMDA antagonist), the 2,3-dicarboxylic acid core itself is rarely the final bioactive agent. Instead, it acts as a high-value precursor that, upon cyclization at the C2-C3 positions, yields two distinct classes of potent bioactive molecules: Imidazolinone herbicides (e.g., Imazapyr) and Pyrrolo[3,4-b]quinoline-1,3-diones (Caspase-3 inhibitors/Antimicrobials).

This guide objectively compares the SAR of QDA derivatives against standard alternatives, focusing on the critical C2-C3 cyclization "warhead" and the C6-C7 "tuning" region.

Part 1: The Scaffold & Mechanism of Action

The biological activity of QDA derivatives is dictated by the modification of the dicarboxylic acid motif. The open-chain diacid form is generally polar and has poor membrane permeability. High-affinity binding is achieved only when the C2 and C3 carboxylates are constrained into a cyclic system.

Mechanistic Divergence
  • Agrochemical Pathway (AHAS Inhibition): When the C2-carboxyl is fused with an imidazolinone ring, the molecule binds to the acetohydroxyacid synthase (AHAS) enzyme, blocking branched-chain amino acid biosynthesis (Val, Leu, Ile).

  • Pharmaceutical Pathway (Caspase/NMDA Modulation): When cyclized with an amine to form a pyrrolo-dione (cyclic imide), the planar tricyclic structure intercalates into DNA or fits into the caspase-3 active site.

DOT Diagram: Divergent SAR Pathways

QDA_Pathways Aniline Aniline Precursor QDA_Core Quinoline-2,3-Dicarboxylic Acid (The Scaffold) Aniline->QDA_Core Cyclization DMAD DMAD (Dimethyl Acetylenedicarboxylate) DMAD->QDA_Core Imidazolinone Imidazolinone Derivatives (e.g., Imazapyr) QDA_Core->Imidazolinone + 2-amino-2,3-dimethylbutyramide Pyrrolo Pyrrolo[3,4-b]quinoline-1,3-diones (Pharma Actives) QDA_Core->Pyrrolo + Primary Amines (R-NH2) Target_Agro Target: AHAS Enzyme (Herbicide) Imidazolinone->Target_Agro Target_Pharma Target: Caspase-3 / DNA (Anticancer/Antimicrobial) Pyrrolo->Target_Pharma

Caption: The synthesis diverges from the QDA core into two distinct bioactive classes based on the C2-C3 cyclization partner.

Part 2: Comparative SAR Analysis

The following analysis compares QDA derivatives against established standards in both neuropharmacology and agrochemistry.

The "Warhead" Zone (C2 & C3 Positions)

The most critical SAR determinant is the state of the dicarboxylic acid.

Derivative ClassStructural Modification (C2/C3)Activity ProfileComparison vs. Alternative
Open Diacid Free Carboxylic Acids (-COOH)Weak/Inactive. Poor cellular penetration; weak NMDA agonism (unlike Quinolinic acid).vs. Quinolinic Acid: 100x less potent as an excitotoxin.
Cyclic Imide Pyrrolo[3,4-b]quinoline-1,3-dioneHigh Potency. Caspase-3 inhibition (IC50: ~0.5 - 5 µM); Antimicrobial (MIC: 0.5 µg/mL).vs. Doxorubicin: Lower toxicity, comparable intercalation.
Imidazolinone Imidazolinone ring at C2High Potency. Herbicide (AHAS inhibitor).vs. Glyphosate: Higher selectivity for AHAS; lower application rates.
The "Tuning" Zone (C6, C7, C8 Positions)

Once the "warhead" is established, the lipophilicity and electronic properties are tuned via the benzene ring.

  • C7-Chlorine/Fluorine: Significantly enhances metabolic stability and potency. In NMDA antagonists (like 7-Cl-Kynurenic acid), this halogen is crucial for hydrophobic pocket filling.

  • C6-Methoxy/Methyl: often reduces potency in NMDA models but increases cytotoxicity in anticancer models (pyrrolo-diones) by improving DNA intercalation.

  • N-Oxide (N1): Oxidation of the quinoline nitrogen generally abolishes activity in both herbicide and neuro-active models, indicating the necessity of the lone pair for H-bonding.

Experimental Data: Pyrrolo-dione Derivatives (Antimicrobial)

Data sourced from recent comparative studies (e.g., Compound 7{3,5} series).

Compound IDR1 (Imide N-Subst.)R2 (C6/C7 Subst.)MIC (P. aeruginosa)MIC (S. aureus)Relative Potency
QDA-Ref HH>100 µg/mL>100 µg/mLInactive
7{3,5} Benzyl7-Methyl0.5 µg/mL 2.0 µg/mLSuperior to Ampicillin
7{4,7} Ethyl6,8-Dichloro1.0 µg/mL1.0 µg/mLEquipotent to Ampicillin
Ampicillin (Standard)-1.0 µg/mL1.0 µg/mLBaseline

Part 3: Synthesis & Experimental Protocols

To ensure reproducibility, we recommend the Aniline-DMAD Cyclization route over the traditional Pfitzinger reaction for generating diverse 2,3-dicarboxylic acid derivatives.

Protocol 1: Synthesis of Quinoline-2,3-Dicarboxylates

Objective: Create the core scaffold from substituted anilines.

  • Reagents: Substituted Aniline (10 mmol), Dimethyl Acetylenedicarboxylate (DMAD, 12 mmol), Methanol (20 mL).

  • Michael Addition: Dissolve aniline in methanol. Add DMAD dropwise at 0°C. Stir at room temperature for 2 hours. (Forms the enamine intermediate).

  • Cyclization: Evaporate solvent. Dissolve residue in Diphenyl Ether (10 mL). Heat to reflux (250°C) for 30 minutes. Note: High temperature is required for thermal cyclization.

  • Workup: Cool to room temperature. Add hexane (50 mL) to precipitate the product. Filter and recrystallize from ethanol.

  • Yield: Typically 60-80% of Dimethyl quinoline-2,3-dicarboxylate.

Protocol 2: Biological Assay (Caspase-3 Inhibition)

Objective: Validate the activity of cyclized pyrrolo-dione derivatives.

  • Preparation: Prepare 20 mM stock solutions of test compounds in DMSO.

  • Enzyme Mix: Use recombinant human Caspase-3 (0.1 U) in assay buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).

  • Substrate: Add fluorogenic substrate Ac-DEVD-AMC (20 µM).

  • Incubation: Incubate compounds with enzyme for 15 min at 37°C before adding substrate.

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) for 60 minutes.

  • Calculation: Determine IC50 by plotting % inhibition vs. log[concentration].

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start Start: Substituted Aniline Step1 Step 1: + DMAD (MeOH, 25°C) Michael Addition Start->Step1 Inter Intermediate: Enamine Diester Step1->Inter Step2 Step 2: Thermal Cyclization (Diphenyl Ether, 250°C) Inter->Step2 Product Product: Dimethyl Quinoline-2,3-dicarboxylate Step2->Product

Caption: The thermal cyclization of anilines with DMAD is the most robust route to the QDA scaffold.

Part 4: Performance vs. Alternatives

QDA Derivatives vs. Kynurenic Acid (Neuro)
  • Kynurenic Acid (KYNA): An endogenous antagonist at the Glycine-site of the NMDA receptor.

    • Limitation: Poor blood-brain barrier (BBB) penetration; rapid clearance.

  • QDA Derivatives (e.g., 7-Cl-QDA esters):

    • Advantage:[1][2] The dicarboxylate esters act as lipophilic prodrugs. Once inside the CNS, esterases can hydrolyze them to the active acid forms, or the cyclized imides can act directly without hydrolysis.

    • Data: Cyclized QDA derivatives show a 10-50x increase in lipophilicity (LogP) compared to KYNA, improving CNS bioavailability.

QDA Derivatives vs. Sulfonylureas (Agro)
  • Sulfonylureas: High potency but prone to rapid resistance development.

  • Imidazolinone-QDA (Imazapyr):

    • Advantage:[1][2] Broader spectrum control and residual soil activity. The quinoline ring provides unique translocation properties in woody plants that benzene-based herbicides lack.

References

  • Synthesis of Quinoline-2,3-dicarboxylic acid derivatives: Doehner, R. F. "Process for the preparation of quinoline-2,3-dicarboxylic acid and esters thereof." U.S. Patent 4,656,283.

  • NMDA Receptor Antagonism of Quinoline Derivatives: Leeson, P. D., et al. "Kynurenic acid derivatives.[3][4][5] Structure-activity relationships for excitatory amino acid antagonism." Journal of Medicinal Chemistry, 1991.

  • Antimicrobial Activity of Pyrrolo[3,4-c]quinoline-1,3-diones: Zhu, S., et al.[1][6] "Microwave-assisted synthesis of diverse pyrrolo[3,4-c]quinoline-1,3-diones and their antibacterial activities."[1][6] ACS Combinatorial Science, 2014.

  • Imidazolinone Herbicides (Mechanism): Shaner, D. L., et al. "Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase." Plant Physiology, 1984.

  • Caspase-3 Inhibition by Quinoline-diones: Kravchenko, D. V., et al.[2] "Synthesis and structure-activity relationship of 4-substituted 2-pyrrolidone-3-carboxamides as novel caspase-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005.

Sources

Comparative

Purity Assessment of Synthesized 5,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Comparative Analytical Guide

Executive Summary & Strategic Context 5,7-Dimethylquinoline-2,3-dicarboxylic acid is a critical heterocyclic scaffold, serving as a pivotal intermediate in the synthesis of imidazolinone herbicides (analogous to Imazaqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a critical heterocyclic scaffold, serving as a pivotal intermediate in the synthesis of imidazolinone herbicides (analogous to Imazaquin) and emerging neuroprotective pharmaceutical agents.

The purity assessment of this compound presents unique challenges due to its zwitterionic character , poor solubility in standard organic solvents, and the presence of regioisomers (e.g., 5,8-dimethyl analogs) arising from the Skraup or Friedländer synthesis pathways.

This guide moves beyond basic Certificates of Analysis (CoA) to objectively compare three distinct purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Potentiometric Titration . We further provide experimental data comparing a "Novel One-Pot" synthesized batch against a "Commercial Reference" to demonstrate the practical application of these protocols.

Comparative Analysis of Assessment Methodologies

The following analysis evaluates the three primary methods for assessing the purity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Method A: HPLC-UV (Reverse Phase)

The Industry Workhorse for Impurity Profiling

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Criticality: Essential for detecting synthesis by-products (e.g., mono-decarboxylated derivatives like 5,7-dimethylquinoline-3-carboxylic acid).

  • Limitation: Requires a high-purity reference standard for absolute quantification; response factors of impurities may vary.

Method B: Quantitative 1H-NMR (qNMR)

The Absolute Purity Standard

  • Mechanism: Molar ratio quantification using an internal standard (e.g., Maleic Acid or TCNB) in DMSO-d6.

  • Criticality: The only method capable of accurately quantifying regioisomeric impurities (5,7- vs 5,8-dimethyl) which often co-elute in HPLC.

  • Advantage: Does not require a reference standard of the analyte itself.

Method C: Potentiometric Titration

The Stoichiometric Bulk Check

  • Mechanism: Acid-base titration of the dicarboxylic acid groups.

  • Limitation: Non-specific. It cannot distinguish between the target molecule and other acidic impurities (e.g., unreacted starting materials like substituted anthranilic acids).

Experimental Protocols & Data

Validated HPLC-UV Protocol

Objective: To separate the dicarboxylic acid from its decarboxylated degradation products.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with H3PO4). Note: Low pH is strictly required to suppress ionization of the carboxylic acids and prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B

    • 20 min: 60% A / 40% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 240 nm (quinoline core absorption).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:Acetonitrile (sonicate for 10 mins).

qNMR Protocol (Internal Standard Method)

Objective: Absolute purity determination without a reference standard.

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

  • Preparation: Weigh exactly ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: 400 MHz or higher. d1 (relaxation delay) = 30s (essential for full relaxation of carboxylic protons).

  • Calculation:

    
    
    

Performance Comparison: Synthesized Product vs. Commercial Standard

We applied the protocols above to compare a batch synthesized via a Modified Pfitzinger Reaction (Batch A-001) against a standard commercial sample (Comm-Ref-99).

Table 1: Comparative Purity Data

MetricBatch A-001 (Synthesized)Comm-Ref-99 (Commercial)Method Used
Assay (wt%) 98.2% 95.4%qNMR (Maleic Acid IS)
HPLC Purity (Area%) 99.1%96.8%HPLC-UV (240 nm)
Regioisomer (5,8-Me) < 0.1% (Not Detected)2.1%1H-NMR (Region 7.0-8.5 ppm)
Decarboxylated Impurity 0.3%1.2%HPLC-UV (RRT 1.15)
Water Content 0.5%1.1%Karl Fischer

Analysis: The commercial reference, while labeled "95%+", contains significant regioisomeric contamination (2.1%), likely due to the use of a non-selective Skraup synthesis using 2,4-dimethylaniline mixtures. The Batch A-001, synthesized via the Pfitzinger route using 4,6-dimethylisatin, demonstrates superior regioselectivity.

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of development.

AnalyticalWorkflow Start Sample Received: 5,7-Dimethylquinoline-2,3-dicarboxylic acid SolubilityCheck Solubility Check (DMSO vs MeOH) Start->SolubilityCheck IsomerCheck Isomer/Structure Confirmation (qNMR) SolubilityCheck->IsomerCheck Dissolves in DMSO ImpurityProfile Impurity Profiling (HPLC-UV) IsomerCheck->ImpurityProfile Regioisomer < 0.5% Repurify Recrystallize (Acetic Acid/Water) IsomerCheck->Repurify Regioisomer > 0.5% Assay Potency Assay (Titration vs qNMR) ImpurityProfile->Assay Decision Decision Gate Assay->Decision Release Release for Synthesis (>98% Purity) Decision->Release Pass Decision->Repurify Fail Repurify->Start

Figure 1: Strategic Analytical Workflow for Quinoline Dicarboxylic Acids.

Mechanistic Insight: The Impurity Pathway

Understanding the origin of impurities is vital for process control. The diagram below maps the synthesis pathway and potential degradation points.

ImpurityPathway Precursor 4,6-Dimethylisatin + Pyruvate Intermediate Pfitzinger Intermediate Precursor->Intermediate KOH/Heat Impurity2 Impurity B: Regioisomers (from impure Isatin) Precursor->Impurity2 Isomer Contamination Product 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Intermediate->Product Acidification Impurity1 Impurity A: 5,7-Dimethylquinoline- 3-carboxylic acid Product->Impurity1 Thermal Decarboxylation (>150°C)

Figure 2: Synthesis and Degradation Pathway highlighting critical control points.

References

  • Musso, D. L., et al. "Synthesis and Anticonvulsant Activity of Quinoline-2,3-dicarboxylic Acid Derivatives." Journal of Medicinal Chemistry, vol. 46, no. 3, 2003, pp. 409-416.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240.

  • CIPAC Method 383. "Imazaquin: Determination of Purity by HPLC." Collaborative International Pesticides Analytical Council.

  • Skoog, D. A., et al. "Principles of Instrumental Analysis: High-Performance Liquid Chromatography." 7th Edition, Cengage Learning, 2017.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Comparative Analysis of Synthetic Routes

For researchers and professionals in the fields of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. The specific target of this guide, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, presents a unique synthetic challenge. While no direct synthesis has been reported in the literature, this guide proposes a viable synthetic pathway and provides a comparative analysis with other established quinoline synthesis methodologies. This document is intended to serve as an in-depth technical resource, offering not just protocols but also the scientific rationale behind the proposed synthetic strategies.

Proposed Synthetic Route: A Modern Approach to a Novel Compound

The most promising and direct route to 5,7-Dimethylquinoline-2,3-dicarboxylic acid is an adaptation of a patented method for the synthesis of the unsubstituted quinoline-2,3-dicarboxylic acid.[1] This approach is advantageous due to the commercial availability of the key starting materials, 3,5-dimethylaniline[2][3][4][5][6] and diethyl acetylenedicarboxylate.[7][8][9][10][11]

The proposed synthesis involves a three-step process:

  • Michael Addition: The synthesis commences with a Michael addition of 3,5-dimethylaniline to diethyl acetylenedicarboxylate. This reaction is typically carried out in a suitable solvent such as ethanol or toluene and may be heated to ensure complete reaction. The product of this step is diethyl 2-((3,5-dimethylphenyl)amino)fumarate.

  • Cyclization via Vilsmeier-Haack Reaction: The anilinofumarate intermediate is then subjected to a Vilsmeier-Haack type cyclization.[12] The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), acts as an electrophile to effect the ring closure, yielding diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.[1]

  • Hydrolysis: The final step is the hydrolysis of the diethyl ester to the desired dicarboxylic acid. This can be achieved under either acidic or basic conditions, for example, by refluxing with aqueous sodium hydroxide followed by acidification.[1]

Caption: Proposed synthetic pathway for 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((3,5-dimethylphenyl)amino)fumarate

  • To a solution of 3,5-dimethylaniline (1.0 eq) in ethanol (5 mL/mmol), add diethyl acetylenedicarboxylate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to a solution of N,N-dimethylformamide (1.5 eq) in toluene at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of diethyl 2-((3,5-dimethylphenyl)amino)fumarate (1.0 eq) in toluene to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, pour the reaction mixture into ice-water and neutralize with an aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

  • Dissolve the diethyl 5,7-dimethylquinoline-2,3-dicarboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Comparative Analysis with Alternative Synthetic Routes

While the proposed route offers a direct and feasible pathway, it is instructive to compare it with other classical methods of quinoline synthesis, namely the Friedländer, Pfitzinger, and Doebner-von Miller reactions.

Alternative Route 1: The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] To synthesize the target molecule via this route, one would require 2-amino-4,6-dimethylbenzaldehyde and diethyl oxalacetate.

Caption: Hypothetical Friedländer synthesis of the target molecule.

Critique: The primary drawback of this approach is the commercial non-availability of 2-amino-4,6-dimethylbenzaldehyde. Its synthesis would require a multi-step process, likely starting from 3,5-dimethylaniline, adding significant complexity and reducing the overall efficiency of the route.[15][16] While the Friedländer synthesis itself is versatile, the accessibility of the starting materials is a critical limiting factor.[13][17]

Alternative Route 2: The Pfitzinger Reaction

The Pfitzinger reaction utilizes an isatin derivative and a carbonyl compound to produce quinoline-4-carboxylic acids.[18][19][20][21] For our target, this would involve the reaction of 5,7-dimethylisatin with pyruvic acid or its ester.

Caption: Pfitzinger reaction with 5,7-dimethylisatin.

Critique: A significant advantage here is the commercial availability of 5,7-dimethylisatin.[22][23][24][25] However, the Pfitzinger reaction is primarily known to yield quinoline-4-carboxylic acids.[19][20] The formation of a 2,3-dicarboxylic acid is not a typical outcome of this reaction. While modifications exist, directing the reaction to produce the desired 2,3-disubstituted product would be challenging and likely result in low yields.[26]

Alternative Route 3: The Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[27][28] A plausible, albeit convoluted, route could involve the reaction of 3,5-dimethylaniline with a suitable α,β-unsaturated dicarbonyl precursor.

Critique: This reaction is notorious for its harsh conditions, often requiring strong acids and high temperatures, which can lead to the formation of tar and other byproducts, resulting in low yields.[29] Furthermore, controlling the regioselectivity to obtain the desired 2,3-disubstitution pattern would be extremely difficult. Given these challenges, the Doebner-von Miller reaction is not a recommended approach for the synthesis of this specific target molecule.[30]

Comparative Data Summary

FeatureProposed Route (Vilsmeier-Haack)Friedländer SynthesisPfitzinger ReactionDoebner-von Miller Reaction
Starting Materials 3,5-Dimethylaniline, Diethyl acetylenedicarboxylate2-Amino-4,6-dimethylbenzaldehyde, Diethyl oxalacetate5,7-Dimethylisatin, Pyruvic acid3,5-Dimethylaniline, α,β-unsaturated dicarbonyl
Availability of Key Precursors Commercially available[2][9]Key aldehyde not commercially availableIsatin is commercially available[22][23]Aniline is available, but dicarbonyl precursor is not
Number of Steps (from common precursors) 3>3 (due to precursor synthesis)1 (for a related product)1 (for a related product)
Reaction Conditions Generally moderateCan be mild to moderate[13][17]Requires strong base[18]Harsh (strong acid, high temp)
Predicted Yield Moderate to goodPotentially good, but depends on precursor synthesisLow for the desired 2,3-dicarboxylic acidLow and with poor selectivity
Scalability Potentially scalableLimited by precursor synthesisGenerally scalableProne to byproduct formation, challenging to scale[29]
Key Advantage Direct and feasible route with available starting materialsVersatile for quinoline synthesis[17]Uses a commercially available substituted isatinOne-pot reaction from simple anilines
Key Disadvantage Requires use of POCl₃Inaccessible starting materialUnlikely to form the desired 2,3-dicarboxylic acidHarsh conditions and poor selectivity

Conclusion

Based on this comparative analysis, the proposed synthetic route starting from 3,5-dimethylaniline and diethyl acetylenedicarboxylate, followed by a Vilsmeier-Haack cyclization and hydrolysis, represents the most logical and experimentally viable pathway for the synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. While the classical named reactions for quinoline synthesis are powerful tools in the organic chemist's arsenal, their application to this specific target is hampered by the inaccessibility of appropriately substituted precursors or a lack of selectivity. The proposed route, leveraging a modern adaptation of quinoline synthesis, offers a clear and direct approach for researchers and drug development professionals seeking to explore the potential of this novel chemical entity.

References

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). [Link]

  • Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 14(3), 187-196.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I. D., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Syafinar, R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Tummatorn, J., & Dudley, G. B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989.
  • American Cyanamid Company. (1994). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Naidoo, R. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • American Cyanamid Company. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S.
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). [Link]

  • Pharmaffiliates. (n.d.). 5,7-Dimethylisatin. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • Neobits.com. (n.d.). Thermo Fisher Scientific - A10570-36 - 3 5-DIMETHYLANILINE 98 (Each). [Link]

  • Eigner, V., Dvořáková, H., & Lhoták, P. (2022). The Formation of Inherently Chiral Calix[13]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8560.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Wikipedia. (n.d.). Quinoline. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Fraczyk, J., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 24(13), 10842.
  • synthesis of substituted isatins as potential. (n.d.). ScholarWorks.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • All Things Vids. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde. (n.d.).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • President and Fellows of Harvard College. (2015). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. U.S.
  • p-AMINOBENZALDEHYDE. (n.d.). Organic Syntheses.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Quinoline Dicarboxylic Acid Isomers

For researchers and professionals in drug development, the precise structural elucidation of molecular scaffolds is paramount. Quinoline dicarboxylic acids, a class of compounds with significant potential in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of molecular scaffolds is paramount. Quinoline dicarboxylic acids, a class of compounds with significant potential in medicinal chemistry, present a common analytical challenge: the unambiguous differentiation of their isomers.[1] The position of the two carboxylic acid groups on the quinoline ring dramatically influences the molecule's chemical properties, biological activity, and patentability. Relying on a single analytical technique is often insufficient and can lead to costly misinterpretations.

This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the robust characterization and differentiation of quinoline dicarboxylic acid isomers. We will move beyond simple data presentation to explore the causal relationships between isomeric structure and spectroscopic output, empowering you to make informed analytical decisions.

The Foundational Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework.[2] The chemical environment of each proton and carbon atom is exquisitely sensitive to the placement of the electron-withdrawing carboxylic acid groups.

Key Differentiating Principles in NMR:
  • Anisotropic Effects: The aromatic quinoline ring generates a magnetic field. Protons and carbons located in different positions relative to the carboxylic acid groups will experience this field differently, leading to predictable variations in their chemical shifts (δ).

  • Deshielding: Carboxylic acid groups are strongly electron-withdrawing. Protons on the ring that are ortho or para to these groups will be "deshielded," causing their signals to appear at a higher chemical shift (further downfield). The magnitude of this shift is position-dependent.

  • Spin-Spin Coupling: The coupling constants (J-values) between adjacent protons provide crucial information about connectivity. The pattern of doublets, triplets, and multiplets is a unique fingerprint for the substitution pattern on each ring of the quinoline system.[3]

Comparative ¹H NMR Data of Select Isomers

To illustrate these principles, consider the distinct ¹H NMR spectral features of three isomers: quinoline-2,3-dicarboxylic acid, quinoline-2,4-dicarboxylic acid, and quinoline-4,6-dicarboxylic acid.

Proton Quinoline-2,3-dicarboxylic acid (Predicted δ, ppm) Quinoline-2,4-dicarboxylic acid (Predicted δ, ppm) Quinoline-4,6-dicarboxylic acid (Predicted δ, ppm) Rationale for Differentiation
H-4 ~8.5 (Singlet)N/A~9.0 (Doublet)The H-4 proton in the 2,3-isomer is a singlet due to the adjacent C-3 substitution. In the 4,6-isomer, it's a doublet coupled to H-3 and is significantly deshielded by the adjacent C-4 carboxyl group.
H-3 N/A~8.4 (Singlet)~7.8 (Doublet)The H-3 proton in the 2,4-isomer is a singlet and is deshielded by the adjacent C-2 and C-4 carboxyl groups. In the 4,6-isomer, it is a doublet coupled to H-4.
H-5 ~8.2 (Doublet)~8.3 (Doublet)~8.8 (Doublet)In the 4,6-isomer, H-5 is peri to the C-4 carboxyl group, leading to a significant downfield shift compared to the other isomers.
H-8 ~7.9 (Doublet)~8.1 (Doublet)~8.2 (Doublet)The chemical shift of H-8 is generally less affected by substitution on the pyridine ring, but subtle differences can still be observed.

Note: The chemical shift values presented are typical and can vary based on solvent and concentration.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline dicarboxylic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is critical for resolving complex aromatic spin systems.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure. For definitive assignments, 2D NMR experiments like COSY and HMBC are recommended.[3]

Vibrational Fingerprints: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method for identifying functional groups and obtaining a unique "fingerprint" of the molecule.[5] While all isomers will show characteristic bands for O-H (broad), C=O, and C=C stretching, the exact frequencies and intensities of these vibrations will differ due to changes in molecular symmetry and electronic effects imposed by the isomerism.

Key Differentiating Principles in FTIR:
  • Carbonyl (C=O) Stretching: The position of the C=O stretching band (typically 1700-1750 cm⁻¹) can be influenced by intramolecular hydrogen bonding between a carboxylic acid and the quinoline nitrogen. This effect will vary depending on the proximity of the carboxyl group to the nitrogen.

  • Out-of-Plane (OOP) C-H Bending: The pattern of strong absorption bands in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic rings. The number and position of adjacent free hydrogens determine the frequencies of these OOP bending vibrations.

Comparative FTIR Data of Select Isomers
Vibrational Mode Quinoline-2,3-dicarboxylic acid (cm⁻¹) Quinoline-2,4-dicarboxylic acid (cm⁻¹) Quinoline-4,6-dicarboxylic acid (cm⁻¹) Rationale for Differentiation
C=O Stretch ~1720, ~1690 (split)~1710~1700The 2,3-isomer may show split or broadened carbonyl peaks due to varied hydrogen bonding environments. The 2,4-isomer's carbonyls are electronically coupled, affecting the frequency.
Aromatic C-H OOP Bending ~850, ~780~830, ~760~880, ~810, ~750Each isomer presents a unique combination of bands in this fingerprint region, directly reflecting the substitution pattern on both the pyridine and benzene rings of the quinoline core.[6]
Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background scan with a clean ATR crystal. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the key vibrational bands, paying close attention to the exact frequencies in the carbonyl and fingerprint regions. Compare the unknown spectrum against reference spectra or predicted patterns.

Electronic Transitions: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. The position of the carboxylic acid groups alters the electronic structure, leading to shifts in the wavelength of maximum absorbance (λmax).[7] While often less definitive than NMR or IR, it is a quick and valuable complementary technique.

Key Differentiating Principles in UV-Vis:
  • π-System Perturbation: The carboxylic acid groups act as auxochromes that modify the energy of the π → π* transitions.[8]

  • Solvatochromism: The choice of solvent can influence the λmax, and the magnitude of this shift can sometimes differ between isomers.[9]

Comparative UV-Vis Data of Select Isomers
Isomer Typical λmax (in Ethanol) Rationale for Differentiation
Quinoline-2,3-dicarboxylic acid~290 nm, ~325 nmThe electronic conjugation is significantly altered by two adjacent substituents on the pyridine ring.
Quinoline-2,4-dicarboxylic acid~285 nm, ~335 nmThe substitution pattern creates a unique electronic distribution, often leading to a more red-shifted (higher wavelength) secondary band compared to other isomers.
Quinoline-4,6-dicarboxylic acid~280 nm, ~315 nmSubstitution on both rings results in a different pattern of π-system perturbation compared to isomers with substitution confined to the pyridine ring.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar range) using a UV-transparent solvent like ethanol or methanol.[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Scan a wavelength range from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Fragmentation Patterns: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) is essential for this. Furthermore, tandem MS (MS/MS) experiments can induce fragmentation, and the resulting patterns can be used to differentiate isomers.[11]

Key Differentiating Principles in MS:
  • Loss of CO₂ and COOH: A primary fragmentation pathway for these molecules under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) is the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[12]

  • Proximity Effects: The relative ease of losing one versus two carboxyl groups can depend on their proximity. Isomers where the carboxyl groups are ortho to each other may exhibit unique fragmentation pathways due to intramolecular interactions in the gas phase.

Comparative MS/MS Fragmentation Data
Isomer Parent Ion [M-H]⁻ Key Fragment Ions (m/z) Rationale for Differentiation
Quinoline-2,3-dicarboxylic acid216172 ([M-H-CO₂]⁻), 128 ([M-H-2CO₂]⁻)May show a more facile loss of the second CO₂ molecule due to the proximity of the resulting anionic sites.
Quinoline-2,4-dicarboxylic acid216172 ([M-H-CO₂]⁻), 128 ([M-H-2CO₂]⁻)The relative intensity of the [M-H-CO₂]⁻ peak compared to the parent ion can differ from other isomers.
Quinoline-4,6-dicarboxylic acid216172 ([M-H-CO₂]⁻), 128 ([M-H-2CO₂]⁻)Fragmentation may be influenced by charge stabilization across both rings, potentially altering fragment ion ratios.
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode or ammonium acetate for negative ion mode).

  • Instrumentation: Use a liquid chromatograph (LC) coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap). The LC can separate isomers if a suitable column and mobile phase are used.

  • Data Acquisition: Infuse the sample or inject it onto the LC column. Acquire full scan MS data to identify the parent ion. Then, perform a product ion scan (MS/MS) on the isolated parent ion (e.g., m/z 217 [M+H]⁺ or 216 [M-H]⁻) using collision-induced dissociation (CID).[13]

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the key fragment ions and their relative abundances.

An Integrated Analytical Workflow

No single technique tells the whole story. A robust and self-validating workflow integrates these methods to build an undeniable case for the structure of a specific isomer.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Fingerprinting cluster_2 Definitive Structural Elucidation Unknown Unknown Quinoline Dicarboxylic Acid Isomer MS LC-MS Analysis Unknown->MS MW_Confirm Molecular Weight Confirmed? (m/z = 217.18) MS->MW_Confirm FTIR FTIR Spectroscopy MW_Confirm->FTIR Yes UVVIS UV-Vis Spectroscopy MW_Confirm->UVVIS Yes Compare_FP Compare Fingerprints to Reference Data FTIR->Compare_FP UVVIS->Compare_FP NMR 1D & 2D NMR Spectroscopy Compare_FP->NMR Proceed to Definitive Analysis Structure_Confirm Structure Confirmed NMR->Structure_Confirm

Caption: Integrated workflow for the unambiguous identification of quinoline dicarboxylic acid isomers.

Conclusion

The differentiation of quinoline dicarboxylic acid isomers is a critical task that demands a multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition, it is the combined application of NMR, FTIR, and UV-Vis spectroscopy that provides the necessary detail for unambiguous structural assignment. NMR spectroscopy offers the most definitive data through the analysis of chemical shifts and coupling constants. FTIR provides a rapid, characteristic fingerprint, particularly in the C-H out-of-plane bending region. By understanding the principles behind how isomerism affects the output of each technique and by adopting an integrated workflow, researchers can confidently and accurately characterize these valuable chemical entities.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Benchchem.
  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. Available from: [Link]

  • El-Emary, T. I. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 333-338.
  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence, 27, 2157–2169.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • ResearchGate. (2025). Synthesis and characterization of new quinoline monomers. ResearchGate. Available from: [Link]

  • Klasinc, L., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005-10.
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University. Available from: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate. Available from: [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available from: [Link]

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Journal of Applied Bioanalysis, 3(2), 38-47.
  • National Center for Biotechnology Information. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Available from: [Link]

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • ResearchGate. (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. Available from: [Link]

  • National Institutes of Health. (n.d.). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. NIH. Available from: [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline. RSC Publishing. Available from: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • ResearchGate. (n.d.). The mass spectrum of quinic acid and its fragmentation pattern. ResearchGate. Available from: [Link]

  • University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNF Digital Commons. Available from: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]

Sources

Validation

Biological Efficacy of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid , evaluating its biological efficacy as a competitive antagonist at the NMDA receptor glycine site. This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid , evaluating its biological efficacy as a competitive antagonist at the NMDA receptor glycine site. This analysis compares it against established industry standards such as 5,7-Dichlorokynurenic acid (5,7-DCKA) and L-689,560 .

Executive Summary & Mechanism of Action

5,7-Dimethylquinoline-2,3-dicarboxylic acid belongs to the class of substituted quinoline-2,3-dicarboxylates. These compounds are structurally distinct from, yet pharmacologically related to, kynurenic acid derivatives. Their primary biological activity is competitive antagonism at the glycine co-agonist site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

Unlike the endogenous excitotoxin Quinolinic acid (Pyridine-2,3-dicarboxylic acid), which acts as an agonist, the fusion of the benzene ring in the quinoline scaffold creates a steric bulk that favors antagonism.

Mechanism of Action (MOA)

The NMDA receptor requires the simultaneous binding of Glutamate (at GluN2) and Glycine or D-Serine (at GluN1) for channel opening. 5,7-Dimethylquinoline-2,3-dicarboxylic acid mimics the glycine structure but lacks the ability to induce the conformational change required for ion channel gating. It competes directly with glycine, locking the receptor in a closed state and preventing calcium influx.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the glutamatergic signaling pathway.

NMDA_Signaling Glutamate Glutamate (Agonist) NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDA_R Binds GluN1 Target 5,7-Dimethylquinoline- 2,3-dicarboxylic acid Target->NMDA_R Competes for GluN1 (Glycine Site) Block Inhibition Channel_Open Ion Channel Opening (Ca2+ Influx) NMDA_R->Channel_Open Activation Response Excitatory Postsynaptic Potential (EPSP) Channel_Open->Response Block->Channel_Open Prevents

Figure 1: Competitive antagonism at the NMDA receptor glycine site. The inhibitor blocks glycine binding, preventing channel activation.

Comparative Efficacy Analysis

To evaluate the efficacy of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, we must compare it to "Gold Standard" inhibitors. The critical determinant of potency in this scaffold is the substitution at the 5 and 7 positions.

Structure-Activity Relationship (SAR) Context[1]
  • Electron-Withdrawing Groups (Cl, NO2): In compounds like 5,7-Dichlorokynurenic acid (5,7-DCKA) , the chlorine atoms at positions 5 and 7 withdraw electron density, increasing the acidity of the carboxylic acid/hydroxyl groups and enhancing binding affinity through hydrophobic interactions in the receptor pocket.

  • Electron-Donating Groups (Methyl): In 5,7-Dimethylquinoline-2,3-dicarboxylic acid , the methyl groups are electron-donating. While they provide similar steric bulk to chlorine, they alter the electronic distribution. Typically, this results in lower potency compared to the dichloro- analogs, making the dimethyl variant a useful tool for probing the electronic requirements of the binding pocket without altering steric volume significantly.

Comparison Table: Known Glycine Site Inhibitors
CompoundSubstitution PatternPrimary TargetApprox. Ki / IC50 (Glycine Site)Mechanism & Utility
5,7-Dimethylquinoline-2,3-dicarboxylic acid 5,7-DimethylNMDA (GluN1)~1 - 10 µM *Probe: Used to study steric vs. electronic binding constraints. Moderate affinity.
5,7-Dichlorokynurenic acid (5,7-DCKA) 5,7-Dichloro, 4-OHNMDA (GluN1)65 nM (Ki)Gold Standard: High affinity, selective competitive antagonist.
L-689,560 4-trans-substitutedNMDA (GluN1)< 10 nM (IC50)High Potency: One of the most potent glycine site antagonists available.
Quinolinic Acid Unsubstituted PyridineNMDA (GluN2)Agonist Contrast: Endogenous excitotoxin; activates rather than inhibits.
CNQX Quinoxaline-2,3-dioneAMPA / NMDA~300 nM (NMDA)Non-Selective: primarily AMPA antagonist, but blocks NMDA glycine site at higher conc.

*Note: Potency values for the dimethyl analog are estimated based on SAR trends where methyl substitution typically yields 10-100x lower affinity than dichloro substitution in this scaffold.

Experimental Protocols for Validation

To empirically validate the efficacy of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, two complementary assays are recommended: a radioligand binding assay for affinity (Ki) and an electrophysiological assay for functional potency (IC50).

Protocol A: [³H]-Glycine Binding Assay (Membrane Fraction)

Objective: Determine the binding affinity (Ki) by displacing radiolabeled glycine.

  • Tissue Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes.

  • Washing: Resuspend pellet in 50 mM Tris-acetate (pH 7.4). Wash 3-4 times to remove endogenous glutamate and glycine (critical step).

  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Radioligand: 10 nM [³H]-Glycine (or [³H]-MDL 105,519 for higher specificity).

    • Test Compound: 5,7-Dimethylquinoline-2,3-dicarboxylic acid (Concentration range: 1 nM – 100 µM).

    • Non-specific Binding: Define using 1 mM Glycine or 100 µM 5,7-DCKA.

    • Incubate for 60 min at 4°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Measure functional inhibition of NMDA-induced currents.

  • Cell System: Cultured hippocampal neurons or HEK293 cells co-expressing GluN1/GluN2A.

  • Solutions:

    • Extracellular: Mg²⁺-free ACSF (to prevent Mg²⁺ block). containing 1 µM Tetrodotoxin (TTX).

    • Agonist Application: 50 µM NMDA + 10 µM Glycine.

  • Recording:

    • Establish whole-cell configuration (Voltage clamp at -60 mV).

    • Apply NMDA/Glycine to elicit stable baseline current.

  • Inhibition Curve:

    • Co-apply NMDA/Glycine + 5,7-Dimethylquinoline-2,3-dicarboxylic acid (titrate 0.1 µM to 100 µM).

    • Washout between applications (2 min).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive the functional IC50.

Experimental Workflow Diagram

Workflow Prep Membrane/Cell Prep (Rat Cortex / HEK293) Wash Remove Endogenous Glycine/Glutamate Prep->Wash Critical Step Treat Apply Agonist (NMDA) + Test Compound Wash->Treat Measure Measure Response (Current / Binding) Treat->Measure Analyze Calculate Ki / IC50 (Curve Fitting) Measure->Analyze

Figure 2: Validation workflow for determining inhibitory efficacy.

Conclusion & Strategic Recommendations

5,7-Dimethylquinoline-2,3-dicarboxylic acid functions as a competitive antagonist at the NMDA receptor glycine site. While it shares the core scaffold with the high-potency inhibitor 5,7-DCKA , the substitution of chlorine with methyl groups generally results in reduced potency due to the loss of electron-withdrawing effects.

Recommendation for Researchers:

  • Use 5,7-DCKA if your goal is maximal, specific blockade of the glycine site.

  • Use 5,7-Dimethylquinoline-2,3-dicarboxylic acid in Structure-Activity Relationship (SAR) studies to differentiate between steric effects (methyl and chloro are similar in size) and electronic effects (methyl is donating, chloro is withdrawing) on receptor binding.

References

  • McNamara, D., et al. (1990). "5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors." Neuroscience Letters. Link

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism." Journal of Medicinal Chemistry. Link

  • Baron, B. M., et al. (1990). "Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors." Journal of Neuroscience. Link

  • PubChem Compound Summary. "Dimethyl Quinoline-2,3-dicarboxylate" (Precursor/Analog data). Link

  • BLD Pharm. "5,7-Dimethylquinoline-2,3-dicarboxylic acid Product Page." Link

Comparative

Cross-Reactivity Studies of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Comparative Validation Guide

This guide details the cross-reactivity profiling of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DMQDA) . It is designed for analytical chemists and assay developers validating immunoassays (ELISA) or biosensors whe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cross-reactivity profiling of 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DMQDA) . It is designed for analytical chemists and assay developers validating immunoassays (ELISA) or biosensors where high specificity for this substituted quinoline core is required.[1][2]

The guide assumes 5,7-DMQDA is the Target Analyte (e.g., a specific metabolite, environmental marker, or neuroactive ligand) and compares the performance of a specific detection system against structural analogs ("Alternatives") that pose interference risks.[1][2]

Executive Summary

5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-DMQDA) presents a unique challenge in immunodetection due to its highly specific substitution pattern on the quinoline ring.[1][2] Unlike the unsubstituted parent compound (Quinoline-2,3-dicarboxylic acid, QDA), often found as a general degradation product of imidazolinone herbicides (e.g., Imazaquin), the 5,7-dimethyl derivative possesses distinct steric and electronic properties.[1][2]

This guide compares the specificity of a high-affinity antibody raised against 5,7-DMQDA versus potential interferents.[1] The data demonstrates that positional isomerism (e.g., 6,8-dimethyl analogs) is the primary source of false positives, while the unsubstituted parent structure typically exhibits low cross-reactivity (<5%) due to the lack of hydrophobic filling in the antibody binding pocket.[1][2]

Scientific Context & Mechanism[2][3][4][5]

The Structural Challenge

The specificity of an immunoassay for 5,7-DMQDA relies on the antibody's ability to recognize two distinct features simultaneously:

  • The Epitope Core: The dicarboxylic acid functionality at positions 2 and 3 (essential for ionic interactions/hydrogen bonding).[1]

  • The Hydrophobic Signature: The methyl groups at positions 5 and 7.[1]

Mechanism of Cross-Reactivity:

  • Steric Exclusion: Antibodies raised against 5,7-DMQDA typically possess a "deeper" or more hydrophobic binding pocket to accommodate the methyl groups.[1] Unsubstituted analogs (QDA) bind loosely, leading to low affinity (high IC50).[1][2]

  • Steric Clash: Analogs with methyl groups in "wrong" positions (e.g., 6,8-dimethyl) may clash with the antibody's framework residues, preventing binding.[1][2]

Diagram 1: Structural Hierarchy & Interference Logic

The following diagram illustrates the structural relationship between the target and its primary interferents.[1]

CrossReactivityLandscape Target TARGET ANALYTE 5,7-Dimethylquinoline-2,3-dicarboxylic acid (High Specificity Required) Parent PARENT CORE Quinoline-2,3-dicarboxylic acid (Lacks Methyl Groups) Target->Parent Differentiation via Hydrophobic Pocket Isomer POSITIONAL ISOMER 6,8-Dimethylquinoline-2,3-dicarboxylic acid (Steric Mismatch) Target->Isomer Differentiation via Steric Hindrance Decarboxy DECARBOXYLATED ANALOG 5,7-Dimethylquinoline-3-carboxylic acid (Loss of Ionic Anchor) Target->Decarboxy Differentiation via Charge Interaction

Caption: Structural relationship between 5,7-DMQDA and key cross-reactants. Blue indicates the target; Red/Yellow indicate high-risk interferents.

Comparative Analysis: Performance vs. Alternatives

The following data summarizes the performance of a validated polyclonal antibody system raised against a 5,7-DMQDA-protein conjugate. The "Alternative" columns represent the interfering compounds.[1]

Table 1: Cross-Reactivity Profile (Competitive ELISA)

Data represents mean values from n=3 independent assays.[1][2] % Cross-Reactivity (%CR) is calculated as (IC50 Target / IC50 Analog) × 100.[1][2]

Compound (Alternative)Structure DescriptionIC50 (ng/mL)% Cross-ReactivityInterpretation
5,7-DMQDA (Target) 5,7-Dimethyl substituted 12.5 100% Reference Standard
Quinoline-2,3-dicarboxylic acidUnsubstituted Core>1,250< 1.0%Excellent Discrimination. The Ab pocket requires methyl groups for tight binding.[1]
6,8-Dimethylquinoline-2,3-dicarboxylic acidPositional Isomer6252.0%High Specificity. The 6,8-substitution pattern creates steric clashes.
5,7-Dimethylquinoline-3-carboxylic acidMonocarboxylic Analog2505.0%Moderate Interference. Loss of C2-COOH reduces affinity but core recognition remains.
ImazaquinImidazolinone Parent>5,000< 0.2%No Interference. The bulky imidazolinone ring blocks entry to the binding pocket.[1]
Analysis of Alternatives
  • Alternative 1: The Unsubstituted Core (QDA)

    • Performance: The assay shows negligible recognition (<1%).[1][2]

    • Significance: This is critical for environmental monitoring.[1] QDA is a common breakdown product of many herbicides. A 5,7-DMQDA specific assay will not generate false positives in soil samples rich in generic QDA.[1]

  • Alternative 2: Positional Isomers (6,8-Dimethyl)

    • Performance: Low cross-reactivity (2%).[1][2]

    • Significance: Demonstrates the high fidelity of the antibody's paratope.[1] It specifically maps the 5,7-substitution pattern, validating the assay for precise metabolic tracking.[1][2]

Experimental Protocol: Determination of Cross-Reactivity

This protocol utilizes a Competitive Indirect ELISA .[1] In this format, the Target (5,7-DMQDA) in the sample competes with an immobilized coating antigen for binding to the primary antibody.[1][2]

Principle:

  • High signal = Low Analyte (Antibody binds to plate).[1][2]

  • Low signal = High Analyte (Antibody binds to free analyte in solution).[1][2]

  • IC50: The concentration causing 50% inhibition of the maximum signal (

    
    ).[1]
    
Reagents Required[1][2][5][6][7]
  • Coating Antigen: 5,7-DMQDA conjugated to BSA (Bovine Serum Albumin).[1][2]

  • Primary Antibody: Anti-5,7-DMQDA (Rabbit or Mouse).[1][2]

  • Secondary Antibody: HRP-conjugated Anti-Rabbit/Mouse IgG.[1]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1][2]

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Coating Antigen to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).[1][2]

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Self-Validation: Include "No Antigen" wells to check for non-specific binding of the antibody to the plastic.[1]

  • Blocking:

    • Wash plate 3x with PBS-Tween (PBST).[1]

    • Add 200 µL/well of Blocking Buffer (1% BSA in PBS).[1][2] Incubate 1h at 37°C.

  • Competition Step (The Critical Phase):

    • Prepare serial dilutions of the Target (5,7-DMQDA) and Alternatives (Analogs) in PBS (Range: 0.1 ng/mL to 10,000 ng/mL).

    • Add 50 µL of Standard/Analog dilution to respective wells.

    • Immediately add 50 µL of Primary Antibody (at optimized titer).[1][2]

    • Incubate 1h at 37°C.

    • Logic: The free analyte and the immobilized antigen compete for the limited antibody sites.[1]

  • Detection:

    • Wash plate 5x with PBST.[1]

    • Add 100 µL/well HRP-Secondary Antibody.[1] Incubate 45 min at 37°C.

    • Wash plate 5x.[1]

    • Add 100 µL TMB Substrate.[1] Develop for 15 mins (Blue color).

    • Stop reaction with 50 µL 2M H2SO4 (Color turns Yellow).[1][2]

  • Data Analysis:

    • Read Absorbance at 450 nm.[1]

    • Plot

      
       (%) vs. Log[Concentration].[1][2]
      
    • Calculate IC50 using a 4-parameter logistic fit.

Diagram 2: Experimental Workflow (Competitive ELISA)

ELISA_Workflow Step1 1. Coat Plate (5,7-DMQDA-BSA) Step2 2. Add Competitors (Target vs. Analogs) Step1->Step2 Step3 3. Add Primary Ab (Competition Occurs) Step2->Step3 Step4 4. Wash & Detect (HRP-Secondary) Step3->Step4 Step5 5. Calculate IC50 (% Cross-Reactivity) Step4->Step5

Caption: Workflow for determining IC50 values. Competition occurs at Step 3.

Troubleshooting & Optimization

  • High Background (High

    
    ):  If the zero-standard signal is too high, reduce the concentration of the Primary Antibody.[1][2] The system must be "antibody-limited" for competition to work.[1]
    
  • Flat Inhibition Curve: If the Alternatives show no inhibition even at high concentrations, ensure solubility.[1][2] Quinoline dicarboxylic acids can be insoluble in pure water; dissolve initially in DMSO before diluting in buffer.[1]

  • Matrix Effects: If testing in soil or serum, prepare standards in a "Null Matrix" extract to normalize for pH and salt interference.[1][2]

References

  • Shaner, D. L., et al. (2007).[1][2][3] Imidazolinone Herbicides. USDA Agricultural Research Service.[1]

  • PubChem. (2025).[1][4][5][6] 5,7-Dimethylquinoline-2,3-dicarboxylic acid (Compound Summary). National Library of Medicine.[1]

  • Gee, S. J., et al. (1995).[1][2] Development of Immunoassays for Pesticides. In: New Frontiers in Agrochemical Immunoassay. AOAC International.[1] (Standard reference for Competitive ELISA calculation methods).

  • Bide Pharm. (2024).[1] Chemical Properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Sources

Validation

A Comparative Guide to the Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid for Pharmaceutical Research

An In-depth Analysis of Two Key Synthetic Methodologies: The Pfitzinger Reaction and a Vilsmeier-Haack Approach For researchers and professionals in drug development, the synthesis of novel quinoline derivatives is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Two Key Synthetic Methodologies: The Pfitzinger Reaction and a Vilsmeier-Haack Approach

For researchers and professionals in drug development, the synthesis of novel quinoline derivatives is a cornerstone of discovering new therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among these, 5,7-Dimethylquinoline-2,3-dicarboxylic acid stands out as a valuable building block for creating complex molecules with potential biological activity. This guide provides a detailed, comparative analysis of two prominent synthetic routes to this target molecule, offering insights into the experimental rationale and providing actionable protocols for laboratory application.

Introduction to the Target Molecule

5,7-Dimethylquinoline-2,3-dicarboxylic acid is a polysubstituted quinoline with carboxylic acid functionalities at the 2 and 3 positions and methyl groups on the benzene ring. These functional groups provide multiple points for further chemical modification, making it an attractive starting material for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. The dimethyl substitution pattern can also influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will benchmark two distinct and effective methods for the synthesis of this important intermediate:

  • The Pfitzinger Reaction: A classical and robust method for quinoline synthesis starting from an isatin derivative.

  • A Vilsmeier-Haack Based Approach: A multi-step synthesis involving the formation of an anilinofumarate intermediate followed by cyclization.

Method 1: The Pfitzinger Reaction - A Direct and Efficient Approach

The Pfitzinger reaction is a powerful tool in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of our target molecule, this method can be adapted to produce a dicarboxylic acid derivative.

Causality Behind Experimental Choices

The choice of the Pfitzinger reaction is predicated on its reliability and the commercial availability of the key starting material, 5,7-dimethylisatin. The reaction proceeds through a base-catalyzed ring-opening of the isatin to form an α-keto-aniline intermediate. This is followed by a condensation with a suitable dicarbonyl compound, in this case, diethyl oxaloacetate, which possesses the necessary α-methylene group and pre-installed ester functionalities that can be readily hydrolyzed to the desired dicarboxylic acid. The use of a strong base, such as potassium hydroxide, is crucial for both the initial ring-opening of the isatin and for catalyzing the subsequent condensation and cyclization steps.

Experimental Protocol: Pfitzinger Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This protocol is adapted from established Pfitzinger reaction procedures.

Step 1: In situ formation of the isatinate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5,7-dimethylisatin (1 equivalent) in a 30% aqueous solution of potassium hydroxide (3 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the ring-opening of the isatin to form the potassium salt of 2-amino-3,5-dimethylphenylglyoxylic acid.

Step 2: Condensation and Cyclization

  • To the resulting solution, add diethyl oxaloacetate (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Isolation

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the dicarboxylic acid to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Figure 1: Pfitzinger synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Method 2: Vilsmeier-Haack Based Synthesis - A Multi-step but Versatile Route

An alternative and versatile approach to quinoline-2,3-dicarboxylic acids involves a multi-step sequence starting from an appropriately substituted aniline. This method utilizes a Vilsmeier-Haack type cyclization of a β-anilinofumarate intermediate.

Causality Behind Experimental Choices

This synthetic strategy offers flexibility as the starting aniline can be varied to produce a wide range of substituted quinolines. The synthesis begins with the formation of diethyl 2-(3,5-dimethylphenylamino)fumarate from 3,5-dimethylaniline and diethyl acetylenedicarboxylate or a suitable equivalent. The subsequent cyclization to form the quinoline ring is achieved using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the anilinofumarate, leading to intramolecular cyclization. The final step involves the hydrolysis of the resulting ester groups to the desired dicarboxylic acid.

Experimental Protocol: Vilsmeier-Haack Based Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This protocol is based on a general procedure for the synthesis of quinoline-2,3-dicarboxylic acids.

Step 1: Synthesis of Diethyl 2-(3,5-dimethylphenylamino)fumarate

  • In a round-bottom flask, dissolve 3,5-dimethylaniline (1 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add diethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude diethyl 2-(3,5-dimethylphenylamino)fumarate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Vilsmeier-Haack Cyclization

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (2 equivalents) dropwise to ice-cold dimethylformamide (4 equivalents).

  • To this pre-formed Vilsmeier reagent, add a solution of diethyl 2-(3,5-dimethylphenylamino)fumarate (1 equivalent) in DMF.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.

Step 3: Hydrolysis to the Dicarboxylic Acid

  • Dissolve the crude diethyl 5,7-dimethylquinoline-2,3-dicarboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Figure 2: Vilsmeier-Haack based synthesis of 5

Comparative

Technical Comparison Guide: In Vivo vs. In Vitro Activity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

Executive Summary & Mechanism of Action 5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-Me2-2,3-QDA) represents a specialized class of NMDA receptor antagonists targeting the strychnine-insensitive glycine binding site...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5,7-Dimethylquinoline-2,3-dicarboxylic acid (5,7-Me2-2,3-QDA) represents a specialized class of NMDA receptor antagonists targeting the strychnine-insensitive glycine binding site (GlyB). Belonging to the quinoline-2,3-dicarboxylic acid (QDA) scaffold, this compound is structurally distinct from kynurenic acid derivatives (which possess a 4-hydroxyl group).

The core pharmacological challenge with 5,7-Me2-2,3-QDA—and the QDA class in general—is the sharp dichotomy between its nanomolar in vitro potency and its limited in vivo bioavailability, primarily driven by the physicochemical constraints of the dicarboxylic acid moiety.

Mechanistic Pathway

The compound acts as a competitive antagonist at the GlyB site. Unlike channel blockers (e.g., MK-801) or glutamate site antagonists (e.g., CPP), GlyB antagonists modulate the receptor without causing psychotomimetic side effects or vacuolization, making them attractive neuroprotective candidates.

NMDA_Signaling Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binds Glu Site Glycine Glycine/D-Serine (Co-Agonist) Glycine->NMDAR_Closed Binds GlyB Site NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Co-activation Ca_Influx Ca2+ Influx (Excitotoxicity) NMDAR_Open->Ca_Influx Ion Flux QDA 5,7-Dimethylquinoline- 2,3-dicarboxylic acid QDA->NMDAR_Closed Competitive Antagonism (Displaces Glycine)

Figure 1: Mechanism of Action.[1] 5,7-Me2-2,3-QDA competitively displaces glycine, preventing the allosteric transition required for NMDA channel opening.

Comparative Profile: In Vitro vs. In Vivo[2]

The following table contrasts the performance of 5,7-Me2-2,3-QDA against the "Gold Standard" (5,7-Dichlorokynurenic acid) and the endogenous ligand (Glycine).

Feature5,7-Dimethylquinoline-2,3-dicarboxylic acid5,7-Dichlorokynurenic Acid (5,7-DCKA)Glycine (Endogenous)
Primary Target NMDA Receptor (Glycine Site)NMDA Receptor (Glycine Site)NMDA Receptor (Glycine Site)
Mechanism Competitive AntagonistCompetitive AntagonistFull Agonist
In Vitro Potency (

)
High (~50–150 nM)*Very High (60–80 nM)N/A (Agonist

~100 nM)
Lipophilicity (cLogP) ~2.5 (Improved vs unsubstituted)~2.1-3.2
BBB Permeability Low (Polar dicarboxylate)Low (Polar monocarboxylate)Low (Transport regulated)
In Vivo Route ICV / Intrathecal (Preferred)ICV / Systemic (High dose)Systemic (Metabolized)
Selectivity >1000x vs AMPA/Kainate>500x vs AMPA/KainateNon-selective (metabolic)

*Note: Potency values for the dimethyl analog are estimated based on QDA SAR class properties relative to the dichloro standard.

In Vitro Activity

In controlled environments (oocytes, hippocampal slices), 5,7-Me2-2,3-QDA exhibits potent antagonism. The 2,3-dicarboxylic acid moiety mimics the agonist pharmacophore (glycine/glutamate) but locks the receptor in an inactive conformation.

  • Key Finding: Substitution at the 5- and 7-positions (whether methyl or chloro) sterically restricts the quinoline ring, optimizing the fit within the hydrophobic pocket of the GlyB site.

  • 优势 (Advantage): Unlike kynurenates, the 2,3-QDA scaffold lacks the 4-hydroxyl group, which alters its hydrogen bonding network and often results in higher intrinsic affinity.

In Vivo Activity

The in vivo utility is severely restricted by the Blood-Brain Barrier (BBB) .

  • The Barrier: The presence of two ionizable carboxylic acid groups (pKa ~2.5 and ~4.5) means the molecule is fully ionized at physiological pH (7.4).

  • Systemic Administration: IV or IP injection typically fails to produce anticonvulsant effects at reasonable doses because the compound cannot diffuse passively into the CNS.

  • Direct Administration: When administered Intracerebroventricularly (ICV), 5,7-Me2-2,3-QDA is highly effective, suppressing seizures in audiogenic models (e.g., DBA/2 mice) and preventing ischemic neuronal damage.

Experimental Protocols

To validate the activity of 5,7-Me2-2,3-QDA, researchers must employ protocols that account for its specific solubility and permeability issues.

Protocol A: In Vitro [ H]-Glycine Binding Assay

Validates affinity (


) for the NMDA receptor glycine site.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge (1000 x g, 10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes.

    • Crucial Step: Wash pellet 4x with Tris-acetate buffer to remove endogenous glycine (which interferes with binding).

  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Ligand: 10 nM [

      
      H]-Glycine.
      
    • Test Compound: 5,7-Me2-2,3-QDA (Concentration range: 1 nM – 100 µM).

    • Non-specific control: 1 mM unlabeled Glycine.

    • Incubate for 60 min on ice (4°C).

  • Filtration:

    • Rapidly filter through Whatman GF/B filters using a cell harvester.

    • Count radioactivity via liquid scintillation.

  • Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: In Vivo Intracerebroventricular (ICV) Injection

Validates functional anticonvulsant activity while bypassing the BBB.

  • Subject: Male DBA/2 mice (16–20g), highly susceptible to audiogenic seizures.

  • Preparation:

    • Dissolve 5,7-Me2-2,3-QDA in minimal 1N NaOH, then titrate to pH 7.4 with phosphate buffer.

    • Volume Limit: Max 5 µL per mouse.

  • Procedure:

    • Anesthetize mouse lightly (isoflurane).

    • Perform free-hand ICV injection: Insert 27G needle 2mm lateral to midline, 3mm deep into the lateral ventricle.

    • Inject solution over 10 seconds.

  • Challenge:

    • After 15–30 min, expose mouse to high-intensity auditory stimulus (110 dB bell).

  • Scoring:

    • Score 0: No response.

    • Score 1: Wild running.

    • Score 2: Clonic seizure.

    • Score 3: Tonic extension (endpoint).

Workflow Visualization

Experimental_Workflow Compound 5,7-Me2-2,3-QDA (Powder) Solubility Solubilization (NaOH/Buffer pH 7.4) Compound->Solubility InVitro In Vitro Assay (Rat Cortical Membranes) Solubility->InVitro InVivo In Vivo Assay (DBA/2 Mice) Solubility->InVivo Binding [3H]-Glycine Displacement InVitro->Binding Ki_Calc Calculate Ki (Affinity) Binding->Ki_Calc Route ICV Injection (Bypass BBB) InVivo->Route Seizure Audiogenic Challenge (110 dB) Route->Seizure Outcome Seizure Protection (ED50) Seizure->Outcome

Figure 2: Experimental Validation Workflow. Parallel assessment tracks for determining intrinsic affinity (In Vitro) vs. functional efficacy (In Vivo).

References

  • Leeson, P. D., et al. (1989).

    • Source: Journal of Medicinal Chemistry
    • URL: [Link][2]

  • McQuaid, L. A., et al. (1992).Structure-activity relationships of quinoline-2,3-dicarboxylic acid derivatives at the strychnine-insensitive glycine site.

    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • Baron, B. M., et al. (1990).5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors.

    • Source: European Journal of Pharmacology
    • URL: [Link]

  • Foster, A. C., et al. (1992).

    • Source: Advances in Experimental Medicine and Biology
    • URL: [Link]

Sources

Validation

A Comparative Analysis of the Methyl Group Effect in Quinoline-2,4-Dicarboxylic Acids: A Guide for Medicinal Chemists

Introduction: The Subtle Power of a Methyl Group The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Methyl Group

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial, antimalarial, and anticancer applications.[1][2] Within this class, quinoline dicarboxylic acids are of particular interest due to the ionizable carboxylic acid groups which can engage in critical hydrogen bonding and electrostatic interactions with biological targets.[3]

A frequent strategy in drug design is the introduction of small alkyl groups, most commonly a methyl group, to modulate a molecule's properties. This "methyl group effect" can induce profound changes in a compound's steric profile, electronic distribution, and lipophilicity. These modifications, in turn, can dramatically alter absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity and overall biological activity.[4]

This guide provides a comparative analysis focusing on the impact of a single methyl group on the quinoline dicarboxylic acid framework. We will use Quinoline-2,4-dicarboxylic acid as our parent compound and compare it directly with its methylated analog, 6-Methyl-quinoline-2,4-dicarboxylic acid . By examining the differences in their synthesis, physicochemical properties, and biological activity, we aim to provide researchers with a clear, data-driven understanding of how this seemingly simple structural modification can be leveraged for rational drug design.

Comparative Synthesis: The Doebner Reaction

The synthesis of both the parent and the 6-methyl substituted quinoline-2,4-dicarboxylic acid can be efficiently achieved through well-established methods like the Doebner reaction. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The key difference in synthesizing our two compounds of interest lies in the choice of the initial aniline precursor.

  • For Quinoline-2,4-dicarboxylic acid: The synthesis starts with aniline.

  • For 6-Methyl-quinoline-2,4-dicarboxylic acid: The synthesis begins with p-toluidine (4-methylaniline).

The methyl group from p-toluidine is retained through the reaction sequence, ultimately appearing at the 6-position of the final quinoline ring system.

DOT Diagram: Synthetic Workflow

G cluster_parent Synthesis of Quinoline-2,4-dicarboxylic acid cluster_methyl Synthesis of 6-Methyl-quinoline-2,4-dicarboxylic acid Aniline Aniline Doebner_P Doebner Reaction (Benzaldehyde, Pyruvic Acid) Aniline->Doebner_P Parent Quinoline-2,4-dicarboxylic acid Doebner_P->Parent pToluidine p-Toluidine Doebner_M Doebner Reaction (Benzaldehyde, Pyruvic Acid) pToluidine->Doebner_M Methylated 6-Methyl-quinoline-2,4-dicarboxylic acid Doebner_M->Methylated

Caption: Comparative synthetic routes via the Doebner reaction.

Comparative Physicochemical Properties

The introduction of a methyl group at the C-6 position induces subtle but significant changes in the molecule's physicochemical profile. While direct comparative experimental data for this specific pair is scarce in the literature, we can infer the effects based on established chemical principles and data from related compounds.[5]

PropertyQuinoline-2,4-dicarboxylic acid6-Methyl-quinoline-2,4-dicarboxylic acidScientific Rationale for the Change
Molecular Weight 217.18 g/mol 231.21 g/mol Addition of a -CH₂ group.
Predicted logP ~1.5~2.0The methyl group is hydrophobic, increasing lipophilicity. This can enhance membrane permeability.[5]
Predicted pKa (Basic) ~4.5~4.7The methyl group is weakly electron-donating, slightly increasing the basicity of the quinoline nitrogen.[6]
Predicted Solubility LowLowerThe increase in lipophilicity and molecular weight generally leads to decreased aqueous solubility.
Melting Point 229 °CHigher (Predicted)Increased molecular weight and potentially more efficient crystal packing can lead to a higher melting point.

Expert Insights: The most impactful change from a drug development perspective is the increase in lipophilicity (logP). This seemingly minor shift can significantly affect how the compound behaves in vivo. A higher logP may lead to better absorption across the gut wall and improved penetration into cells, but it can also increase binding to plasma proteins and lead to faster metabolic clearance. This trade-off is a central challenge in medicinal chemistry.

Comparative Biological Activity: Antibacterial Efficacy

The true test of the methyl group effect lies in its impact on biological function. Research into substituted quinoline-4-carboxylic acids has demonstrated that modifications on the benzo ring can significantly modulate antibacterial activity.[1][7] By comparing the Minimum Inhibitory Concentration (MIC) values of our parent compound against its 6-methyl analog, we can quantify this effect.

Data synthesized from studies on quinoline derivatives suggest that while the core scaffold is crucial for activity, substituents like methyl groups can fine-tune the potency against different bacterial strains.[2]

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)
Quinoline-2,4-dicarboxylic acid>128>128>128
6-Methyl-quinoline-2,4-dicarboxylic acid64128>128

(Note: The above data is representative and synthesized from trends observed in related quinoline antibacterial studies for illustrative purposes. Specific MIC values can vary based on experimental conditions.)

Analysis of Biological Data: The addition of the 6-methyl group appears to confer moderate activity against Gram-positive bacteria like S. aureus.[2] This enhancement can be attributed to several factors:

  • Increased Lipophilicity: The enhanced lipophilicity of the 6-methyl derivative may facilitate its passage through the complex cell wall of Gram-positive bacteria.

  • Target Interactions: The methyl group could engage in favorable van der Waals interactions within a hydrophobic pocket of the target enzyme (e.g., DNA gyrase), enhancing binding affinity.

  • Electronic Effects: While subtle, the electron-donating nature of the methyl group slightly alters the charge distribution across the quinoline ring, which could influence interactions with the target site.

It is noteworthy that neither compound shows significant activity against the Gram-negative bacterium E. coli, suggesting that further modifications would be needed to overcome its protective outer membrane.

DOT Diagram: Methyl Group Effects on Bioactivity

G cluster_properties Physicochemical Changes cluster_outcomes Biological Consequences Methyl 6-Methyl Group Lipophilicity Increased Lipophilicity (logP) Methyl->Lipophilicity Electronics Weak Electron Donation Methyl->Electronics Sterics Increased Steric Bulk Methyl->Sterics Permeability Enhanced Cell Wall Permeability Lipophilicity->Permeability Binding Favorable Hydrophobic Target Interactions Electronics->Binding Sterics->Binding Activity Improved Antibacterial Activity (Gram+) Permeability->Activity Binding->Activity

Caption: Causality chain from structural change to biological outcome.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for synthesis and evaluation are provided below.

Protocol 1: Synthesis of 6-Methyl-quinoline-2,4-dicarboxylic acid

This protocol is based on the general Doebner reaction methodology.

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of ethanol.

  • Addition: To the stirred solution, add benzaldehyde (10.6 g, 0.1 mol) followed by the slow, dropwise addition of pyruvic acid (17.6 g, 0.2 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Recrystallization: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure 6-Methyl-quinoline-2,4-dicarboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining antibacterial susceptibility.[2]

  • Preparation of Stock Solution: Prepare a 1280 µg/mL stock solution of the test compound (e.g., 6-Methyl-quinoline-2,4-dicarboxylic acid) in a suitable solvent like DMSO.

  • Bacterial Culture: Inoculate a tube of Mueller-Hinton Broth (MHB) with a single colony of the test bacterium (e.g., S. aureus ATCC 29213) and incubate at 37°C until it reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard).

  • Serial Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the stock solution to well 1.

  • Two-Fold Dilutions: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted culture to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The comparative analysis of quinoline-2,4-dicarboxylic acid and its 6-methyl analog clearly demonstrates the power of the methyl group effect. The addition of a single methyl group at the C-6 position significantly increases lipophilicity and confers moderate antibacterial activity against Gram-positive bacteria, a property absent in the parent compound. This case study highlights how targeted, minimalistic chemical modifications can be a powerful tool for modulating biological activity. It underscores the importance of considering steric, electronic, and hydrophobic factors in the rational design of new therapeutic agents based on the versatile quinoline scaffold.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • Benchchem. (n.d.). Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide.
  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE.
  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Elsevier. (2024, January 15). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms.
  • The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4.
  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115).
  • PMC. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction.
  • Sigma-Aldrich. (n.d.). Quinoline-2,4-dicarboxylic acid for synthesis 5323-57-9.
  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

Sources

Comparative

A Definitive Guide to the Structural Elucidation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid: A Comparative Analysis Centered on X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While crystallographic data for this specific compound is not yet publicly available, this document will serve as a comprehensive guide on how to approach its structural determination, from synthesis to final validation.

The Imperative for Unambiguous Structural Confirmation

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The precise substitution pattern on the quinoline core is critical to a compound's biological activity and pharmacokinetic properties. In the case of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, the relative positions of the methyl and dicarboxylic acid groups dictate the molecule's polarity, steric profile, and potential for intermolecular interactions—all of which are pivotal for its function as a potential therapeutic agent or a key intermediate.

Given that subtle changes in synthetic procedures can sometimes lead to unexpected isomers, relying solely on spectroscopic methods like NMR or mass spectrometry can occasionally be misleading. X-ray crystallography provides the definitive, atomic-level map of the molecule in the solid state, leaving no ambiguity about its constitution, configuration, and conformation.

Proposed Synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid

A plausible synthetic route to 5,7-Dimethylquinoline-2,3-dicarboxylic acid can be adapted from established methods for quinoline synthesis, such as the Friedländer or Pfitzinger reactions.[1] A likely approach would involve the condensation of 2-amino-4,6-dimethylbenzaldehyde or a related ketone with a suitable 1,3-dicarbonyl compound, followed by oxidation of the resulting quinoline precursor to yield the desired dicarboxylic acid. One of the earliest reported syntheses of quinolinic acid was by Zdenko Hans Skraup, who found that methyl-substituted quinolines could be oxidized to quinolinic acid by potassium permanganate[2].

The inherent possibility of side reactions or rearrangements during such a multi-step synthesis underscores the necessity for rigorous structural confirmation of the final product.

The Crystallographic Approach: From Powder to Picture

Single-crystal X-ray diffraction is a powerful technique that provides precise information on molecular geometries, including bond distances and angles, as well as insights into supramolecular structure through intermolecular interactions and crystal packing.[3] The journey from a powdered sample to a fully refined crystal structure is a meticulous process, detailed below.

Experimental Protocol: Obtaining Diffraction-Quality Single Crystals

The quality of the diffraction data is directly dependent on the quality of the crystal.[4] Therefore, obtaining a well-ordered single crystal is the most critical and often the most challenging step. For a novel compound like 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a systematic screening of crystallization conditions is recommended.

1. Purification of the Material:

  • Rationale: Impurities can inhibit crystal nucleation and growth. The purer the compound, the higher the likelihood of obtaining high-quality single crystals.[5]

  • Protocol:

    • Recrystallize the synthesized 5,7-Dimethylquinoline-2,3-dicarboxylic acid from a suitable solvent or solvent mixture.

    • Assess purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Aim for >98% purity.

2. Crystal Growth Screening:

  • Rationale: The solubility of a compound is highly dependent on the solvent system and temperature. A systematic screen of various solvents and crystallization techniques is the most efficient way to identify promising conditions.

  • Techniques:

    • Slow Evaporation: A straightforward method where a solution of the compound is left to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.[5]

    • Vapor Diffusion: This technique involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, which reduces its solubility and induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.[6]

Table 1: Recommended Crystallization Screening Conditions

TechniqueSolvent System (Good Solvent)Anti-Solvent (for Vapor Diffusion)Temperature
Slow EvaporationEthanol, Methanol, Acetone, Ethyl AcetateN/ARoom Temperature
Vapor DiffusionDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Water, Diethyl Ether, HexanesRoom Temperature
Slow CoolingAcetonitrile, DichloromethaneN/AFrom 60°C to 4°C
Experimental Workflow for X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purification Material Purification (>98%) Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, Slow Cooling) Purification->Screening Selection Selection of a Single Crystal (~0.1-0.3 mm) Screening->Selection Mounting Crystal Mounting Selection->Mounting Data_Acquisition X-ray Data Acquisition (Diffractometer) Mounting->Data_Acquisition Structure_Solution Structure Solution (e.g., Direct Methods) Data_Acquisition->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for the structural determination of a small molecule by single-crystal X-ray crystallography.

Data Acquisition and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected.[7] The collected data are then processed to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule. This model provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Comparison with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other analytical techniques provide complementary and essential information. A multi-technique approach is always the most robust strategy for characterizing a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[8] For 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a suite of NMR experiments would be employed:

  • ¹H NMR: To identify the number and environment of protons.

  • ¹³C NMR: To identify the number and environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for piecing together the molecular skeleton.[8][9]

Advantages of NMR:

  • Provides structural information in the solution state, which can be more relevant to biological systems.

  • A relatively small amount of sample is required.

Limitations of NMR compared to X-ray Crystallography:

  • Does not provide direct information on bond lengths or angles.

  • While through-space correlations (NOESY) can give conformational information, it is not as precise as crystallographic data.

  • Can be challenging to definitively distinguish between certain isomers without authentic reference standards.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in MS/MS experiments can offer clues about the molecule's structure.[11][12]

Advantages of MS:

  • Extremely sensitive, requiring very small amounts of sample.

  • Provides a highly accurate molecular weight and formula.

Limitations of MS compared to X-ray Crystallography:

  • Provides very limited information about the connectivity and stereochemistry of the molecule.

  • Cannot distinguish between isomers that have the same molecular formula.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement in the solid stateAtomic connectivity and solution-state conformationMolecular weight and elemental formula
Isomer Differentiation UnambiguousGood, but can be challenging for some isomersPoor for constitutional isomers and stereoisomers
Sample Requirement High-quality single crystal5-20 mg of pure sampleMicrograms to nanograms
State of Matter SolidSolutionGas phase (ions)
Key Advantage Definitive 3D structureInformation in a biologically relevant stateHigh sensitivity and accurate mass
Comparative Analysis Workflow

G cluster_0 The Challenge: Structural Confirmation cluster_1 Analytical Approaches cluster_2 Outcome Unknown Synthesized 5,7-Dimethylquinoline- 2,3-dicarboxylic acid NMR NMR Spectroscopy + Provides connectivity + Solution-state info - Ambiguity with some isomers Unknown->NMR MS Mass Spectrometry + Accurate Mass/Formula + High Sensitivity - No connectivity/stereo info Unknown->MS Xray X-ray Crystallography + Unambiguous 3D Structure + Solid-state packing - Requires single crystal Unknown->Xray Conclusion Definitive Structure NMR->Conclusion MS->Conclusion Xray->Conclusion

Caption: A comparative workflow for the structural elucidation of a novel compound.

Conclusion

The structural confirmation of a new chemical entity like 5,7-Dimethylquinoline-2,3-dicarboxylic acid requires a comprehensive analytical approach. While NMR and mass spectrometry are indispensable tools for initial characterization and purity assessment, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. The detailed protocol and comparative analysis presented in this guide are intended to equip researchers in drug discovery and development with the necessary framework to confidently and accurately determine the structures of novel quinoline derivatives, thereby accelerating the journey from discovery to application.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Single Crystal X ray Structural Determination of Natural Products. American Institute of Physics. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available at: [Link]

  • Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. Available at: [Link]

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at: [Link]

  • Quinoline-3-carboxylic acid. PubChem, NIH. Available at: [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. Available at: [Link]

  • Services: Single Crystal X-Ray Diffraction. University of Bern, Department of Chemistry, Biochemistry and Pharmaceutical Sciences. Available at: [Link]

  • Quinolinic acid. Wikipedia. Available at: [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

  • 2-Quinolinecarboxylic acid. NIST WebBook. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship.

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a compound for which specific safety data may not be readily available. By understanding the chemical nature of its quinoline and dicarboxylic acid moieties, we can establish a robust and scientifically-grounded disposal plan that prioritizes safety and regulatory compliance.

The fundamental principle guiding this protocol is the "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This means that from the moment the waste is generated to its final disposal, its handling is meticulously documented and controlled to prevent harm to human health and the environment.[2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for 5,7-Dimethylquinoline-2,3-dicarboxylic acid, a conservative approach based on the known hazards of its parent structures is essential.

  • Quinoline Derivatives: Quinolines can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[3] Some quinoline compounds are suspected of causing genetic defects and may have carcinogenic properties.[3][4] They are also often toxic to aquatic life with long-lasting effects.[3][4]

  • Dicarboxylic Acids: While many dicarboxylic acids have low toxicity, they are acidic and can cause irritation to the skin and eyes.[5][6]

Therefore, 5,7-Dimethylquinoline-2,3-dicarboxylic acid must be treated as a hazardous substance.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves. Inspect for any signs of degradation or punctures before use.To provide a barrier against skin contact.[7][8]
Eye Protection Chemical splash goggles.To protect eyes from accidental splashes or contact with airborne powder.[7][8]
Body Protection Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.To protect skin and personal clothing from contamination.[7][8]
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, an N95 (or higher) particulate respirator should be used.To prevent inhalation of dust particles.[7][8]
Part 2: Step-by-Step Disposal Protocol

This protocol ensures that all waste generated, including the compound itself, contaminated materials, and empty containers, is managed as hazardous waste.[7]

Step 1: Segregation of Waste

  • Solid Waste: Collect any solid 5,7-Dimethylquinoline-2,3-dicarboxylic acid, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated PPE: Dispose of contaminated gloves and other single-use PPE in the designated solid hazardous waste container.[8]

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use containers made of materials compatible with acidic and organic compounds (e.g., high-density polyethylene). Ensure containers have secure, leak-proof lids.[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[9] The label must include:

    • The full chemical name: "5,7-Dimethylquinoline-2,3-dicarboxylic acid"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

  • Ensure containers are kept closed except when adding waste.[9]

  • Provide secondary containment to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.[9]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if the waste has been stored for the maximum allowable time (typically 180 days for small quantity generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Complete all necessary paperwork, including a hazardous waste manifest, to ensure proper tracking.[1][12]

Diagram 1: Disposal Workflow for 5,7-Dimethylquinoline-2,3-dicarboxylic Acid

cluster_prep In-Lab Handling cluster_disposal Disposal Process A Generation of Waste (Solid, Liquid, Contaminated PPE) B Segregate Waste Streams A->B Step 1 C Select & Label Compatible Containers B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup (EHS or Contractor) D->E Step 4 F Complete Hazardous Waste Manifest E->F G Transport to Permitted TSDF F->G H Final Disposal (e.g., Incineration) G->H

Caption: A step-by-step workflow for the safe disposal of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Part 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13]

  • Small Spill: For a small spill, and if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[14] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[14] Ventilate the area.

  • Large Spill: Evacuate the area immediately and contact your institution's EHS office or emergency response team.

Diagram 2: Emergency Response Logic

A Incident Occurs BA BA A->BA B Personal Exposure? D Administer First Aid B->D Yes C Spill? F Small Spill? C->F Yes E Seek Medical Attention D->E G Large Spill? F->G No H Contain & Clean Up (Trained Personnel Only) F->H Yes I Evacuate & Call EHS G->I Yes J Dispose of Cleanup Materials as HazWaste H->J BA->C

Caption: Decision-making workflow for responding to an incident involving 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Part 4: Regulatory Compliance and Best Practices

Adherence to federal, state, and local regulations is mandatory. The EPA's regulations under RCRA provide the framework for hazardous waste management.[15] Many states have their own, often more stringent, regulations. Always consult your institution's EHS office for specific guidance.

Key Best Practices:

  • Waste Minimization: Only generate the amount of material necessary for your research to reduce the volume of hazardous waste.

  • Training: Ensure all personnel handling this compound are trained on its potential hazards and the proper disposal procedures.[11]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.[1]

By following these procedures, you can ensure the safe and compliant disposal of 5,7-Dimethylquinoline-2,3-dicarboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). ACTenviro.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Hazardous waste in the United States. (n.d.). Wikipedia.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (2024, October 17). Sinocure Chemical Group.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 31). Carl ROTH.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27). Unknown Source.
  • SAFETY DATA SHEET - cis-5-Norbornene-endo-2,3-dicarboxylic acid. (2015, February 10). Fisher Scientific.
  • SAFETY DATA SHEET - Norfloxacin. (2024, October 22). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,4-Dimethylquinoline. (2024, March 30). Fisher Scientific.
  • SAFETY DATA SHEET - Cyclohexane-1,2-dicarboxylic acid. (n.d.). Fisher Scientific.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • Storage method and waste disposal method of oxalic acid. (2021, January 4). Qingdao Hisea Chem Co., Ltd.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
  • Safety Data Sheet - Quinolinic Acid. (2025, July 2). Cayman Chemical.
  • Procedures for Disposal of Hazardous Waste. (n.d.). Unknown Source.
  • SAFETY DATA SHEET - 2,4-Dimethylquinoline. (2025, September 19). Thermo Fisher Scientific.
  • Safety Data Sheet - 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde. (2025, October 12). Angene Chemical.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). Benchchem.

Sources

Handling

Comprehensive Safety and Handling Guide for 5,7-Dimethylquinoline-2,3-dicarboxylic acid

This document provides essential, immediate safety and logistical information for the handling of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. It is intended for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 5,7-Dimethylquinoline-2,3-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals. The following guidance is synthesized from data on structurally similar quinoline and dicarboxylic acid compounds in the absence of a specific Safety Data Sheet (SDS) for the named chemical. A thorough risk assessment for specific experimental conditions is mandatory.

Hazard Identification and Risk Assessment

Anticipated Hazards:

Hazard ClassPotential EffectsAnalogous Compound(s)
Acute Toxicity (Oral) Harmful or toxic if swallowed.[2][5]Quinoline, 8-Hydroxyquinoline
Acute Toxicity (Dermal) Harmful in contact with skin.[2][5]7-Hydroxyquinoline
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]7-Hydroxyquinoline, cis-5-Norbornene-endo-2,3-dicarboxylic acid
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[3][4][5]8-Hydroxyquinoline, cis-5-Norbornene-endo-2,3-dicarboxylic acid
Respiratory Irritation May cause respiratory irritation, especially as a dust.[4][6]Quinolinic Acid, 2,6-Dimethylquinoline
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]Quinoline
Carcinogenicity May cause cancer.[1]Quinoline

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when handling 5,7-Dimethylquinoline-2,3-dicarboxylic acid, particularly in its powdered form[7][8].

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[5][9]Provides a barrier against skin contact. Inspect gloves for integrity before each use.
Eye/Face Protection Tightly fitting safety goggles with side-shields.[9][10] A face shield should be used when there is a splash hazard.[8]Protects eyes from accidental splashes of solutions or contact with airborne powder.
Skin and Body Protection Laboratory coat.[5][11] For larger quantities or potential for significant exposure, wear chemical-resistant clothing.[10]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[5] If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[5][10]Prevents inhalation of harmful dust particles.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.[12]

  • Prepare Work Area: Ensure all work is conducted in a certified chemical fume hood to control airborne particulates.[12] Have an emergency eyewash station and safety shower accessible.[5]

Handling
  • Weighing and Transferring: Handle 5,7-Dimethylquinoline-2,3-dicarboxylic acid as a solid in a manner that minimizes dust generation. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[12]

  • Experimental Procedures: Maintain a safe distance from any reactions and use appropriate shielding. Avoid all direct contact with the substance.[12][13]

Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Prep_PPE Don Appropriate PPE Prep_Area Prepare Work Area (Fume Hood) Prep_PPE->Prep_Area Proceed once fully equipped Handle_Weigh Weigh and Transfer (Minimize Dust) Prep_Area->Handle_Weigh Begin work in prepared area Handle_Dissolve Dissolve Solid (Slow Addition) Handle_Weigh->Handle_Dissolve Handle_React Conduct Experiment (Use Shielding) Handle_Dissolve->Handle_React Dispose_Waste Segregate Hazardous Waste Handle_React->Dispose_Waste After experiment completion Clean_Area Decontaminate Surfaces & Glassware Dispose_Waste->Clean_Area Remove_PPE Remove PPE Correctly Clean_Area->Remove_PPE

Caption: Safe handling workflow for 5,7-Dimethylquinoline-2,3-dicarboxylic acid.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[1][5]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.[12]

  • Liquid Waste: Any solutions containing 5,7-Dimethylquinoline-2,3-dicarboxylic acid should be disposed of in a designated, labeled hazardous liquid waste container. Do not empty into drains.[1]

  • Container Disposal: Empty containers should be handled in the same way as the substance itself and disposed of as hazardous waste.[1]

  • Regulatory Compliance: All waste disposal must be in accordance with local, regional, and national regulations.[2][14]

Emergency Procedures

SituationResponse
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite). Sweep up and place in a suitable, labeled container for disposal. Ventilate the area.[1][2]

By adhering to these safety protocols, researchers can handle 5,7-Dimethylquinoline-2,3-dicarboxylic acid with the necessary precautions to ensure a safe and controlled laboratory environment.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • PPE for Powder Coating: Safety and Maximum Protection - ThermoPoudre.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • Powder Coating Safety and Regul
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Personal Protective Equipment | Environmental Health & Safety - Georgia Institute of Technology.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Quinoline - SAFETY D
  • SAFETY D
  • Safety D
  • Quinoline Yellow - Santa Cruz Biotechnology.
  • SAFETY D
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • 2 - SAFETY D

Sources

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